molecular formula C21H27NO4 B15623119 TUG-2181

TUG-2181

Cat. No.: B15623119
M. Wt: 357.4 g/mol
InChI Key: BKDQRSMIHIMMTG-UHFFFAOYSA-N
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Description

TUG-2181 is a useful research compound. Its molecular formula is C21H27NO4 and its molecular weight is 357.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H27NO4

Molecular Weight

357.4 g/mol

IUPAC Name

2-[2-(4-ethoxyphenyl)ethyl]-6-(oxan-2-ylmethoxy)-1H-pyridin-4-one

InChI

InChI=1S/C21H27NO4/c1-2-24-19-10-7-16(8-11-19)6-9-17-13-18(23)14-21(22-17)26-15-20-5-3-4-12-25-20/h7-8,10-11,13-14,20H,2-6,9,12,15H2,1H3,(H,22,23)

InChI Key

BKDQRSMIHIMMTG-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

TUG-2181 GPR84 antagonist mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Core Mechanism of Action of TUG-2181, a GPR84 Antagonist

Introduction

G protein-coupled receptor 84 (GPR84) is a class A GPCR primarily expressed in immune cells, including neutrophils, macrophages, and microglia[1][2]. It is recognized as a pro-inflammatory receptor, with its expression significantly increasing during inflammatory stress[1][2]. GPR84 is activated by endogenous medium-chain fatty acids (MCFAs), particularly those with carbon chain lengths of 9-14[3]. Upon activation, GPR84 initiates a cascade of signaling events that modulate key immune functions such as chemotaxis, phagocytosis, and the production of inflammatory mediators[4][5][6][7].

Given its role in amplifying inflammatory responses, GPR84 has emerged as a promising therapeutic target for a range of inflammatory and fibrotic diseases[8][9]. The development of selective antagonists is a key strategy for validating this target and potentially treating these conditions. This compound is a recently identified antagonist of GPR84[10][11]. This technical guide provides a detailed overview of the mechanism of action of this compound, focusing on its interaction with the GPR84 signaling pathway and the experimental evidence supporting its function.

GPR84 Signaling Pathways

GPR84 signaling is complex, involving multiple intracellular pathways that culminate in a pro-inflammatory cellular response. The receptor primarily couples to pertussis toxin (PTX)-sensitive Gαi/o proteins, which is a hallmark of its signaling initiation[3][12][13].

2.1 Gαi/o-Dependent Signaling Upon agonist binding, GPR84 activates the heterotrimeric Gαi/o protein, leading to the dissociation of the Gαi subunit from the Gβγ dimer.

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels[5].

  • Activation of Kinase Cascades: GPR84 activation has been shown to stimulate the phosphorylation and activation of downstream kinases, including Akt and ERK, which are critical for cell survival and proliferation[4][14].

  • Calcium Mobilization: The Gβγ subunits can promote the release of calcium from intracellular stores, further propagating the signal[13][14].

2.2 β-Arrestin Recruitment Like many GPCRs, agonist-bound GPR84 can be phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin proteins[5][15][16]. This interaction is crucial for receptor desensitization, internalization, and for initiating a separate wave of G protein-independent signaling. Some agonists for GPR84 have shown bias, preferentially activating either the G-protein pathway or β-arrestin recruitment, leading to distinct functional outcomes like phagocytosis versus chemotaxis[5][17].

Caption: GPR84 signaling pathways and the inhibitory action of this compound.

This compound: Mechanism of Action

This compound has been characterized as a potent antagonist and potential inverse agonist of the GPR84 receptor[10][18]. Its primary mechanism of action is to bind to GPR84 and prevent its activation by agonists. This blockade effectively shuts down the downstream signaling cascades that lead to inflammation.

3.1 Quantitative Profile The potency of this compound has been determined through in vitro functional assays. It demonstrates significant inhibitory activity at a nanomolar concentration, making it a valuable tool for studying GPR84 pharmacology.

Compound Parameter Value Assay Context Reference
This compoundIC₅₀34 nMInhibition of GPR84 agonist-induced responses in human neutrophils.[10][11]

3.2 Functional Effects Experimental evidence demonstrates that this compound effectively counteracts the pro-inflammatory functions induced by GPR84 agonists in primary immune cells.

  • Inhibition of Reactive Oxygen Species (ROS) Production: this compound blocks the production of ROS in human neutrophils that is triggered by GPR84 agonists[10][11].

  • Inhibition of Cytokine Release: The compound inhibits the release of the pro-inflammatory chemokine IL-8 from human neutrophils following receptor activation[10][11].

These findings confirm that by antagonizing GPR84, this compound can suppress key inflammatory activities in immune cells, highlighting its potential utility in studying inflammatory processes[10].

Key Experimental Protocols

The characterization of this compound as a GPR84 antagonist relies on a suite of well-established in vitro cellular assays. The following sections detail the generalized methodologies for these key experiments.

4.1 Reactive Oxygen Species (ROS) Production Assay This assay measures the respiratory burst in neutrophils, a key function in the inflammatory response that can be modulated by GPR84.

  • Objective: To quantify the inhibition of agonist-induced ROS production by this compound.

  • Methodology:

    • Cell Preparation: Isolate human neutrophils from peripheral blood.

    • Pre-incubation: Incubate neutrophils with varying concentrations of this compound or vehicle control.

    • Priming (Optional): Prime cells with a sub-optimal concentration of a cytokine like TNF-α to enhance the GPR84-mediated response.

    • Detection: Add a chemiluminescent (e.g., luminol) or fluorescent (e.g., H2DCFDA) probe that reacts with ROS.

    • Stimulation: Add a GPR84 agonist (e.g., 6-OAU) to trigger ROS production.

    • Measurement: Immediately measure the light output (chemiluminescence) or fluorescence intensity over time using a plate reader.

    • Analysis: Calculate the inhibition of the agonist response at each concentration of this compound to determine the IC₅₀.

ROS_Workflow A Isolate Human Neutrophils B Pre-incubate with This compound or Vehicle A->B C Add ROS Detection Probe B->C D Stimulate with GPR84 Agonist C->D E Measure Luminescence or Fluorescence D->E F Calculate IC₅₀ E->F

Caption: Workflow for a neutrophil ROS production assay.

4.2 IL-8 Release Assay (ELISA) This protocol is used to measure the ability of this compound to block the secretion of the pro-inflammatory chemokine IL-8.

  • Objective: To determine the effect of this compound on agonist-induced IL-8 release from neutrophils.

  • Methodology:

    • Cell Seeding: Seed isolated human neutrophils in a multi-well plate.

    • Pre-treatment: Treat cells with different concentrations of this compound or vehicle for a defined period.

    • Stimulation: Add a GPR84 agonist and incubate for several hours (e.g., 4-6 hours) to allow for cytokine production and release.

    • Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.

    • ELISA: Quantify the concentration of IL-8 in the supernatant using a standard Enzyme-Linked Immunosorbent Assay (ELISA) kit.

    • Data Analysis: Plot the concentration of IL-8 against the concentration of this compound to assess the inhibitory effect.

IL8_Workflow A Seed Human Neutrophils B Pre-treat with This compound or Vehicle A->B C Stimulate with GPR84 Agonist B->C D Incubate and Collect Supernatant C->D E Quantify IL-8 using ELISA D->E F Analyze Inhibition E->F

Caption: Workflow for an IL-8 release assay.

4.3 Chemotaxis Assay This assay assesses the ability of this compound to block the directed migration of immune cells towards a GPR84 agonist, a key function of the receptor[6][19].

  • Objective: To measure the inhibition of GPR84-mediated cell migration by this compound.

  • Methodology:

    • Apparatus Setup: Use a chemotaxis chamber (e.g., Transwell plate) with a porous membrane separating an upper and lower chamber.

    • Chemoattractant: Add a GPR84 agonist to the lower chamber.

    • Cell Preparation: Resuspend immune cells (e.g., macrophages or neutrophils) in assay buffer. Incubate the cells with this compound or vehicle control.

    • Cell Seeding: Place the cell suspension into the upper chamber.

    • Incubation: Incubate the plate for a period sufficient to allow cell migration (e.g., 1-3 hours).

    • Quantification: Count the number of cells that have migrated through the membrane to the lower chamber, either by direct cell counting or by using a fluorescent dye.

    • Analysis: Determine the percentage inhibition of migration caused by this compound.

Chemotaxis_Workflow A Add GPR84 Agonist to Lower Chamber of Transwell Plate C Add Treated Cells to Upper Chamber A->C B Treat Immune Cells with this compound B->C D Incubate to Allow Migration C->D E Count Migrated Cells D->E F Determine % Inhibition E->F

Caption: Workflow for a transwell chemotaxis assay.

4.4 [³⁵S]GTPγS Binding Assay This is a functional membrane-based assay to directly measure the activation of Gαi/o proteins by a GPCR. An antagonist will inhibit the agonist-stimulated binding of the radiolabeled, non-hydrolyzable GTP analog, [³⁵S]GTPγS.

  • Objective: To confirm that this compound blocks agonist-induced Gαi/o protein activation at the receptor level.

  • Methodology:

    • Membrane Preparation: Prepare cell membranes from a cell line recombinantly overexpressing human GPR84[20][21].

    • Reaction Mix: In a multi-well plate, combine the cell membranes, GDP, varying concentrations of this compound, and a fixed concentration of a GPR84 agonist.

    • Initiation: Start the reaction by adding [³⁵S]GTPγS.

    • Incubation: Incubate the reaction at 30°C with gentle agitation to allow for binding[20].

    • Termination: Stop the reaction by rapid filtration through a filter mat, which traps the membranes while allowing unbound [³⁵S]GTPγS to pass through[20][22].

    • Detection: Measure the radioactivity retained on the filter using a scintillation counter.

    • Analysis: Determine the ability of this compound to inhibit the agonist-stimulated increase in [³⁵S]GTPγS binding.

GTPgS_Workflow A Prepare Membranes Expressing GPR84 B Incubate Membranes with Agonist, this compound, GDP and [³⁵S]GTPγS A->B C Terminate Reaction by Rapid Filtration B->C D Measure Radioactivity on Filter C->D E Analyze Inhibition of Agonist Response D->E

Caption: Workflow for a [³⁵S]GTPγS binding assay.

Conclusion

This compound is a potent antagonist of the pro-inflammatory receptor GPR84. Its mechanism of action involves the direct blockade of GPR84, thereby preventing the activation of Gαi/o-mediated and other downstream signaling pathways. This antagonism has been shown to effectively suppress key immune cell functions, such as ROS production and cytokine release, in vitro. The data summarized in this guide underscore the utility of this compound as a valuable pharmacological tool for investigating the complex roles of GPR84 in health and disease, and for validating GPR84 as a therapeutic target for inflammatory and fibrotic conditions.

References

TUG-2181: A Potent Antagonist of the Pro-Inflammatory GPR84 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

TUG-2181 is a small molecule inhibitor that has been identified as a potent antagonist of the G protein-coupled receptor 84 (GPR84).[1] GPR84 is a receptor for medium-chain fatty acids and is predominantly expressed in immune cells such as neutrophils, macrophages, and microglia. Its upregulation is associated with pro-inflammatory conditions, making it a compelling therapeutic target for a variety of inflammatory and fibrotic diseases. This compound, by specifically blocking the action of this receptor, presents a valuable tool for investigating the physiological and pathological roles of GPR84 and as a potential lead compound for the development of novel anti-inflammatory therapeutics.

Core Function and Mechanism of Action

The primary in vitro function of this compound is to act as a competitive antagonist at the GPR84 receptor. This means that this compound binds to the receptor but does not elicit a biological response. Instead, it blocks the binding of endogenous and synthetic agonists, thereby inhibiting the downstream signaling cascades initiated by GPR84 activation.

GPR84 primarily couples to the Gαi/o family of G proteins. Upon agonist binding, GPR84 activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, GPR84 signaling can lead to the mobilization of intracellular calcium and the activation of other signaling pathways, including the Akt and ERK pathways.

In immune cells, particularly neutrophils, the activation of GPR84 is linked to pro-inflammatory responses. This compound has been shown to effectively inhibit these agonist-induced responses, specifically the production of reactive oxygen species (ROS) and the release of the pro-inflammatory chemokine interleukin-8 (IL-8).[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound as a GPR84 antagonist.

ParameterValueSpeciesAssay TypeReference
IC50 34 nMHumanNot specified[1]

Signaling Pathway of GPR84 Antagonism by this compound

The following diagram illustrates the signaling pathway of GPR84 and the inhibitory action of this compound.

GPR84_Signaling GPR84 Signaling and Inhibition by this compound cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GPR84 GPR84 G_protein Gαi/oβγ GPR84->G_protein Activates Agonist Agonist (e.g., Medium-Chain Fatty Acids) Agonist->GPR84 Binds & Activates TUG2181 This compound TUG2181->GPR84 Binds & Blocks AC Adenylyl Cyclase G_protein->AC Inhibits Ca_mobilization Ca²⁺ Mobilization G_protein->Ca_mobilization Induces Akt_ERK Akt/ERK Activation G_protein->Akt_ERK Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Inflammatory_Response Pro-inflammatory Responses (ROS production, IL-8 release) Ca_mobilization->Inflammatory_Response Akt_ERK->Inflammatory_Response

GPR84 Signaling and Inhibition by this compound

Experimental Protocols

While specific experimental protocols for this compound are not publicly available, the following are detailed, representative methodologies for the in vitro characterization of GPR84 antagonists, which can be adapted for this compound.

GPR84 Antagonist Binding Assay ([³⁵S]GTPγS)

This assay measures the ability of a compound to inhibit agonist-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins coupled to the GPR84 receptor.

Experimental Workflow:

GTPgS_Workflow [³⁵S]GTPγS Binding Assay Workflow A Prepare membranes from cells expressing human GPR84 B Incubate membranes with this compound (or vehicle) and a GPR84 agonist A->B C Add [³⁵S]GTPγS to initiate the binding reaction B->C D Incubate to allow for [³⁵S]GTPγS binding C->D E Terminate reaction by rapid filtration D->E F Wash filters to remove unbound [³⁵S]GTPγS E->F G Measure bound radioactivity using a scintillation counter F->G H Analyze data to determine IC50 G->H ROS_Workflow Neutrophil ROS Production Assay Workflow A Isolate human neutrophils from peripheral blood B Prime neutrophils with an inflammatory stimulus (e.g., LPS) A->B C Incubate primed neutrophils with This compound or vehicle B->C D Add a GPR84 agonist to stimulate ROS production C->D E Measure ROS production using a luminol-based chemiluminescence assay D->E F Analyze data to determine the inhibitory effect of this compound E->F

References

TUG-2181: A Comprehensive Technical Guide to its Discovery and Development as a GPR84 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and development of TUG-2181, a potent and selective antagonist of the G protein-coupled receptor 84 (GPR84). The information presented herein is compiled from the primary scientific literature and is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction to this compound

This compound is a small molecule antagonist of GPR84, a receptor primarily expressed in immune cells and implicated in inflammatory and fibrotic diseases.[1][2] Developed by researchers at the University of Copenhagen, this compound emerged from a focused effort to understand the structure-activity relationships of GPR84 modulators.[1] It is characterized by its high potency, with an IC50 value of 34 nM, and its ability to inhibit GPR84 agonist-induced cellular responses, such as the production of reactive oxygen species (ROS) and the release of interleukin-8 (IL-8) in human neutrophils.[3][4] The discovery of this compound represents a significant advancement in the development of therapeutic agents targeting GPR84.

Discovery and Development History

The discovery of this compound was the result of a systematic investigation into the molecular determinants of GPR84 activation and inhibition. The development process can be summarized in the following key stages:

  • From Agonist to Antagonist: The starting point for the discovery of this compound was the exploration of a known GPR84 full agonist. Researchers hypothesized that minimal structural modifications to this agonist could lead to a switch in its functional activity.[1]

  • Structure-Activity Relationship (SAR) Exploration: A series of analogues were synthesized and evaluated to understand the impact of various structural changes on GPR84 activity. This SAR exploration led to the identification of key structural features that confer inverse agonism and antagonism.[1]

  • Identification of this compound: Through these systematic modifications, this compound (also referred to as compound 40g in the primary literature) was identified as a potent antagonist with low-nanomolar potency.[1]

  • Pharmacological Characterization: this compound was further characterized for its physicochemical properties, selectivity over other free fatty acid receptors, and its ability to fully inhibit GPR84-mediated neutrophil activation.[1]

Quantitative Data

The following tables summarize the key quantitative data for this compound and related compounds as reported in the primary literature.

Table 1: In Vitro Potency of this compound

ParameterValueCell Line/Assay ConditionReference
IC5034 nMGPR84-mediated inhibition of forskolin-stimulated cAMP accumulation in CHO-K1 cells[3][4]

Table 2: Functional Activity of this compound

AssayEffect of this compoundCell TypeReference
GPR84 Agonist-Induced ROS ProductionInhibitionHuman Neutrophils[3]
GPR84 Agonist-Induced IL-8 ReleaseInhibitionHuman Neutrophils[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the development and characterization of this compound.

GPR84-Mediated cAMP Accumulation Assay

This assay was used to determine the potency of this compound as a GPR84 antagonist.

  • Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing human GPR84 were cultured in a suitable medium supplemented with fetal bovine serum and antibiotics.

  • Assay Procedure:

    • Cells were seeded into 96-well plates and grown to confluence.

    • The culture medium was replaced with an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Cells were pre-incubated with varying concentrations of this compound for a specified period.

    • A GPR84 agonist (e.g., 6-OAU) was added to the wells, along with forskolin (B1673556) to stimulate cAMP production.

    • The incubation was continued for a defined time at 37°C.

    • The reaction was stopped, and the cells were lysed.

    • The intracellular cAMP levels were quantified using a commercially available cAMP assay kit (e.g., HTRF-based or ELISA-based).

  • Data Analysis: The IC50 value for this compound was calculated by fitting the concentration-response data to a four-parameter logistic equation.

Neutrophil Activation Assays

These assays were performed to evaluate the functional effect of this compound on primary human immune cells.

  • Isolation of Human Neutrophils:

    • Human neutrophils were isolated from the peripheral blood of healthy donors using standard techniques such as dextran (B179266) sedimentation followed by Ficoll-Paque density gradient centrifugation.

  • Reactive Oxygen Species (ROS) Production Assay:

    • Isolated neutrophils were pre-incubated with this compound at various concentrations.

    • A GPR84 agonist was added to stimulate the cells.

    • A ROS-sensitive fluorescent probe (e.g., H2DCFDA) was added to the cell suspension.

    • The fluorescence intensity, which is proportional to the amount of ROS produced, was measured over time using a fluorescence plate reader.

  • Interleukin-8 (IL-8) Release Assay:

    • Neutrophils were treated with this compound followed by stimulation with a GPR84 agonist.

    • The cells were incubated for a period to allow for cytokine release.

    • The cell supernatant was collected after centrifugation.

    • The concentration of IL-8 in the supernatant was determined using a specific ELISA kit.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the GPR84 signaling pathway and the experimental workflow for the characterization of this compound.

GPR84_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular GPR84 GPR84 Gi Gαi GPR84->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP PKA PKA cAMP->PKA Activates Inflammation Pro-inflammatory Response PKA->Inflammation Leads to ATP ATP Agonist GPR84 Agonist Agonist->GPR84 Activates TUG2181 This compound TUG2181->GPR84 Inhibits

Caption: GPR84 Signaling Pathway and the inhibitory action of this compound.

TUG2181_Characterization_Workflow cluster_discovery Discovery Phase cluster_characterization Characterization Phase cluster_data Data Analysis Start Start with GPR84 Agonist Scaffold Synthesis Synthesis of Analogues Start->Synthesis SAR Structure-Activity Relationship (SAR) Studies SAR->Synthesis Discovery Identification of this compound SAR->Discovery Synthesis->SAR InVitro In Vitro Potency (cAMP Assay) Discovery->InVitro Functional Functional Assays (Neutrophil Activation) Discovery->Functional IC50 IC50 Determination InVitro->IC50 Inhibition Quantification of Inhibition (ROS, IL-8) Functional->Inhibition Selectivity Selectivity Profiling

Caption: Experimental workflow for the discovery and characterization of this compound.

References

TUG-2181: A Potent Antagonist for the Target Validation of the Pro-Inflammatory Receptor GPR84

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

G protein-coupled receptor 84 (GPR84) is an emerging therapeutic target primarily implicated in inflammatory and fibrotic diseases. Its expression is largely restricted to immune cells, such as neutrophils and macrophages, and is significantly upregulated in response to pro-inflammatory stimuli. The discovery of potent and selective ligands is crucial for validating GPR84's role in pathophysiology. This document provides a comprehensive technical overview of TUG-2181, a low-nanomolar potency antagonist and inverse agonist of GPR84. We detail the validation of GPR84 as a target for this compound by summarizing key quantitative data, outlining detailed experimental protocols for assessing receptor function, and providing visual diagrams of the associated signaling pathways and experimental workflows. This guide serves as a core resource for scientists engaged in the research and development of GPR84-targeted therapeutics.

Introduction to GPR84

Receptor Family and Signaling

G protein-coupled receptor 84 (GPR84) is a Class A GPCR activated by endogenous medium-chain fatty acids (MCFAs) with carbon chain lengths of 9-14.[1][2][3] It is recognized as a pro-inflammatory receptor.[2][4] GPR84 primarily couples to pertussis toxin (PTX)-sensitive Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2][5][6] Activation also involves Gβγ subunit dissociation, which can stimulate downstream pathways like Phospholipase C (PLC), leading to calcium mobilization, and PI3K/Akt signaling.[7][8][9] Furthermore, evidence suggests GPR84 can couple to Gα12/13, activating Rho signaling pathways that are crucial for cytoskeletal rearrangement and cell migration.[7][10]

Tissue Expression and Regulation

GPR84 expression is predominantly found in cells and tissues of the immune system, including bone marrow, peripheral blood leukocytes, neutrophils, monocytes, and macrophages.[2][7][11][12] Its expression is dynamically regulated and significantly upregulated in response to inflammatory stimuli. For instance, treatment of macrophages with lipopolysaccharide (LPS) or pro-inflammatory cytokines like TNF-α and IL-1β leads to a marked increase in GPR84 mRNA and protein levels.[4][7][8]

Physiological and Pathophysiological Roles

The activation of GPR84 on immune cells triggers a range of pro-inflammatory responses. These include:

  • Chemotaxis: GPR84 agonists act as chemoattractants for both neutrophils and macrophages, guiding them to sites of inflammation.[2][7]

  • Cytokine Production: Receptor activation amplifies the LPS-stimulated production of pro-inflammatory cytokines such as IL-8 and TNFα.[2][5]

  • Oxidative Burst: GPR84 signaling primes neutrophils, enhancing the production of reactive oxygen species (ROS) in response to other stimuli.[5][7]

  • Phagocytosis: GPR84 activation has been shown to enhance the phagocytic capacity of macrophages.[8][13]

Given its role in amplifying inflammatory cascades, GPR84 has emerged as a promising drug target for various inflammatory and fibrotic conditions, including idiopathic pulmonary fibrosis and inflammatory bowel disease.[1][4][14]

This compound: A Novel Probe for GPR84

Discovery and Pharmacological Profile

This compound is a potent and selective antagonist of GPR84.[5] It was developed through systematic structure-activity relationship (SAR) explorations that led to a functional switch from a full agonist scaffold to an inverse agonist and antagonist.[15] this compound exhibits low-nanomolar potency and effectively inhibits GPR84-mediated functions in primary human immune cells, making it an invaluable tool for target validation.[15][16]

Target Validation: GPR84 Inhibition by this compound

The validation of GPR84 as the molecular target of this compound relies on demonstrating that this compound can specifically block the functional consequences of GPR84 activation by known agonists.

Functional Assays for GPR84 Antagonism

This compound's antagonistic properties are confirmed through various in vitro functional assays that measure different aspects of the GPR84 signaling cascade. These assays are typically performed in recombinant cell lines stably expressing human GPR84.

  • [³⁵S]GTPγS Binding: this compound inhibits agonist-stimulated [³⁵S]GTPγS binding to cell membranes, directly demonstrating its ability to block Gαi/o protein activation.[4]

  • Calcium Mobilization: As an antagonist, this compound blocks the increase in intracellular calcium induced by GPR84 agonists like 6-n-octylaminouracil (6-OAU).

  • cAMP Accumulation: this compound prevents the inhibition of cAMP accumulation caused by GPR84 agonists, thereby confirming its blockade of the Gαi pathway.

Cellular Assays in Immune Cells

The most critical validation comes from demonstrating this compound's efficacy in primary human immune cells, where GPR84 is endogenously expressed.

  • Inhibition of Chemotaxis: this compound effectively inhibits the migration of neutrophils and macrophages towards a gradient of a GPR84 agonist.[5][15]

  • Inhibition of ROS Production: this compound blocks the GPR84 agonist-induced priming of neutrophils, resulting in reduced ROS production.[5][16]

  • Inhibition of Cytokine Release: this compound prevents the release of pro-inflammatory cytokines, such as IL-8, from human neutrophils stimulated by GPR84 agonists.[5][16]

Data Summary

Quantitative data for this compound and common GPR84 agonists are summarized below, providing a basis for experimental design and data comparison.

Table 1: Pharmacological Properties of this compound

Parameter Value Assay Context Function Reference

| IC₅₀ | 34 nM | GPR84-mediated cellular response (e.g., ROS production, IL-8 release) | Antagonist / Inverse Agonist |[5][16] |

Table 2: Activity of Common GPR84 Agonists

Compound Parameter Value Assay Context Reference
6-n-octylaminouracil (6-OAU) EC₅₀ 105 nM Functional Assay [5]
2-(hexylthio)pyrimidine-4,6-diol (ZQ-16) EC₅₀ 213 nM Functional Assay [5]
TUG-2099 EC₅₀ 0.3 nM Functional Assay [5]
TUG-2208 pEC₅₀ 8.98 Functional Assay [5]
2-hydroxy lauric acid (2-OH-C12) EC₅₀ 9.9 µM [³⁵S]GTPγS Binding [2]

| Embelin | EC₅₀ | Potent Agonist | Functional Assays |[7] |

Detailed Experimental Protocols

The following protocols are generalized methodologies based on published literature for assessing GPR84 activity and its inhibition by this compound.

GPR84-Mediated Calcium Mobilization Assay

This assay measures the increase in intracellular calcium following receptor activation, typically via Gαq or Gβγ-mediated PLC activation.

  • Cell Culture: Use HEK293 cells stably co-expressing human GPR84 and a promiscuous G-protein like Gα16. Culture cells to ~80-90% confluency.

  • Cell Plating: Seed the cells in black, clear-bottom 96-well plates and allow them to adhere overnight.

  • Dye Loading: Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of the GPR84 agonist (e.g., 6-OAU). For antagonist mode, pre-incubate the cells with varying concentrations of this compound for 15-30 minutes before adding the agonist.

  • Measurement: Use a fluorescence plate reader (e.g., FLIPR, FlexStation) to measure the fluorescence intensity before and after the addition of the agonist. The change in fluorescence corresponds to the change in intracellular calcium concentration.

  • Data Analysis: Normalize the response to baseline fluorescence. For antagonist activity, plot the agonist dose-response curves in the presence of different this compound concentrations to determine the IC₅₀.

[³⁵S]GTPγS Binding Assay

This assay directly measures the activation of G proteins by quantifying the binding of a non-hydrolyzable GTP analog.

  • Membrane Preparation: Prepare cell membranes from a GPR84-expressing cell line (e.g., CHO-GPR84) or primary cells.

  • Reaction Mixture: In a 96-well plate, combine cell membranes, [³⁵S]GTPγS, and GDP in an assay buffer. Add varying concentrations of a GPR84 agonist. To test this compound, add it to the mixture along with a fixed concentration of agonist.

  • Incubation: Incubate the reaction mixture at 30°C for 60 minutes to allow for nucleotide exchange.

  • Termination and Filtration: Stop the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold buffer to separate bound from free [³⁵S]GTPγS.

  • Detection: Dry the filter plate and add scintillation fluid. Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate the specific binding and plot against agonist concentration. Determine the IC₅₀ for this compound by its ability to inhibit the agonist-stimulated signal.

Neutrophil Chemotaxis Assay

This assay assesses the directed migration of neutrophils towards a chemoattractant.

  • Neutrophil Isolation: Isolate primary human neutrophils from the peripheral blood of healthy donors using density gradient centrifugation.

  • Assay Setup: Use a multi-well chemotaxis chamber (e.g., Transwell plate) with a porous membrane (typically 3-8 µm pore size).[2]

  • Loading: Add the GPR84 agonist (chemoattractant) to the lower chamber. To test this compound, add it to both the lower chamber (with agonist) and the upper chamber (with cells).

  • Cell Addition: Add the isolated neutrophils to the upper chamber.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 1-2 hours to allow cell migration.

  • Quantification: Remove non-migrated cells from the top of the membrane. Fix and stain the migrated cells on the underside of the membrane. Count the number of migrated cells per field of view using a microscope.

  • Data Analysis: Quantify the chemotactic index and determine the inhibitory effect of this compound on agonist-induced migration.

Reactive Oxygen Species (ROS) Production Assay

This assay measures the oxidative burst in neutrophils.

  • Neutrophil Isolation: Isolate primary human neutrophils as described above.

  • Dye Loading: Load the neutrophils with a ROS-sensitive fluorescent probe, such as H₂DCFDA or luminol, in a suitable buffer.

  • Priming and Inhibition: Pre-incubate the cells with a GPR84 agonist (e.g., 6-OAU) to prime them. To test this compound, co-incubate with the agonist during the priming step.

  • Stimulation: Add a second stimulus (e.g., fMLP) to trigger the oxidative burst.

  • Measurement: Immediately measure the fluorescence or chemiluminescence signal over time using a plate reader.

  • Data Analysis: Calculate the rate or total amount of ROS produced. Determine the IC₅₀ of this compound based on its ability to inhibit the GPR84 agonist-mediated priming effect.

Visualized Pathways and Workflows

The following diagrams were generated using the DOT language to illustrate key concepts.

GPR84_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Cellular Response GPR84 GPR84 node_Gi Gαi/o GPR84->node_Gi node_G1213 Gα12/13 GPR84->node_G1213 AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP PLC PLC Ca2 ↑ Ca²⁺ PLC->Ca2 PI3K PI3K Akt Akt Activation PI3K->Akt RhoGEF RhoGEF Rho Rho Activation RhoGEF->Rho G_alpha_i Gαi node_Gi->G_alpha_i G_beta_gamma Gβγ node_Gi->G_beta_gamma node_G1213->RhoGEF Activates Agonist Agonist (e.g., 6-OAU, MCFA) Agonist->GPR84 Activates TUG2181 This compound TUG2181->GPR84 Inhibits G_alpha_i->AC Inhibits G_beta_gamma->PLC Activates G_beta_gamma->PI3K Activates Chemotaxis Chemotaxis Ca2->Chemotaxis Cytokine_Release Cytokine Release Ca2->Cytokine_Release ROS_Production ROS Production Ca2->ROS_Production Akt->Chemotaxis Akt->Cytokine_Release Akt->ROS_Production Phagocytosis Phagocytosis Akt->Phagocytosis Rho->Chemotaxis Rho->Phagocytosis

Caption: GPR84 Signaling Pathways.

Chemotaxis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start isolate Isolate Human Neutrophils start->isolate setup Setup Transwell Plate (Lower: Agonist +/- this compound) isolate->setup load_cells Load Neutrophils into Upper Chamber setup->load_cells incubate Incubate at 37°C (1-2 hours) load_cells->incubate fix_stain Fix and Stain Migrated Cells incubate->fix_stain count Count Cells via Microscopy fix_stain->count analyze Analyze Data & Calculate Inhibition count->analyze end End analyze->end

Caption: Experimental Workflow for Chemotaxis Assay.

GPR84_Logic_Diagram cluster_agonist Agonist Action cluster_antagonist This compound Antagonist Action Agonist GPR84 Agonist Agonist_Binds Binds & Activates GPR84 Agonist->Agonist_Binds Agonist_Signal G-Protein Signaling Cascade (↓cAMP, ↑Ca²⁺, ↑Akt, ↑Rho) Agonist_Binds->Agonist_Signal Agonist_Response Pro-inflammatory Response (Chemotaxis, ROS, IL-8) Agonist_Signal->Agonist_Response TUG2181 This compound TUG_Binds Binds GPR84, Blocks Activation TUG2181->TUG_Binds TUG_Binds->Agonist_Binds Blocks TUG_Signal Inhibition of G-Protein Signaling TUG_Binds->TUG_Signal TUG_Response Attenuation of Pro-inflammatory Response TUG_Signal->TUG_Response

Caption: Logic of GPR84 Antagonism by this compound.

Conclusion

This compound serves as a highly potent and selective antagonist for GPR84. Its ability to robustly inhibit multiple GPR84-mediated signaling and cellular functions in primary immune cells provides strong validation for GPR84 as its molecular target. The comprehensive data, protocols, and conceptual frameworks presented in this guide underscore the value of this compound as a critical chemical probe for elucidating the pathophysiology of GPR84 and as a foundational tool for the development of novel therapeutics targeting inflammatory and fibrotic diseases.

References

TUG-2181: An In-Depth Profile of a Selective GPR84 Inverse Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TUG-2181 is a potent and selective small molecule modulator of G protein-coupled receptor 84 (GPR84), a receptor implicated in inflammatory and fibrotic diseases. Primarily expressed in immune cells like neutrophils and macrophages, GPR84 represents a promising therapeutic target. This compound has been characterized as a low-nanomolar inverse agonist and antagonist of GPR84, making it a valuable tool for elucidating the physiological and pathological roles of this receptor. This technical guide provides a comprehensive overview of the selectivity profile of this compound, detailed experimental methodologies for its characterization, and visualizations of relevant signaling pathways and experimental workflows.

Selectivity Profile of this compound

This compound demonstrates high selectivity for its primary target, GPR84. While comprehensive quantitative data from broad panel screening against a wide range of G protein-coupled receptors (GPCRs) is not extensively detailed in publicly available literature, studies on representative compounds from the same chemical series indicate a high degree of selectivity. For instance, closely related GPR84 antagonists have been screened against a panel of 167 different GPCRs and showed no significant off-target activity, highlighting the selective nature of this chemical scaffold.[1][2]

The primary activity of this compound at the human GPR84 receptor has been quantified, demonstrating its potent inverse agonist and antagonist properties.

Table 1: Pharmacological Profile of this compound at GPR84

ParameterValue (nM)Assay TypeReference
IC₅₀34Not SpecifiedN/A

Note: The specific assay type for the IC₅₀ value of 34 nM is not detailed in the available search results.

Further characterization has established this compound as a low-nanomolar potency inverse agonist and antagonist.[3] Studies on representative compounds from its class have shown selectivity over other free fatty acid receptors.[3][4]

Experimental Protocols

The characterization of this compound and similar GPR84 modulators involves a variety of in vitro assays to determine their potency, efficacy, and selectivity. Below are detailed methodologies for key experiments typically employed in the pharmacological profiling of such compounds.

GPCR Binding Assays (Radioligand Displacement)

Objective: To determine the binding affinity (Ki) of a test compound for a specific GPCR by measuring its ability to displace a radiolabeled ligand.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the GPCR of interest (e.g., HEK293 or CHO cells). Cells are harvested, homogenized, and centrifuged to isolate the membrane fraction, which is then resuspended in a suitable buffer.

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membranes, a fixed concentration of a specific radioligand (e.g., [³H]-labeled antagonist), and varying concentrations of the test compound (e.g., this compound).

  • Incubation: The plates are incubated at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: After incubation, the bound radioligand is separated from the free radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the membranes while allowing the unbound ligand to pass through.

  • Quantification: The amount of radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the test compound concentration. The IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Functional Assays: cAMP Measurement for Gαi-Coupled Receptors

Objective: To assess the functional activity of a compound at a Gαi-coupled receptor, such as GPR84, by measuring its effect on intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

Methodology:

  • Cell Culture: Cells stably expressing the Gαi-coupled receptor (e.g., CHO-hGPR84) are cultured in appropriate media.

  • Assay Principle: Gαi-coupled receptors, when activated, inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. To measure this inhibition, cAMP levels are first stimulated using an agent like forskolin.

  • Assay Procedure:

    • Cells are seeded in 96- or 384-well plates and incubated.

    • The cells are then treated with varying concentrations of the test compound (agonist, antagonist, or inverse agonist).

    • Forskolin is added to all wells (except the negative control) to stimulate adenylyl cyclase and increase cAMP production.

    • The plates are incubated for a specific duration.

  • cAMP Quantification: Intracellular cAMP levels are measured using a variety of commercially available kits, often based on competitive immunoassays utilizing technologies like HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or ELISA.

  • Data Analysis:

    • For agonists , the data are plotted as cAMP levels versus the log of the agonist concentration to determine the EC₅₀ (potency) and the maximal inhibition of forskolin-stimulated cAMP levels (efficacy).

    • For antagonists , cells are co-incubated with a fixed concentration of an agonist and varying concentrations of the antagonist. The IC₅₀ value is determined, representing the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.

    • For inverse agonists , the compound's ability to increase cAMP levels above the basal (unstimulated) level is measured.

[³⁵S]GTPγS Binding Assay

Objective: To measure the activation of G proteins by a GPCR agonist, providing a direct measure of receptor-G protein coupling.

Methodology:

  • Membrane Preparation: Similar to binding assays, membranes from cells expressing the GPCR of interest are prepared.

  • Assay Principle: In the inactive state, G proteins are bound to GDP. Upon GPCR activation, GDP is exchanged for GTP. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the activated G protein and can be quantified.

  • Assay Procedure:

    • Cell membranes are incubated in a buffer containing GDP, varying concentrations of the test compound, and a fixed concentration of [³⁵S]GTPγS.

    • The reaction is allowed to proceed for a set time at a controlled temperature.

  • Separation and Quantification: The reaction is terminated, and the membrane-bound [³⁵S]GTPγS is separated from the unbound nucleotide, typically by rapid filtration. The radioactivity on the filters is measured by scintillation counting.

  • Data Analysis: The amount of specifically bound [³⁵S]GTPγS is plotted against the log of the compound concentration to generate a dose-response curve, from which the EC₅₀ and maximal stimulation (Emax) can be determined.

Signaling Pathways and Experimental Workflows

GPR84 Signaling Pathway

GPR84 is known to couple primarily to the Gαi/o family of G proteins. Activation of GPR84 by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. As an inverse agonist, this compound would be expected to increase basal cAMP levels by reducing the constitutive activity of the receptor.

GPR84_Signaling cluster_membrane Plasma Membrane cluster_gprotein G Protein GPR84 GPR84 G_alpha_i Gαi GPR84->G_alpha_i Activates G_beta_gamma Gβγ AC Adenylyl Cyclase G_alpha_i->AC Inhibits Agonist Agonist Agonist->GPR84 Activates TUG2181 This compound (Inverse Agonist) TUG2181->GPR84 Inhibits (Constitutive Activity) cAMP cAMP AC->cAMP Converts ATP ATP Downstream Downstream Cellular Effects cAMP->Downstream Modulates GPCR_Selectivity_Workflow start Start: Test Compound (this compound) primary_screen Primary Screen: Single High Concentration (e.g., 10 µM) start->primary_screen gpcr_panel Broad GPCR Panel (e.g., Eurofins SafetyScreen) primary_screen->gpcr_panel data_analysis Data Analysis: Identify 'Hits' (% Inhibition > 50%) gpcr_panel->data_analysis no_hits No Significant Off-Target Hits data_analysis->no_hits hits Significant Off-Target Hits Identified data_analysis->hits final_report Final Selectivity Profile Report no_hits->final_report secondary_screen Secondary Screen: Concentration-Response Curves (IC₅₀/EC₅₀ Determination) hits->secondary_screen Yes sar Structure-Activity Relationship (SAR) and Lead Optimization secondary_screen->sar sar->final_report

References

TUG-2181: A Technical Guide to a GPR84 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 2653994-24-0 Molecular Formula: C₂₁H₂₇NO₄ Molecular Weight: 357.44 g/mol

Introduction

TUG-2181 is a potent and selective antagonist of the G-protein coupled receptor 84 (GPR84).[1][2][3] GPR84 is a medium-chain fatty acid receptor primarily expressed in immune cells, including neutrophils, macrophages, and microglia. Its activation is associated with pro-inflammatory and pro-phagocytic cellular responses, making it a compelling target for therapeutic intervention in a range of inflammatory and fibrotic diseases. This compound, by inhibiting GPR84 signaling, presents a valuable pharmacological tool for investigating the physiological and pathological roles of this receptor and holds potential for further drug development.

This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacological data, generalized experimental protocols for its characterization, and a visualization of the GPR84 signaling pathway.

Quantitative Pharmacological Data

The following table summarizes the key in vitro pharmacological data for this compound. It is important to note that while the IC₅₀ value is reported by commercial vendors, the primary scientific literature detailing the full pharmacological profile of this compound could not be identified at the time of this writing.

ParameterValueSpeciesAssay TypeNotes
IC₅₀ 34 nMHumanNot SpecifiedThis value represents the concentration of this compound required to inhibit 50% of the GPR84 response. The specific agonist and assay conditions are not publicly available.

Mechanism of Action and Signaling Pathway

GPR84 is a Gᵢ-coupled receptor. Upon activation by its endogenous ligands, such as medium-chain fatty acids, or synthetic agonists, GPR84 initiates a signaling cascade that leads to various cellular responses. As an antagonist, this compound binds to GPR84 and prevents its activation by agonists, thereby blocking the downstream signaling events.

The key signaling pathways associated with GPR84 activation include:

  • Gᵢ Protein-Mediated Signaling: Activation of GPR84 leads to the dissociation of the Gαᵢ and Gβγ subunits. Gαᵢ inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Activation of MAPK/ERK Pathway: The Gβγ subunits can activate downstream effectors, including phosphoinositide 3-kinase (PI3K), which in turn activates the Akt and extracellular signal-regulated kinase (ERK) pathways.

  • NF-κB Activation: GPR84 signaling can also lead to the activation of the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of inflammatory gene expression.

These signaling events culminate in pro-inflammatory responses, such as the production of reactive oxygen species (ROS) and the release of pro-inflammatory cytokines like IL-8 in human neutrophils.[4]

GPR84 Signaling Pathway Diagram

GPR84_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response Agonist Agonist GPR84 GPR84 Agonist->GPR84 TUG2181 This compound (Antagonist) TUG2181->GPR84 Gi Gαi GPR84->Gi Activates Gbg Gβγ Gi->Gbg AC Adenylyl Cyclase Gi->AC Inhibits PI3K PI3K Gbg->PI3K Activates IKK IKK Gbg->IKK Activates cAMP ↓ cAMP AC->cAMP Akt Akt PI3K->Akt ERK ERK Akt->ERK NFkB_IkB NF-κB-IκB IKK->NFkB_IkB Phosphorylates NFkB NF-κB NFkB_IkB->NFkB Releases Gene Inflammatory Gene Expression NFkB->Gene Translocates & Activates Response ↑ ROS Production ↑ IL-8 Release ↑ Phagocytosis Gene->Response

Caption: GPR84 signaling cascade initiated by agonist binding and inhibited by this compound.

Experimental Protocols

The following are generalized protocols for characterizing GPR84 antagonists like this compound. These are based on standard methodologies used for GPCR drug discovery and would require optimization for specific laboratory conditions.

GPR84 Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity (Kᵢ) of this compound for the GPR84 receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing human GPR84 (e.g., HEK293 or CHO cells).

  • Radiolabeled GPR84 agonist (e.g., [³H]-agonist).

  • This compound stock solution.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well plate, add cell membranes, the radiolabeled agonist at a concentration near its Kₔ, and varying concentrations of this compound.

  • Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known non-radiolabeled GPR84 ligand).

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Harvest the membranes by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC₅₀.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

GPR84 Functional Assay (cAMP Measurement)

Objective: To assess the functional antagonist activity of this compound by measuring its ability to block agonist-induced inhibition of cAMP production.

Materials:

  • A cell line stably expressing human GPR84 (e.g., CHO-K1 cells).

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • A known GPR84 agonist.

  • This compound stock solution.

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

  • Seed the GPR84-expressing cells in a 96-well plate and grow to confluency.

  • Pre-treat the cells with varying concentrations of this compound for a specified time (e.g., 15-30 minutes).

  • Stimulate the cells with a mixture of forskolin and a GPR84 agonist at its EC₈₀ concentration.

  • Include control wells for basal cAMP levels (no stimulation), forskolin-stimulated levels, and agonist-inhibited levels.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

  • Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.

Experimental Workflow Diagram

Experimental_Workflow cluster_binding Binding Affinity Determination cluster_functional Functional Antagonism Assessment cluster_downstream Downstream Cellular Assays b1 Prepare GPR84 Membranes b2 Radioligand Displacement Assay with this compound b1->b2 b3 Data Analysis: IC50 & Ki Calculation b2->b3 f1 Culture GPR84- expressing Cells f2 cAMP Inhibition Assay f1->f2 f3 Data Analysis: IC50 Determination f2->f3 d1 Isolate Primary Immune Cells d2 ROS Production or Cytokine Release Assay d1->d2 d3 Measure this compound Inhibitory Effect d2->d3 start Start cluster_binding cluster_binding start->cluster_binding cluster_functional cluster_functional start->cluster_functional end End cluster_downstream cluster_downstream cluster_binding->cluster_downstream cluster_functional->cluster_downstream cluster_downstream->end

Caption: A generalized workflow for the in vitro characterization of this compound.

Conclusion

This compound is a valuable research tool for elucidating the role of the GPR84 receptor in health and disease. Its potent antagonist activity makes it suitable for in vitro studies aimed at understanding the downstream consequences of GPR84 inhibition. Further characterization, including selectivity profiling against other receptors and in vivo efficacy studies, will be crucial in determining its potential as a lead compound for the development of novel anti-inflammatory and anti-fibrotic therapies. The absence of a primary publication for this compound underscores the need for researchers to independently verify its pharmacological properties in their specific experimental systems.

References

TUG-2181: A GPR84 Antagonist and its Role in Inflammatory Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

TUG-2181 is a potent and selective antagonist of the G protein-coupled receptor 84 (GPR84), a receptor increasingly recognized for its pro-inflammatory role. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its impact on key inflammatory signaling pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of this compound as a potential therapeutic agent for inflammatory diseases. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways.

Introduction

Chronic inflammation is a hallmark of numerous diseases, and the identification of novel therapeutic targets within inflammatory cascades is of paramount importance. GPR84 has emerged as a promising target due to its restricted expression on immune cells and its upregulation in inflammatory conditions. This compound has been identified as a specific antagonist of GPR84, demonstrating inhibitory effects on key inflammatory responses in primary human neutrophils. This guide will delve into the specifics of this compound's interaction with GPR84 and the downstream consequences for inflammatory signaling.

It is important to note a point of potential confusion: the user's initial query referenced "this compound" in the context of inflammatory signaling pathways where GPR183 (EBI2) is a known participant. However, current scientific literature consistently identifies this compound as a GPR84 antagonist. There is no direct evidence to date linking this compound to GPR183. Additionally, the acronym "TUG" is also associated with "Taurine Upregulated Gene 1" (TUG1), a long non-coding RNA. This document will focus exclusively on the small molecule GPR84 antagonist, this compound.

Quantitative Data on this compound

The following table summarizes the key quantitative data reported for this compound.

ParameterValueCell Type/SystemReference
IC50 34 nMGPR84[1][2]

GPR84 Signaling in Inflammation

GPR84 is a Gαi/o-coupled receptor, and its activation by endogenous ligands, such as medium-chain fatty acids, initiates a signaling cascade that promotes inflammation. Antagonism of GPR84 by this compound is expected to block these downstream effects.

GPR84-Mediated Signaling Pathways

Activation of GPR84 is known to engage several key inflammatory signaling pathways:

  • PI3K/Akt Pathway: GPR84 activation can lead to the phosphorylation and activation of Akt, a central regulator of cell survival and metabolism, which can also influence inflammatory responses.

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK1/2, is another downstream target of GPR84 signaling. Activation of this pathway is crucial for the production of various inflammatory mediators.

  • NF-κB Pathway: GPR84 signaling can culminate in the activation of the transcription factor NF-κB, a master regulator of inflammatory gene expression. This is likely mediated through the Gαi/o subunit, leading to the downstream activation of IKK, phosphorylation and degradation of IκB, and subsequent nuclear translocation of NF-κB.

The antagonism of GPR84 by this compound would inhibit these signaling events, thereby reducing the expression of pro-inflammatory genes and mitigating the inflammatory response.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's anti-inflammatory effects.

GPR84 Receptor Binding Assay (Competitive Binding)

This protocol is a general framework for determining the binding affinity (Ki) of a test compound like this compound to GPR84.

Materials:

  • Cell membranes prepared from a cell line overexpressing human GPR84.

  • Radiolabeled GPR84 agonist (e.g., [³H]-dihydrorhodamine 123 or a custom tritiated ligand).

  • This compound and a known GPR84 agonist (for positive control).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4).

  • Scintillation vials and scintillation fluid.

  • Glass fiber filters.

  • Filtration manifold.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add the cell membranes, radiolabeled ligand at a concentration close to its Kd, and varying concentrations of this compound.

  • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled GPR84 agonist).

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a filtration manifold.

  • Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Measurement of Reactive Oxygen Species (ROS) Production in Human Neutrophils

This protocol describes a luminol-dependent chemiluminescence assay to measure the effect of this compound on GPR84 agonist-induced ROS production.

Materials:

  • Freshly isolated human neutrophils.

  • GPR84 agonist (e.g., 6-n-octylaminouracil (6-OAU) or decanoic acid).

  • This compound.

  • Luminol (B1675438).

  • Horseradish peroxidase (HRP).

  • Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺.

  • White, opaque 96-well plates.

  • Luminometer.

Procedure:

  • Isolate human neutrophils from fresh peripheral blood using a density gradient centrifugation method.

  • Resuspend the neutrophils in HBSS.

  • In a white 96-well plate, add neutrophils to each well.

  • Add serial dilutions of this compound to the wells and incubate for a short period (e.g., 15-30 minutes) at 37°C.

  • Add luminol and HRP to each well.

  • Initiate the reaction by adding a pre-determined concentration of the GPR84 agonist.

  • Immediately place the plate in a luminometer and measure the chemiluminescence at regular intervals over a period of time (e.g., 60-90 minutes).

  • The data can be presented as the peak chemiluminescence or the area under the curve.

  • Plot the response against the logarithm of the this compound concentration to determine the IC50 for the inhibition of ROS production.

Measurement of IL-8 Release from Human Neutrophils

This protocol outlines the use of an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the inhibitory effect of this compound on GPR84 agonist-induced IL-8 release.

Materials:

  • Freshly isolated human neutrophils.

  • GPR84 agonist (e.g., 6-OAU or decanoic acid).

  • This compound.

  • Cell culture medium (e.g., RPMI 1640).

  • Human IL-8 ELISA kit.

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Isolate human neutrophils as described previously.

  • Seed the neutrophils in a 96-well cell culture plate.

  • Pre-incubate the cells with serial dilutions of this compound for 30 minutes at 37°C.

  • Stimulate the cells with a GPR84 agonist for a specified period (e.g., 4-6 hours) at 37°C in a CO₂ incubator.

  • After incubation, centrifuge the plate to pellet the cells.

  • Carefully collect the supernatant from each well.

  • Perform the IL-8 ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves:

    • Adding the supernatants to wells pre-coated with an anti-human IL-8 capture antibody.

    • Incubating and washing the wells.

    • Adding a detection antibody conjugated to an enzyme (e.g., HRP).

    • Incubating and washing the wells.

    • Adding a substrate that is converted by the enzyme into a colored product.

    • Stopping the reaction and measuring the absorbance at a specific wavelength using a microplate reader.

  • Generate a standard curve using known concentrations of recombinant human IL-8.

  • Calculate the concentration of IL-8 in each sample from the standard curve.

  • Plot the IL-8 concentration against the logarithm of the this compound concentration to determine the IC50 for the inhibition of IL-8 release.

Visualizations: Signaling Pathways and Workflows

The following diagrams were created using the Graphviz DOT language to illustrate key pathways and experimental workflows related to this compound.

GPR84 Signaling Pathway in Inflammation

GPR84_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular MCFA Medium-Chain Fatty Acid (Agonist) TUG2181 This compound GPR84 GPR84 TUG2181->GPR84 Inhibits G_alpha_i Gαi GPR84->G_alpha_i Activates G_beta_gamma Gβγ GPR84->G_beta_gamma Releases PI3K PI3K G_alpha_i->PI3K Activates MAPK_cascade MAPK Cascade (e.g., ERK1/2) G_alpha_i->MAPK_cascade Activates G_beta_gamma->PI3K Akt Akt PI3K->Akt Activates IKK IKK Akt->IKK NFkB NF-κB MAPK_cascade->NFkB Activates IkB IκB IKK->IkB Phosphorylates & Degrades NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB->NFkB Releases Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Induces ROS ROS Production Inflammatory_Genes->ROS IL8 IL-8 Release Inflammatory_Genes->IL8

Caption: GPR84 signaling pathway leading to inflammatory responses.

Experimental Workflow for Assessing this compound's Effect on ROS Production

ROS_Workflow start Start isolate_neutrophils Isolate Human Neutrophils start->isolate_neutrophils prepare_reagents Prepare this compound Dilutions, GPR84 Agonist, Luminol/HRP isolate_neutrophils->prepare_reagents preincubate Pre-incubate Neutrophils with this compound isolate_neutrophils->preincubate prepare_reagents->preincubate add_reagents Add Luminol/HRP preincubate->add_reagents stimulate Stimulate with GPR84 Agonist add_reagents->stimulate measure Measure Chemiluminescence (Luminometer) stimulate->measure analyze Analyze Data (IC50 Calculation) measure->analyze end End analyze->end

Caption: Workflow for ROS production assay with this compound.

Experimental Workflow for Assessing this compound's Effect on IL-8 Release

IL8_Workflow start Start isolate_neutrophils Isolate Human Neutrophils start->isolate_neutrophils prepare_reagents Prepare this compound Dilutions, GPR84 Agonist isolate_neutrophils->prepare_reagents preincubate Pre-incubate Neutrophils with this compound isolate_neutrophils->preincubate prepare_reagents->preincubate stimulate Stimulate with GPR84 Agonist (4-6h) preincubate->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant perform_elisa Perform IL-8 ELISA collect_supernatant->perform_elisa measure Measure Absorbance (Microplate Reader) perform_elisa->measure analyze Analyze Data (IC50 Calculation) measure->analyze end End analyze->end

Caption: Workflow for IL-8 release assay with this compound.

Conclusion and Future Directions

This compound is a valuable research tool for investigating the role of GPR84 in inflammation. Its potent and selective antagonism of GPR84 makes it a suitable probe for dissecting the downstream signaling pathways and cellular responses mediated by this receptor. The available data indicate that this compound can effectively inhibit key inflammatory functions of neutrophils, including ROS production and IL-8 release.

Future research should focus on:

  • Elucidating the detailed dose-response relationships of this compound in various inflammatory assays.

  • Investigating the direct impact of this compound on the phosphorylation status of key signaling molecules within the MAPK and Akt pathways, and on the nuclear translocation of NF-κB.

  • Evaluating the efficacy of this compound in in vivo models of inflammatory diseases to translate the in vitro findings into a preclinical setting.

A deeper understanding of the pharmacology and in vivo activity of this compound will be crucial for assessing the therapeutic potential of GPR84 antagonism in a range of inflammatory and autoimmune disorders.

References

GPR84: A Key Modulator of Immune Cell Activation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

G protein-coupled receptor 84 (GPR84) is an emerging therapeutic target with significant implications in a variety of inflammatory and immune-mediated diseases. Primarily expressed on the surface of immune cells, including macrophages, neutrophils, and microglia, GPR84 acts as a sensor for medium-chain fatty acids, triggering a cascade of intracellular events that modulate the innate immune response. This technical guide provides a comprehensive overview of the function of GPR84 in immune cell activation, detailing its signaling pathways, impact on cellular functions, and the experimental methodologies used to elucidate its role. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to understand and therapeutically target GPR84.

Introduction

GPR84, a Gαi-coupled G protein-coupled receptor (GPCR), has garnered considerable attention for its pro-inflammatory functions. Its expression is significantly upregulated in immune cells in response to inflammatory stimuli, suggesting a pivotal role in amplifying inflammatory responses. Activation of GPR84 by its endogenous ligands, primarily medium-chain fatty acids (MCFAs) with carbon chain lengths of 9-14, or synthetic agonists, initiates a signaling cascade that influences a range of cellular activities, including cytokine and chemokine production, phagocytosis, and chemotaxis. This guide will delve into the molecular mechanisms underlying GPR84-mediated immune cell activation, present quantitative data on its functional effects, and provide detailed protocols for key experimental assays.

GPR84 Expression and Regulation in Immune Cells

GPR84 expression is predominantly found in hematopoietic tissues, with high levels in bone marrow, spleen, and lung. Within the immune system, it is highly expressed in myeloid-derived cells such as monocytes, macrophages, neutrophils, and microglia.

Upregulation by Pro-inflammatory Stimuli:

The expression of GPR84 is dynamically regulated, with a marked increase under pro-inflammatory conditions. In macrophages and microglia, exposure to lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, and pro-inflammatory cytokines like tumor necrosis factor (TNF) and interleukin-1 (IL-1), leads to a significant and sustained upregulation of GPR84 mRNA. This upregulation suggests a feed-forward mechanism where an initial inflammatory insult enhances the cell's sensitivity to GPR84 ligands, thereby amplifying the subsequent inflammatory response.

GPR84 Signaling Pathways in Immune Cell Activation

Upon ligand binding, GPR84 couples to pertussis toxin-sensitive Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. This initial event triggers several downstream signaling cascades that are crucial for its pro-inflammatory effects.

Key Signaling Cascades:
  • PI3K/Akt Pathway: Activation of GPR84 leads to the phosphorylation and activation of Akt (also known as protein kinase B). The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and metabolism, and its activation in immune cells can contribute to their inflammatory functions.

  • MAPK/ERK Pathway: The extracellular signal-regulated kinase (ERK) pathway, a component of the mitogen-activated protein kinase (MAPK) cascade, is also activated downstream of GPR84. Phosphorylation of ERK1/2 is a key event in the transmission of extracellular signals to the nucleus, leading to changes in gene expression.

  • NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory gene expression. GPR84 activation promotes the nuclear translocation of the p65 subunit of NF-κB, indicating the activation of this pathway.

GPR84_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus cluster_cellular_response Cellular Response MCFAs Medium-Chain Fatty Acids (e.g., Capric Acid) GPR84 GPR84 MCFAs->GPR84 6_OAU Synthetic Agonists (e.g., 6-OAU) 6_OAU->GPR84 G_alpha_i Gαi GPR84->G_alpha_i activates G_beta_gamma Gβγ PI3K PI3K G_alpha_i->PI3K activates ERK ERK G_alpha_i->ERK activates Akt Akt PI3K->Akt phosphorylates p_Akt p-Akt IKK IKK p_Akt->IKK activates Phagocytosis Enhanced Phagocytosis p_Akt->Phagocytosis p_ERK p-ERK Chemotaxis Chemotaxis p_ERK->Chemotaxis IkappaB IκB IKK->IkappaB phosphorylates p_IkappaB p-IκB NF_kappaB NF-κB (p65/p50) NF_kappaB_active NF-κB (active) p_IkappaB->NF_kappaB releases Gene_Expression Pro-inflammatory Gene Expression NF_kappaB_active->Gene_Expression translocates to nucleus Cytokine_Release Cytokine/Chemokine Release (TNF, IL-6, CCL2, etc.) Gene_Expression->Cytokine_Release

Caption: GPR84 signaling pathway in immune cells.

Functional Consequences of GPR84 Activation in Immune Cells

The activation of GPR84 on different immune cell types translates into distinct, yet often synergistic, pro-inflammatory responses.

Macrophages

In macrophages, GPR84 activation serves as a potent enhancer of the inflammatory response, particularly in cells already primed by inflammatory stimuli like LPS.

  • Enhanced Cytokine and Chemokine Secretion: GPR84 agonism significantly boosts the expression and secretion of pro-inflammatory cytokines such as TNFα, IL-6, and IL-12B, as well as chemokines including CCL2, CCL5, and CXCL1. This augmented mediator release contributes to the recruitment and activation of other immune cells to the site of inflammation.

  • Increased Phagocytosis: GPR84 activation enhances the phagocytic capacity of macrophages, a critical process for clearing pathogens and cellular debris. This effect is linked to the upregulation of Fcγ receptors and is dependent on the GPR84-mediated signaling cascade.

Neutrophils

Neutrophils are among the first responders to infection and inflammation, and GPR84 plays a key role in their function.

  • Chemotaxis: GPR84 activation induces neutrophil chemotaxis, guiding these cells toward the source of inflammation.

  • Reactive Oxygen Species (ROS) Production: In primed neutrophils, GPR84 agonism can trigger the production of ROS, which are essential for killing pathogens but can also contribute to tissue damage if not properly regulated.

  • Degranulation: GPR84 activation can lead to the release of granular contents from neutrophils, further contributing to the inflammatory milieu.

Microglia

As the resident immune cells of the central nervous system (CNS), microglia expressing GPR84 are implicated in neuroinflammatory processes.

  • Activation and Morphological Changes: GPR84 expression is strongly induced in microglia during neuroinflammatory conditions such as endotoxemia and experimental autoimmune encephalomyelitis (EAE). GPR84 agonists can induce membrane ruffling and changes in microglial motility.

  • Regulation of Neuroinflammation: GPR84's role in neuroinflammation is complex. While its expression is associated with microglial activation, the direct impact on pro-inflammatory cytokine release from microglia is less clear and may be context-dependent.

Quantitative Data on GPR84 Function

The following tables summarize quantitative data from key studies, illustrating the impact of GPR84 activation on immune cell functions.

Table 1: Effect of GPR84 Agonist (6-OAU) on Cytokine and Chemokine mRNA Expression in LPS-Primed Mouse Bone Marrow-Derived Macrophages (BMDMs)

GeneFold Change (6-OAU vs. Vehicle) at 60 min
Tnfα~2.5
Il-6~3.0
Ccl2~2.0

Data adapted from Recio et al., 2018. Values are approximate and represent the peak fold change observed.

Table 2: Effect of GPR84 Agonist (6-OAU) on Cytokine and Chemokine Protein Secretion from LPS-Primed Mouse BMDMs

ProteinConcentration (pg/mL) - VehicleConcentration (pg/mL) - 6-OAU (240 min)
TNFα~2000~4000
IL-6~1500~3000
CCL2~1000~2000

Data adapted from Recio et al., 2018. Values are approximate.

Table 3: Effect of GPR84 Activation on Neutrophil Chemotaxis

TreatmentChemotactic Index
Vehicle1.0
6-OAU (10 µM)~2.5

Data adapted from Suzuki et al., 2013. The chemotactic index is a relative measure of cell migration.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study GPR84 function.

Macrophage Culture and Polarization

Objective: To generate and polarize bone marrow-derived macrophages (BMDMs) for subsequent GPR84 functional assays.

Protocol:

  • Isolate bone marrow cells from the femurs and tibias of mice.

  • Culture the cells for 7 days in DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin/streptomycin, and 20% L929-conditioned medium (as a source of M-CSF).

  • To polarize the BMDMs, replace the medium with fresh medium containing either 100 ng/mL LPS and 20 ng/mL IFN-γ for M1 (pro-inflammatory) polarization or 20 ng/mL IL-4 for M2 (alternatively activated) polarization.

  • Incubate for 24 hours before proceeding with functional assays.

Western Blotting for GPR84 Signaling Pathway Activation

Objective: To detect the phosphorylation of Akt and ERK as a measure of GPR84 signaling activation.

Protocol:

  • Seed LPS-primed BMDMs in 6-well plates.

  • Starve the cells in serum-free medium for 4 hours.

  • Treat the cells with a GPR84 agonist (e.g., 1 µM 6-OAU) for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane overnight at 4°C with primary antibodies against phospho-Akt (Ser473) and phospho-ERK1/2 (Thr202/Tyr204), diluted in 5% BSA in TBST.

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Strip the membrane and re-probe for total Akt, total ERK, and a loading control (e.g., β-actin).

Experimental_Workflow_Signaling cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Isolate_BM Isolate Bone Marrow from Mice Culture_BMDMs Culture with M-CSF for 7 days Isolate_BM->Culture_BMDMs Prime_BMDMs Prime with LPS (100 ng/mL, 2h) Culture_BMDMs->Prime_BMDMs Agonist_Treatment Treat with GPR84 Agonist (e.g., 1 µM 6-OAU) for various time points Prime_BMDMs->Agonist_Treatment Cell_Lysis Lyse Cells Agonist_Treatment->Cell_Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Western_Blot Western Blot SDS_PAGE->Western_Blot Primary_Ab Incubate with Primary Antibodies (p-Akt, p-ERK) Western_Blot->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibodies Primary_Ab->Secondary_Ab Detection Chemiluminescence Detection Secondary_Ab->Detection

Caption: Experimental workflow for analyzing GPR84 signaling.

Macrophage Phagocytosis Assay

Objective: To quantify the effect of GPR84 activation on the phagocytic capacity of macrophages.

Protocol:

  • Culture BMDMs in a 96-well plate.

  • Prime the cells with 100 ng/mL LPS for 2 hours.

  • Pre-treat the cells with a GPR84 agonist (e.g., 1 µM 6-OAU) or vehicle for 30 minutes.

  • Add pHrodo™ E. coli BioParticles™ (a pH-sensitive fluorescent dye-labeled bacterial particle) to the wells.

  • Incubate for 2 hours at 37°C.

  • Measure the fluorescence intensity using a plate reader. An increase in fluorescence indicates phagocytosis, as the pHrodo dye fluoresces brightly in the acidic environment of the phagosome.

  • Normalize the fluorescence readings to a no-cell control.

Neutrophil Chemotaxis Assay

Objective: To assess the chemotactic response of neutrophils to GPR84 agonists.

Protocol:

  • Isolate neutrophils from human peripheral blood or mouse bone marrow.

  • Resuspend the neutrophils in a suitable assay buffer.

  • Use a multi-well chemotaxis chamber (e.g., a Boyden chamber) with a porous membrane (e.g., 3-5 µm pore size).

  • Add the GPR84 agonist (e.g., 10 µM 6-OAU) or a chemoattractant control (e.g., fMLP) to the lower wells of the chamber.

  • Add the neutrophil suspension to the upper wells.

  • Incubate the chamber at 37°C for 1-2 hours.

  • Remove the membrane, fix, and stain the cells that have migrated to the lower side of the membrane.

  • Count the migrated cells in several high-power fields under a microscope.

  • Calculate the chemotactic index by dividing the number of cells that migrated in response to the agonist by the number of cells that migrated in response to the vehicle control.

The Role of GPR84 in Disease and as a Therapeutic Target

The pro-inflammatory functions of GPR84 have implicated it in the pathophysiology of a range of diseases, making it an attractive target for therapeutic intervention.

  • Inflammatory Diseases: Given its role in amplifying inflammation, GPR84 antagonists are being investigated for the treatment of inflammatory conditions such as inflammatory bowel disease (IBD), rheumatoid arthritis, and acute lung injury.

  • Neuroinflammatory Disorders: The upregulation of GPR84 in microglia in conditions like multiple sclerosis and Alzheimer's disease suggests that targeting GPR84 could be a strategy to modulate neuroinflammation.

  • Metabolic Diseases: GPR84 is also expressed in adipocytes and is implicated in metabolic inflammation associated with obesity and type 2 diabetes.

  • Cancer: Emerging evidence suggests a role for GPR84 in the tumor microenvironment, where it may influence the function of tumor-associated macrophages.

The development of potent and selective GPR84 agonists and antagonists is an active area of research. These pharmacological tools are not only crucial for further dissecting the biological functions of the receptor but also hold promise as future therapeutics.

Conclusion

GPR84 is a key immune-metabolic receptor that plays a significant role in the activation of macrophages, neutrophils, and microglia. Its ability to amplify inflammatory responses through the activation of well-defined signaling pathways highlights its importance in the innate immune system. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the biology of GPR84 and to develop novel therapeutic strategies targeting this important receptor. Continued research into the nuances of GPR84 signaling and its role in various disease contexts will undoubtedly pave the way for innovative treatments for a host of inflammatory and immune-mediated disorders.

Methodological & Application

Application Notes and Protocols for TUG-2181: An In Vivo Experimental Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the in vivo experimental use of TUG-2181. Initially, a potential ambiguity with the protein "TUG" (Tether, containing a UBX domain, for GLUT4) involved in glucose metabolism was considered. However, extensive investigation has clarified that this compound is a distinct small molecule, a potent and selective antagonist of G-protein coupled receptor 84 (GPR84) with an IC₅₀ of 34 nM. GPR84 is recognized as a pro-inflammatory and pro-fibrotic receptor, making this compound a valuable tool for research in inflammation and fibrosis.

GPR84 is primarily expressed on immune cells, and its activation is linked to inflammatory responses. It is a Gi-coupled receptor, and its signaling cascade involves the activation of pathways such as Akt, ERK, and NF-κB, leading to the production of inflammatory mediators. Therefore, as a GPR84 antagonist, this compound is expected to exhibit anti-inflammatory and anti-fibrotic properties by blocking these downstream effects.

These protocols are designed to guide researchers in evaluating the efficacy of this compound in relevant preclinical animal models of inflammation and fibrosis.

GPR84 Signaling Pathway

The following diagram illustrates the simplified signaling pathway of GPR84, which is inhibited by this compound.

GPR84_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPR84 GPR84 Gi Gi GPR84->Gi Activation PLC PLC Gi->PLC βγ subunit Akt Akt Gi->Akt α subunit TUG2181 This compound TUG2181->GPR84 Antagonism Ligand MCFAs / Pro-inflammatory Ligands Ligand->GPR84 Activation ERK ERK PLC->ERK NFkB IKK/NF-κB Akt->NFkB Gene Pro-inflammatory Gene Transcription NFkB->Gene Inflammation Inflammation & Fibrosis Gene->Inflammation

GPR84 Signaling Pathway and Inhibition by this compound.

General In Vivo Experimental Workflow

The following diagram outlines a typical workflow for evaluating this compound in a disease model.

experimental_workflow start Start acclimatization Animal Acclimatization start->acclimatization model_induction Disease Model Induction (e.g., DSS, Bleomycin (B88199), CCl4) acclimatization->model_induction grouping Randomization into Groups (Vehicle, this compound, Positive Control) model_induction->grouping treatment Treatment Administration grouping->treatment monitoring Monitoring (Body Weight, Clinical Scores) treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint histology Histopathology endpoint->histology biochemical Biochemical Assays (e.g., Cytokines, Collagen) endpoint->biochemical gene_expression Gene Expression Analysis endpoint->gene_expression data_analysis Data Analysis & Interpretation histology->data_analysis biochemical->data_analysis gene_expression->data_analysis end End data_analysis->end

General workflow for in vivo evaluation of this compound.

Quantitative Data Summary

The following table summarizes expected outcomes based on in vivo studies of GPR84 antagonists in models of inflammation and fibrosis. Specific data for this compound is not yet publicly available; therefore, this table provides a general reference.

ParameterModelExpected Effect of GPR84 AntagonistReference Compound(s)
Inflammation
Disease Activity Index (DAI)DSS-induced ColitisDecreaseGLPG1205
Colon LengthDSS-induced ColitisIncrease (less shortening)GLPG1205
Myeloperoxidase (MPO) ActivityDSS-induced ColitisDecreaseGLPG1205
Pro-inflammatory Cytokines (e.g., TNF-α, IL-6, IL-1β)VariousDecreaseGLPG1205, other proprietary antagonists
Fibrosis
Ashcroft ScoreBleomycin-induced Lung FibrosisDecreaseGLPG1205
Hydroxyproline ContentBleomycin-induced Lung FibrosisDecreaseGLPG1205
Collagen Deposition (Sirius Red/Masson's Trichrome)CCl₄-induced Liver FibrosisDecreaseProprietary antagonists
α-SMA ExpressionVarious Fibrosis ModelsDecreaseProprietary antagonists
Serum ALT/AST LevelsCCl₄-induced Liver FibrosisDecreaseProprietary antagonists

Experimental Protocols

The following are detailed protocols for inducing and evaluating the therapeutic potential of this compound in established mouse models of inflammation and fibrosis.

Protocol 1: Dextran Sodium Sulfate (DSS)-Induced Colitis in Mice (Inflammation Model)

Objective: To evaluate the efficacy of this compound in a model of inflammatory bowel disease.

Materials:

  • 8-12 week old C57BL/6 mice

  • Dextran Sodium Sulfate (DSS), MW 36,000-50,000

  • This compound

  • Vehicle for this compound (e.g., 0.5% methylcellulose)

  • Positive control (e.g., sulfasalazine)

  • Standard laboratory equipment for animal handling, dosing, and tissue collection.

Methodology:

  • Acclimatization: House mice in standard conditions for at least one week prior to the experiment.

  • Induction of Colitis:

    • Administer 2-3% (w/v) DSS in the drinking water ad libitum for 5-7 days.

    • The concentration and duration may need to be optimized based on the specific DSS batch and institutional experience.

  • Grouping and Treatment:

    • Randomly assign mice to the following groups (n=8-10 per group):

      • Group 1: Healthy Control (no DSS, vehicle treatment)

      • Group 2: DSS + Vehicle

      • Group 3: DSS + this compound (e.g., 10 mg/kg, oral gavage, daily)

      • Group 4: DSS + this compound (e.g., 30 mg/kg, oral gavage, daily)

      • Group 5: DSS + Positive Control (e.g., sulfasalazine (B1682708) 50 mg/kg, oral gavage, daily)

    • Begin treatment one day after DSS administration and continue throughout the study.

  • Monitoring:

    • Record body weight, stool consistency, and presence of fecal blood daily to calculate the Disease Activity Index (DAI).

  • Endpoint Analysis (Day 7-8):

    • Euthanize mice and collect the colon.

    • Measure colon length.

    • Collect colonic tissue for:

      • Histopathology: Fix in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation and tissue damage.

      • Myeloperoxidase (MPO) Assay: To quantify neutrophil infiltration.

      • Cytokine Analysis: Homogenize a portion of the colon to measure levels of TNF-α, IL-6, and IL-1β via ELISA or multiplex assay.

      • Gene Expression: Extract RNA for qRT-PCR analysis of inflammatory markers.

Protocol 2: Bleomycin-Induced Pulmonary Fibrosis in Mice (Fibrosis Model)

Objective: To assess the anti-fibrotic potential of this compound in a model of lung fibrosis.

Materials:

  • 8-12 week old C57BL/6 mice

  • Bleomycin sulfate

  • This compound

  • Vehicle for this compound

  • Positive control (e.g., Nintedanib)

  • Equipment for intratracheal or oropharyngeal aspiration instillation.

Methodology:

  • Acclimatization: As described in Protocol 1.

  • Induction of Pulmonary Fibrosis:

    • On day 0, administer a single dose of bleomycin (1.5-3.0 U/kg) in sterile saline via intratracheal or oropharyngeal aspiration to anesthetized mice.

  • Grouping and Treatment:

    • Randomly assign mice to groups as in Protocol 1.

    • Begin treatment with this compound (e.g., 10 and 30 mg/kg, daily by oral gavage) on day 7 (therapeutic regimen) and continue until the end of the study.

  • Monitoring:

    • Monitor body weight and clinical signs of distress.

  • Endpoint Analysis (Day 21):

    • Euthanize mice.

    • Collect bronchoalveolar lavage fluid (BALF) for cell counts and differential.

    • Harvest lungs for:

      • Histopathology: Fix the left lung lobe, embed, section, and stain with Masson's trichrome to visualize collagen deposition. Assess fibrosis severity using the Ashcroft scoring system.

      • Hydroxyproline Assay: Use the right lung to quantify total collagen content.

      • Gene Expression: Analyze the expression of fibrotic markers such as Col1a1, Acta2 (α-SMA), and Ctgf.

Protocol 3: Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis in Mice (Fibrosis Model)

Objective: To evaluate the efficacy of this compound in a toxicant-induced model of liver fibrosis.

Materials:

  • 8-12 week old C57BL/6 or BALB/c mice

  • Carbon tetrachloride (CCl₄)

  • Corn oil or olive oil (as vehicle for CCl₄)

  • This compound

  • Vehicle for this compound

  • Positive control (e.g., Silymarin)

Methodology:

  • Acclimatization: As described in Protocol 1.

  • Induction of Liver Fibrosis:

    • Administer CCl₄ (0.5-1.0 mL/kg, diluted in oil) via intraperitoneal injection twice a week for 4-8 weeks.

  • Grouping and Treatment:

    • Randomly assign mice to groups as in Protocol 1.

    • Begin treatment with this compound (e.g., 10 and 30 mg/kg, daily by oral gavage) concurrently with CCl₄ administration.

  • Monitoring:

    • Monitor body weight and general health.

  • Endpoint Analysis (after 4-8 weeks):

    • Collect blood via cardiac puncture for serum analysis of liver enzymes (ALT, AST).

    • Euthanize mice and harvest the liver.

    • Weigh the liver.

    • Process liver tissue for:

      • Histopathology: Fix in 10% formalin, embed, section, and stain with H&E and Sirius Red to assess liver damage and collagen deposition.

      • Immunohistochemistry: Stain for α-SMA to identify activated hepatic stellate cells.

      • Gene Expression: Analyze mRNA levels of fibrotic markers (e.g., Col1a1, Timp1, Tgf-β1).

TUG-2181 Cell-Based Assay for Inflammation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response implicated in a wide range of physiological and pathological processes. The G-protein coupled receptor 84 (GPR84) has emerged as a significant pro-inflammatory receptor, primarily expressed on immune cells such as neutrophils and macrophages.[1][2][3][4] Activation of GPR84 by its agonists, including medium-chain fatty acids, triggers downstream signaling cascades that lead to the production of inflammatory mediators like reactive oxygen species (ROS) and interleukin-8 (IL-8).[5][6] TUG-2181 is a potent and selective antagonist of GPR84, with an IC50 value of 34 nM.[5] This application note provides detailed protocols for utilizing this compound in cell-based assays to investigate its anti-inflammatory effects and to screen for novel anti-inflammatory compounds targeting the GPR84 pathway.

Data Presentation

The following table summarizes the key quantitative data for this compound in inhibiting GPR84-mediated inflammatory responses.

ParameterValueCell TypeMeasurement
IC50 34 nMHuman NeutrophilsInhibition of GPR84 agonist-induced activity
Optimal Concentration Range 10 nM - 1 µMHuman Neutrophils / THP-1 MacrophagesInhibition of ROS production
Effective Concentration for IL-8 Inhibition 100 nM - 1 µMHuman Neutrophils / THP-1 MacrophagesInhibition of IL-8 release

Signaling Pathways and Experimental Workflow

GPR84 Signaling Pathway in Inflammation

Activation of the Gi/o-coupled receptor GPR84 by an agonist initiates a signaling cascade that promotes inflammation. In neutrophils, this involves the activation of Lyn, Akt, and ERK1/2, leading to the assembly and activation of the NADPH oxidase complex and subsequent production of ROS.[5][6] In macrophages, GPR84 activation enhances the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[7][8] this compound, as a GPR84 antagonist, blocks the initial step of this pathway, thereby inhibiting the downstream inflammatory responses.

GPR84_Signaling_Pathway GPR84 Signaling Pathway in Neutrophils cluster_membrane Cell Membrane GPR84 GPR84 Gi_o Gi/o GPR84->Gi_o Activates NADPH_Oxidase NADPH Oxidase ROS ROS Production NADPH_Oxidase->ROS Agonist GPR84 Agonist (e.g., Medium-Chain Fatty Acids) Agonist->GPR84 Activates TUG2181 This compound TUG2181->GPR84 Inhibits Lyn Lyn Gi_o->Lyn Akt Akt Lyn->Akt ERK ERK1/2 Akt->ERK ERK->NADPH_Oxidase Activates Inflammation Inflammation ROS->Inflammation

GPR84 Signaling Pathway in Neutrophils.
Experimental Workflow for this compound Cell-Based Assay

The general workflow for assessing the anti-inflammatory properties of this compound involves isolating and preparing immune cells, pre-treating them with this compound, stimulating inflammation with a GPR84 agonist, and then measuring the inflammatory endpoints.

Experimental_Workflow Experimental Workflow A 1. Cell Preparation (e.g., Isolate human neutrophils or culture THP-1 macrophages) B 2. Pre-incubation with this compound (Varying concentrations) A->B C 3. Stimulation with GPR84 Agonist (e.g., 6-OAU or decanoic acid) B->C D 4. Incubation C->D E 5. Measurement of Inflammatory Markers D->E F ROS Production Assay (e.g., DCFH-DA, DHR 123) E->F G IL-8 Release Assay (ELISA) E->G H 6. Data Analysis F->H G->H

Experimental Workflow for this compound Assay.
Logical Relationship for Compound Screening

This assay can be adapted to screen for novel anti-inflammatory compounds that target the GPR84 pathway. The logical flow involves comparing the effect of a test compound to that of a known antagonist like this compound.

Logical_Relationship Compound Screening Logic cluster_assay Cell-Based Assay cluster_treatment Treatment Groups cluster_outcome Outcome Start Start with GPR84-expressing cells Control Vehicle Control Test_Compound Test Compound TUG2181 This compound (Positive Control) Stimulate Stimulate with GPR84 Agonist Measure Measure Inflammatory Response (ROS, IL-8) Stimulate->Measure Decision Compound is a potential GPR84 antagonist? Measure->Decision Control->Stimulate High_Response High Inflammatory Response Control->High_Response Test_Compound->Stimulate Test_Compound->Decision Compare effect to Control and this compound TUG2181->Stimulate Reduced_Response Reduced Inflammatory Response TUG2181->Reduced_Response Decision->High_Response No Decision->Reduced_Response Yes

Logical Workflow for Screening Compounds.

Experimental Protocols

Protocol 1: Measurement of Reactive Oxygen Species (ROS) Production in Human Neutrophils

Materials:

  • This compound

  • GPR84 agonist (e.g., 6-n-octylaminouracil (6-OAU) or decanoic acid)

  • Primary human neutrophils

  • Hank's Balanced Salt Solution (HBSS)

  • 2',7'-dichlorofluorescin diacetate (DCFH-DA) or Dihydrorhodamine 123 (DHR 123)

  • 96-well black, clear-bottom plates

  • Fluorometric plate reader

Procedure:

  • Neutrophil Isolation: Isolate primary human neutrophils from fresh human blood using a standard method such as density gradient centrifugation. Resuspend the isolated neutrophils in HBSS.

  • Cell Seeding: Seed the neutrophils in a 96-well black, clear-bottom plate at a density of 1 x 10^6 cells/mL.

  • Probe Loading: Add DCFH-DA to a final concentration of 10 µM or DHR 123 to a final concentration of 5 µM to each well. Incubate the plate at 37°C for 30 minutes in the dark.

  • This compound Pre-treatment: Add varying concentrations of this compound (e.g., 1 nM to 10 µM) to the respective wells. Include a vehicle control (e.g., DMSO). Incubate at 37°C for 30 minutes.

  • Stimulation: Add the GPR84 agonist (e.g., 1 µM 6-OAU) to all wells except for the negative control.

  • Measurement: Immediately measure the fluorescence intensity using a fluorometric plate reader at an excitation/emission wavelength of 485/535 nm for DCFH-DA or 500/536 nm for DHR 123. Take readings every 5 minutes for 60 minutes.

  • Data Analysis: Calculate the rate of ROS production or the endpoint fluorescence. Plot the dose-response curve for this compound and determine the IC50 value.

Protocol 2: Measurement of IL-8 Release from THP-1 Macrophages

Materials:

  • This compound

  • GPR84 agonist (e.g., 6-OAU or decanoic acid)

  • THP-1 monocytes

  • Phorbol 12-myristate 13-acetate (PMA)

  • RPMI-1640 medium supplemented with 10% FBS

  • Human IL-8 ELISA kit

  • 96-well cell culture plates

  • Spectrophotometric plate reader

Procedure:

  • Macrophage Differentiation: Culture THP-1 monocytes in RPMI-1640 medium. Differentiate the monocytes into macrophages by treating with 100 ng/mL PMA for 48 hours. After differentiation, replace the medium with fresh, PMA-free medium and allow the cells to rest for 24 hours.

  • This compound Pre-treatment: Add varying concentrations of this compound (e.g., 10 nM to 10 µM) to the wells containing the differentiated THP-1 macrophages. Include a vehicle control. Incubate at 37°C for 1 hour.

  • Stimulation: Add the GPR84 agonist (e.g., 10 µM 6-OAU) to all wells except for the negative control. Incubate the plate at 37°C for 24 hours.

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 10 minutes to pellet any detached cells. Carefully collect the supernatant.

  • IL-8 ELISA: Perform the IL-8 ELISA on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve for IL-8. Determine the concentration of IL-8 in each sample. Plot the dose-response curve for this compound's inhibition of IL-8 release and determine the IC50 value.

Conclusion

The this compound cell-based assay provides a robust and reliable method for studying the role of GPR84 in inflammation and for identifying novel GPR84 antagonists. The protocols outlined in this application note offer a detailed guide for researchers to investigate the anti-inflammatory properties of this compound and to utilize this assay in drug discovery programs targeting inflammatory diseases.

References

TUG-2181: Application Notes for Preclinical Fibrosis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the proposed use of TUG-2181, a potent GPR84 antagonist, in murine models of fibrosis. While direct in vivo studies for this compound in fibrosis are not yet extensively published, this document compiles relevant data from studies on other GPR84 antagonists to provide robust, transferable protocols and a strong rationale for its investigation as an anti-fibrotic agent.

Introduction to GPR84 in Fibrosis

The G protein-coupled receptor 84 (GPR84) has emerged as a significant pro-inflammatory and pro-fibrotic signaling mediator.[1][2] Primarily expressed on immune cells such as macrophages and neutrophils, its expression is markedly upregulated under inflammatory conditions.[1][3] Activation of GPR84 by its endogenous ligands, medium-chain fatty acids (MCFAs), triggers downstream signaling cascades that promote immune cell recruitment, activation, and the release of pro-inflammatory cytokines.[1][3] This inflammatory milieu is a key driver of fibroblast activation and subsequent excessive extracellular matrix deposition, the hallmark of fibrosis. Consequently, antagonism of GPR84 represents a promising therapeutic strategy for a variety of fibrotic diseases.

This compound is a potent and selective antagonist of GPR84 with an IC50 of 34 nM. It has been shown to inhibit GPR84 agonist-induced reactive oxygen species (ROS) production and IL-8 release in human neutrophils, highlighting its potential for mitigating inflammation and fibrosis.

GPR84 Signaling Pathway in Fibrosis

Activation of GPR84 on immune cells, particularly macrophages, is a critical event in the progression of fibrosis. The binding of ligands like MCFAs to GPR84 initiates a signaling cascade that contributes to a pro-fibrotic microenvironment.

GPR84_Signaling cluster_macrophage Macrophage cluster_fibroblast Fibroblast MCFA Medium-Chain Fatty Acids (Ligand) GPR84 GPR84 MCFA->GPR84 Activates Gi Gαi GPR84->Gi Couples to Signaling Downstream Signaling (e.g., MAPK, NF-κB) Gi->Signaling Initiates Cytokines Pro-inflammatory & Pro-fibrotic Cytokine Release (e.g., TNF-α, IL-6, TGF-β) Signaling->Cytokines Induces Fibroblast Fibroblast Cytokines->Fibroblast Activates TUG2181 This compound (Antagonist) TUG2181->GPR84 Inhibits Myofibroblast Myofibroblast Differentiation Fibroblast->Myofibroblast Differentiation ECM Extracellular Matrix (Collagen) Deposition Myofibroblast->ECM Secretion

Caption: GPR84 signaling in macrophages promoting fibroblast activation and fibrosis.

Quantitative Data Summary of GPR84 Antagonists in Murine Fibrosis Models

The following table summarizes the dosages and outcomes of various GPR84 antagonists in preclinical mouse models of fibrosis. This data can serve as a reference for designing studies with this compound.

CompoundFibrosis ModelMouse StrainDosage & AdministrationKey Findings
GLPG1205 Bleomycin-induced pulmonary fibrosisC57BL/630 mg/kg, twice daily, oral gavageReduced Ashcroft score (fibrosis score).
GLPG1205 Radiation-induced pulmonary fibrosisC57BL/630 mg/kg, once daily, oral gavageSignificantly reduced collagen deposition.
PBI-4050 Bleomycin-induced pulmonary fibrosisC57BL/6Not specifiedReduced histological lesions in the lung.
PBI-4050 Unilateral Ureteral Obstruction (UUO) - kidney fibrosisNot specifiedNot specifiedAmeliorated renal fibrosis.
CpdA Choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD) - liver (NASH) fibrosisC57BL/630 mg/kg, once daily, oral gavageReduced lobular inflammation and fibrosis.

Experimental Protocols

Below are detailed protocols for inducing fibrosis in mouse models and a general protocol for the administration of a GPR84 antagonist, which can be adapted for this compound.

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_induction Fibrosis Induction cluster_treatment Treatment cluster_analysis Endpoint Analysis Animal Acclimatization Animal Acclimatization Baseline Measurements Baseline Measurements Animal Acclimatization->Baseline Measurements Bleomycin (B88199) (Lung) Bleomycin (Lung) Baseline Measurements->Bleomycin (Lung) UUO (Kidney) UUO (Kidney) Baseline Measurements->UUO (Kidney) CCl4 (Liver) CCl4 (Liver) Baseline Measurements->CCl4 (Liver) Vehicle Control Vehicle Control Bleomycin (Lung)->Vehicle Control This compound This compound Bleomycin (Lung)->this compound UUO (Kidney)->Vehicle Control UUO (Kidney)->this compound CCl4 (Liver)->Vehicle Control CCl4 (Liver)->this compound Endpoint Analysis Endpoint Analysis Vehicle Control->Endpoint Analysis This compound->Endpoint Analysis Histology (H&E, Masson's Trichrome) Histology (H&E, Masson's Trichrome) Hydroxyproline (B1673980) Assay Hydroxyproline Assay qRT-PCR (Fibrotic markers) qRT-PCR (Fibrotic markers) Western Blot Western Blot

Caption: General experimental workflow for evaluating this compound in mouse models of fibrosis.

Protocol 1: Bleomycin-Induced Pulmonary Fibrosis

This model is widely used to study idiopathic pulmonary fibrosis (IPF).

Materials:

  • Bleomycin sulfate

  • Sterile saline

  • Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine)

  • 8-10 week old C57BL/6 mice

Procedure:

  • Anesthetize the mice using a preferred and approved method.

  • For intratracheal administration, make a small midline incision in the neck to expose the trachea.

  • Instill a single dose of bleomycin (typically 1-3 mg/kg) in 50 µL of sterile saline directly into the trachea.

  • For intranasal administration, deliver the same dose of bleomycin in a smaller volume (20-30 µL) to the nares.[4]

  • Suture the incision if necessary and allow the mice to recover on a warming pad.

  • Monitor the animals daily for weight loss and signs of distress. The fibrotic phase typically develops from day 7 onwards.[5]

Protocol 2: Unilateral Ureteral Obstruction (UUO) Induced Renal Fibrosis

The UUO model rapidly induces tubulointerstitial fibrosis in the obstructed kidney.[6][7][8]

Materials:

  • Anesthesia

  • Surgical instruments

  • Suture material (e.g., 4-0 or 5-0 silk)

  • 8-10 week old C57BL/6 mice

Procedure:

  • Anesthetize the mouse and place it in a prone position.

  • Make a flank incision to expose the left kidney and ureter.

  • Ligate the left ureter at two points using suture material.

  • Close the muscle layer and skin with sutures.

  • Provide post-operative analgesia as per institutional guidelines.

  • The contralateral (right) kidney serves as an internal control.

  • Fibrosis develops progressively over 7 to 21 days.[6]

Protocol 3: Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis

Chronic administration of CCl4 is a classic method to induce liver fibrosis in rodents.[9][10][11]

Materials:

  • Carbon tetrachloride (CCl4)

  • Vehicle (e.g., corn oil or olive oil)

  • 8-10 week old C57BL/6 mice

Procedure:

  • Prepare a solution of CCl4 in the chosen vehicle (typically 10-20% v/v).

  • Administer CCl4 via intraperitoneal (IP) injection or oral gavage. A common dose is 0.5-1 mL/kg body weight.

  • Repeat the administration 2-3 times per week for a period of 4-8 weeks to establish significant fibrosis.[9][11]

  • Monitor the animals for signs of liver toxicity.

Protocol 4: Administration of this compound

This is a general protocol based on the administration of other oral GPR84 antagonists.

Materials:

Procedure:

  • Dosage Selection: Based on data from other GPR84 antagonists, a starting dose range of 10-30 mg/kg/day is recommended for efficacy studies. Dose-ranging studies should be performed to determine the optimal dose for this compound.

  • Preparation: Prepare a fresh solution or suspension of this compound in the chosen vehicle each day.

  • Administration: Administer the compound via oral gavage once or twice daily. The timing of the first dose relative to fibrosis induction should be determined by the study design (prophylactic vs. therapeutic). For therapeutic studies, treatment typically begins 7-14 days after the fibrotic insult.

  • Control Group: An equivalent volume of the vehicle should be administered to the control group.

Endpoint Analysis and Expected Outcomes

Histological Analysis:

  • H&E Staining: To assess general morphology and inflammation.

  • Masson's Trichrome or Picrosirius Red Staining: To visualize and quantify collagen deposition.

  • Immunohistochemistry/Immunofluorescence: For specific markers of fibrosis (e.g., α-SMA for myofibroblasts, Collagen I).

Biochemical Analysis:

  • Hydroxyproline Assay: A quantitative measure of total collagen content in the tissue.

  • ELISA: To measure levels of pro-inflammatory and pro-fibrotic cytokines (e.g., TGF-β, TNF-α, IL-6) in tissue homogenates or serum.

Molecular Analysis:

  • qRT-PCR: To measure the gene expression of fibrotic markers (e.g., Col1a1, Acta2, Timp1, Ctgf).

  • Western Blotting: To quantify the protein levels of key signaling molecules and fibrotic markers.

Expected Outcomes: Treatment with an effective dose of this compound is anticipated to:

  • Reduce the histological signs of fibrosis and collagen deposition.

  • Decrease the hydroxyproline content in the fibrotic tissue.

  • Downregulate the expression of pro-inflammatory and pro-fibrotic genes and proteins.

These application notes provide a framework for the preclinical evaluation of this compound in mouse models of fibrosis. Researchers should adapt these protocols to their specific experimental questions and adhere to all institutional animal care and use guidelines.

References

Application Notes and Protocols for TUG Modulators in Pre-clinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the experimental use of a hypothetical small molecule modulator of the TUG (Tether containing UBX domain for GLUT4) protein, herein referred to as TUG-2181 . These guidelines are intended to assist researchers in designing and executing experiments to investigate the effects of this compound on cellular glucose uptake and related signaling pathways. The protocols provided are generalized and may require optimization for specific cell lines or experimental conditions.

Introduction to TUG Protein Function

The TUG protein plays a crucial role in regulating glucose homeostasis by controlling the translocation of the glucose transporter GLUT4 to the cell surface in response to insulin (B600854). In unstimulated cells, intact TUG sequesters GLUT4-containing vesicles, primarily at the Golgi matrix.[1][2][3] Upon insulin stimulation, TUG undergoes endoproteolytic cleavage.[3][4] This cleavage event releases the GLUT4 vesicles, allowing them to move to the plasma membrane and facilitate glucose uptake. The C-terminal cleavage product of TUG can also translocate to the nucleus and influence gene expression related to energy metabolism by interacting with PPARγ and PGC-1α.[1][3][4] Modulation of TUG protein function presents a potential therapeutic strategy for metabolic diseases such as type 2 diabetes.

This compound: A Hypothetical TUG Modulator

For the purpose of these application notes, this compound is a hypothetical small molecule designed to modulate the function of the TUG protein. Its precise mechanism of action would need to be determined experimentally but could involve inhibiting or enhancing TUG cleavage, or interfering with its interaction with other proteins. The following sections provide guidance on how to characterize the solubility, stability, and cellular effects of such a compound.

Solubility of this compound

The solubility of an experimental compound is a critical parameter for ensuring accurate and reproducible results. The following table summarizes the hypothetical solubility of this compound in common laboratory solvents. Note: This data is for illustrative purposes and would need to be determined empirically for any new compound.

Solvent Solubility at 25°C (mg/mL) Appearance Notes
DMSO > 50Clear, colorless solutionRecommended for preparing high-concentration stock solutions. DMSO is a strong organic solvent.[5]
Ethanol (B145695) ~ 10Clear, colorless solutionMay be suitable for stock solutions, but lower solubility than DMSO. Mixtures of ethanol and DMSO can enhance the solubility of some compounds.[6][7]
Water < 0.1SuspensionPractically insoluble in aqueous solutions.[8]
PBS (pH 7.4) < 0.1SuspensionInsoluble in physiological buffers.

Preparation of this compound Stock Solutions

Accurate preparation of stock solutions is essential for reliable experimental outcomes.

Protocol for Preparing a 10 mM DMSO Stock Solution:

  • Weighing: Accurately weigh a precise amount of this compound powder in a sterile microcentrifuge tube. For example, for a compound with a molecular weight of 500 g/mol , weigh 5 mg.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration. (For 5 mg of a 500 g/mol compound, add 1 mL of DMSO).

  • Dissolution: Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.

Stability of this compound

Understanding the stability of this compound in different conditions is crucial for experimental design and data interpretation.

Storage Condition Solvent Stability (Time) Notes
-80°C DMSO≥ 1 yearRecommended for long-term storage of stock solutions.
-20°C DMSO~ 6 monthsSuitable for routine storage of stock solutions.
4°C DMSO< 1 weekShort-term storage only.
Room Temperature DMSO< 24 hoursProne to degradation.
Working Dilutions (Aqueous Media) Cell Culture Media~ 2-4 hoursPrepare fresh for each experiment and use immediately. Stability in aqueous solutions is often limited.

Experimental Protocols

The following are example protocols to investigate the cellular effects of this compound.

Cell Culture and Treatment

This protocol describes the general procedure for treating adherent cells (e.g., 3T3-L1 adipocytes or L6 myotubes) with this compound.

  • Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well or 12-well plates) and allow them to adhere and reach the desired confluency.

  • Serum Starvation: Prior to treatment, serum-starve the cells for 3-4 hours in serum-free media to establish a basal state.

  • Preparation of Working Solutions: Prepare fresh working solutions of this compound by diluting the DMSO stock solution in serum-free media to the final desired concentrations. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1% (v/v) to avoid solvent-induced artifacts.

  • Cell Treatment: Remove the serum-free media and add the media containing this compound or vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells for the desired time period at 37°C in a humidified CO2 incubator.

  • Downstream Analysis: Following incubation, proceed with the desired downstream assays, such as glucose uptake or western blotting.

2-NBDG Glucose Uptake Assay

This assay measures cellular glucose uptake using the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).

  • Cell Treatment: Treat cells with this compound and/or insulin as described in the previous protocol.

  • Glucose-Free Wash: After treatment, wash the cells twice with warm, glucose-free Krebs-Ringer-HEPES (KRH) buffer.

  • 2-NBDG Incubation: Add KRH buffer containing 100 µM 2-NBDG to each well and incubate for 30 minutes at 37°C.

  • Wash: Remove the 2-NBDG solution and wash the cells three times with cold PBS to remove extracellular fluorescence.

  • Fluorescence Measurement: Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader (Excitation/Emission ~485/535 nm).

Signaling Pathways and Visualizations

The following diagrams illustrate the TUG signaling pathway and a general experimental workflow.

TUG_Signaling_Pathway cluster_Extracellular Extracellular cluster_Membrane Plasma Membrane cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Insulin Insulin IR Insulin Receptor Insulin->IR Binds IRS IRS IR->IRS Phosphorylates GLUT4_mem GLUT4 cluster_Cytoplasm cluster_Cytoplasm GLUT4_mem->cluster_Cytoplasm Glucose Uptake PI3K PI3K IRS->PI3K Activates Akt Akt PI3K->Akt Activates Protease Protease (e.g., Usp25m) Akt->Protease -> TUG_intact Intact TUG GSV GLUT4 Storage Vesicle (GSV) TUG_intact->GSV Sequesters TUG_cleaved_N TUG N-terminal (TUGUL) TUG_intact->TUG_cleaved_N TUG_cleaved_C TUG C-terminal TUG_intact->TUG_cleaved_C GSV->GLUT4_mem Translocates PPARg_PGC1a PPARγ / PGC-1α TUG_cleaved_C->PPARg_PGC1a Binds Protease->TUG_intact Cleaves Gene_exp Gene Expression (Lipid Oxidation, Thermogenesis) PPARg_PGC1a->Gene_exp Regulates

Caption: TUG protein signaling pathway in response to insulin.

Experimental_Workflow A 1. Cell Culture (e.g., 3T3-L1 adipocytes) B 2. Serum Starvation (3-4 hours) A->B C 3. Treatment (this compound / Vehicle / Insulin) B->C D 4. Incubation (Time course) C->D E 5. Downstream Assays D->E F Glucose Uptake Assay (2-NBDG) E->F G Western Blot (p-Akt, TUG cleavage) E->G H qPCR (PPARγ target genes) E->H

Caption: General experimental workflow for studying this compound effects.

Troubleshooting

Problem Possible Cause Solution
No effect of this compound observed - Compound inactivity- Incorrect concentration- Insufficient incubation time- Compound degradation- Verify compound identity and purity.- Perform a dose-response experiment.- Optimize incubation time.- Prepare fresh solutions for each experiment.
High background in glucose uptake assay - Incomplete washing- High basal glucose uptake- Increase the number and rigor of washing steps.- Ensure adequate serum starvation.
Inconsistent results - Inconsistent cell passage number- Freeze-thaw of stock solution- Variation in incubation times- Use cells within a consistent passage number range.- Use single-use aliquots of the stock solution.- Ensure precise timing of experimental steps.

Safety Precautions

This compound is a research compound with unknown toxicological properties. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling the compound. All work should be performed in a well-ventilated area or a chemical fume hood.

Ordering Information

As a hypothetical compound, this compound is not commercially available. This section would typically contain product numbers and supplier information.

References

Application Note: TUG-2181 Protocol for Measuring Reactive Oxygen Species (ROS) Production

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that play crucial roles in cellular signaling and homeostasis.[1] However, excessive ROS production can lead to oxidative stress, a condition implicated in various pathologies such as cancer, neurodegenerative diseases, and diabetes.[1][2] TUG-2181 is a synthetic agonist for G protein-coupled receptor 35 (GPR35), a receptor that has been shown to modulate inflammatory responses and ROS production.[3][4] This application note provides a detailed protocol for measuring this compound-induced ROS production in a cellular context using a fluorescent probe-based assay. The protocol is designed to be adaptable for various cell types and experimental setups, including high-throughput screening.

Principle of the Assay

This protocol utilizes a cell-permeable fluorescent probe, 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), to detect intracellular ROS.[1][5] Once inside the cell, cellular esterases deacetylate DCFH-DA to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The resulting fluorescence intensity is directly proportional to the level of intracellular ROS and can be measured using a fluorescence microplate reader, flow cytometer, or fluorescence microscope.[1]

Experimental Protocols

Materials and Reagents

  • Cells capable of expressing GPR35 (e.g., HT-29, HEK293 transfected with GPR35)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (specific concentrations to be determined based on cell type and experimental goals)

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Positive control (e.g., Tert-Butyl hydroperoxide (TBHP) or H₂O₂)[1]

  • Negative control (vehicle, e.g., DMSO)

  • Black, clear-bottom 96-well microplates

  • Fluorescence microplate reader, flow cytometer, or fluorescence microscope

Protocol for Measuring ROS Production in Adherent Cells

  • Cell Seeding:

    • Seed adherent cells in a black, clear-bottom 96-well plate at a density of 1-5 x 10⁴ cells per well.

    • Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO. Further dilute with cell culture medium or PBS to the desired final concentrations.

    • Prepare a 10 mM stock solution of DCFH-DA in DMSO. Immediately before use, dilute the stock solution to a final working concentration of 5-10 µM in pre-warmed PBS or serum-free medium. Protect the DCFH-DA solution from light.[6]

  • Cell Staining:

    • Carefully remove the culture medium from the wells.

    • Wash the cells twice with 100 µL of pre-warmed PBS.[7]

    • Add 100 µL of the diluted DCFH-DA solution to each well.

    • Incubate the plate for 30-45 minutes at 37°C in the dark.[1][6]

  • Treatment with this compound:

    • Remove the DCFH-DA solution and wash the cells twice with 100 µL of pre-warmed PBS.

    • Add 100 µL of the prepared this compound dilutions, positive control (e.g., 100 µM TBHP), and negative control (vehicle) to the respective wells.

  • Fluorescence Measurement:

    • Incubate the plate for the desired period (e.g., 1-4 hours) at 37°C, protected from light.

    • Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[1]

Protocol for Measuring ROS Production in Suspension Cells

  • Cell Preparation:

    • Harvest suspension cells by centrifugation (e.g., 300 x g for 5 minutes).[6]

    • Wash the cells once with pre-warmed PBS.

    • Resuspend the cells in pre-warmed PBS or serum-free medium at a concentration of 1 x 10⁶ cells/mL.

  • Cell Staining:

    • Add DCFH-DA to the cell suspension to a final concentration of 5-10 µM.

    • Incubate for 30-45 minutes at 37°C in the dark.[1][6]

  • Treatment and Measurement (Flow Cytometry):

    • Wash the stained cells twice with pre-warmed PBS.

    • Resuspend the cells in pre-warmed medium or PBS.

    • Add this compound, positive control, and negative control to the respective cell suspensions.

    • Incubate for the desired time at 37°C.

    • Analyze the cells on a flow cytometer, measuring the fluorescence in the appropriate channel (e.g., FITC).

Data Presentation

The following tables present hypothetical data to illustrate the expected outcomes of the experiment.

Table 1: Dose-Dependent ROS Production Induced by this compound

This compound Concentration (µM)Mean Fluorescence Intensity (Arbitrary Units)Standard DeviationFold Change vs. Vehicle
0 (Vehicle)150151.0
1225201.5
5450353.0
10750605.0
25825705.5
50840755.6
Positive Control (TBHP)12001108.0

Table 2: Time-Course of this compound-Induced ROS Production

Time (minutes)Mean Fluorescence Intensity (10 µM this compound)Standard Deviation
015518
3035030
6075065
9081070
12080068

Signaling Pathway and Experimental Workflow

The activation of GPR35 by this compound is hypothesized to initiate a signaling cascade that leads to the production of ROS, potentially through the activation of NADPH oxidase (NOX).[3][8]

TUG2181_ROS_Pathway TUG2181 This compound GPR35 GPR35 TUG2181->GPR35 Binds to G_Protein Gαq/Gα13 GPR35->G_Protein Activates PLC PLC G_Protein->PLC Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Generates Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Activate NOX_Complex NADPH Oxidase (NOX) Activation Ca_PKC->NOX_Complex Activates ROS ROS Production (O₂⁻, H₂O₂) NOX_Complex->ROS Generates

Caption: Putative signaling pathway of this compound-induced ROS production.

ROS_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed_Cells Seed Cells in 96-well Plate Prep_Reagents Prepare this compound and DCFH-DA Stain_Cells Stain Cells with DCFH-DA Prep_Reagents->Stain_Cells Treat_Cells Treat Cells with This compound Stain_Cells->Treat_Cells Incubate Incubate Treat_Cells->Incubate Measure_Fluorescence Measure Fluorescence (Ex: 485nm, Em: 535nm) Incubate->Measure_Fluorescence Data_Analysis Data Analysis Measure_Fluorescence->Data_Analysis

Caption: Experimental workflow for measuring this compound-induced ROS.

References

Application Note: Quantifying the Inhibitory Effect of TUG-2181 on IL-8 Release in Human Neutrophils

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and application data for an in vitro assay to measure the inhibitory effect of TUG-2181, a GPR84 antagonist, on Interleukin-8 (IL-8) release from stimulated primary human neutrophils.

Introduction

Interleukin-8 (IL-8), also known as CXCL8, is a potent pro-inflammatory chemokine crucial for the recruitment and activation of neutrophils at sites of inflammation.[1][2] Dysregulated IL-8 production is implicated in various inflammatory diseases. G protein-coupled receptor 84 (GPR84) is an inflammatory sensor primarily expressed on immune cells, including neutrophils and macrophages. Its activation by endogenous ligands, such as medium-chain fatty acids, or synthetic agonists leads to pro-inflammatory responses, including the release of IL-8.

This compound has been identified as a potent and selective antagonist of GPR84. It has been shown to inhibit GPR84 agonist-induced reactive oxygen species (ROS) production and IL-8 release in human neutrophils. This application note details a robust and reproducible assay to quantify the inhibitory activity of this compound on IL-8 secretion from primary human neutrophils stimulated with a GPR84 agonist.

Signaling Pathway

Activation of GPR84 by an agonist initiates a downstream signaling cascade, culminating in the production and release of IL-8. This compound acts by blocking the initial activation of the GPR84 receptor, thereby preventing the subsequent signaling events that lead to IL-8 synthesis and secretion.

GPR84_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space GPR84 GPR84 Receptor G_protein Gαi/o Activation GPR84->G_protein Initiates Agonist GPR84 Agonist (e.g., ZQ-16) Agonist->GPR84 Activates TUG2181 This compound TUG2181->GPR84 Inhibits PLC Phospholipase C (PLC) G_protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC MAPK_NFkB MAPK & NF-κB Activation Ca_PKC->MAPK_NFkB IL8_Gene IL-8 Gene Transcription MAPK_NFkB->IL8_Gene IL8_Release IL-8 Release IL8_Gene->IL8_Release Leads to

GPR84 signaling leading to IL-8 release and its inhibition by this compound.

Experimental Workflow

The following diagram outlines the major steps of the IL-8 release assay.

IL8_Assay_Workflow cluster_protocol Experimental Protocol start Start isolate Isolate Human Neutrophils start->isolate prime Prime Cells (e.g., with GM-CSF) isolate->prime pre_treat Pre-treat with This compound prime->pre_treat stimulate Stimulate with GPR84 Agonist pre_treat->stimulate incubate Incubate (e.g., 4-6 hours) stimulate->incubate collect Collect Supernatant incubate->collect elisa Perform IL-8 ELISA collect->elisa analyze Analyze Data elisa->analyze end End analyze->end

Workflow for the this compound mediated IL-8 release inhibition assay.

Materials and Reagents

  • Primary Human Neutrophils

  • RPMI 1640 Medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • GM-CSF (Granulocyte-macrophage colony-stimulating factor)

  • GPR84 Agonist (e.g., ZQ-16)

  • This compound

  • Human IL-8 ELISA Kit

  • 96-well cell culture plates

  • Microplate reader

Detailed Experimental Protocol

Isolation of Primary Human Neutrophils
  • Isolate neutrophils from fresh human peripheral blood collected from healthy donors using a standard density gradient centrifugation method (e.g., Ficoll-Paque followed by dextran (B179266) sedimentation or hypotonic lysis of red blood cells).

  • Assess cell purity and viability using a hemocytometer and Trypan Blue exclusion. Purity should be >95%.

  • Resuspend the isolated neutrophils in RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at a concentration of 2 x 10⁶ cells/mL.

Cell Priming and Treatment
  • Prime the neutrophils by adding GM-CSF (final concentration of 10 ng/mL) and incubate for 30-60 minutes at 37°C in a 5% CO₂ incubator. This step enhances the subsequent response to stimuli.

  • Seed 100 µL of the primed neutrophil suspension (2 x 10⁵ cells) into each well of a 96-well flat-bottom culture plate.

  • Prepare serial dilutions of this compound in RPMI 1640 medium.

  • Add 50 µL of the this compound dilutions to the appropriate wells for a pre-incubation period of 30 minutes at 37°C. Include a vehicle control (e.g., 0.1% DMSO).

Stimulation and Incubation
  • Prepare a solution of a GPR84 agonist (e.g., ZQ-16) in RPMI 1640 medium at a concentration that induces a sub-maximal IL-8 release (EC₅₀ to EC₈₀, to be determined empirically, typically in the nanomolar range).

  • Add 50 µL of the GPR84 agonist solution to the wells. The final volume in each well should be 200 µL.

  • Include the following controls:

    • Unstimulated Control: Cells with vehicle only.

    • Stimulated Control: Cells with GPR84 agonist and vehicle.

  • Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator.

IL-8 Quantification
  • After incubation, centrifuge the 96-well plate at 400 x g for 5 minutes to pellet the cells.

  • Carefully collect the supernatant for IL-8 analysis.

  • Quantify the concentration of IL-8 in the supernatants using a commercial Human IL-8 ELISA kit, following the manufacturer’s instructions.[2][3]

  • Read the absorbance on a microplate reader at the recommended wavelength (typically 450 nm).

  • Calculate the IL-8 concentration in each sample by interpolating from the standard curve.

Data Presentation and Analysis

The inhibitory effect of this compound is determined by comparing the IL-8 concentration in the this compound treated wells to the stimulated control. The results can be expressed as a percentage of inhibition and used to calculate an IC₅₀ value.

Table 1: Example Data for this compound Inhibition of GPR84 Agonist-Induced IL-8 Release

Treatment GroupThis compound Conc. (nM)IL-8 Concentration (pg/mL) ± SD% Inhibition
Unstimulated Control055 ± 8N/A
Stimulated Control (Agonist only)0850 ± 450%
This compound + Agonist1765 ± 3810%
This compound + Agonist10442 ± 2548%
This compound + Agonist100128 ± 1585%
This compound + Agonist100075 ± 1191%

Data are representative and should be generated empirically.

Conclusion

This application note provides a comprehensive method for evaluating the inhibitory activity of this compound on IL-8 release in primary human neutrophils. The assay is a valuable tool for researchers studying GPR84 signaling, neutrophil-mediated inflammation, and for the preclinical assessment of GPR84 antagonists in drug development. The protocol can be adapted for high-throughput screening of other potential GPR84 inhibitors.

References

TUG-2181: Application in Primary Human Neutrophils - A Corrected Perspective

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the application of TUG-2181 in primary human neutrophils have revealed a critical correction to its commonly perceived mechanism of action. Contrary to the requested premise of this compound as a GPR35 agonist, scientific evidence identifies it as a potent antagonist of a different receptor, GPR84, with significant implications for its use in neutrophil research.

A key pharmacological datasheet specifies that this compound is an antagonist of GPR84 with an IC50 value of 34 nM[1]. This finding fundamentally alters the experimental approach and expected outcomes when studying its effects on primary human neutrophils. The compound has been shown to inhibit the production of reactive oxygen species (ROS) and the release of interleukin-8 (IL-8), a key chemokine, in human neutrophils when stimulated by GPR84 agonists[1].

This corrected understanding of this compound's function necessitates a shift in research focus from GPR35-mediated pathways to those governed by GPR84 in neutrophils. GPR84 is a medium-chain fatty acid receptor that is also implicated in inflammatory responses, making this compound a valuable tool for dissecting its role in neutrophil activation and function.

Given this discrepancy, the following application notes and protocols are based on the scientifically validated action of this compound as a GPR84 antagonist.

Data Presentation: this compound Pharmacological Profile

ParameterValueReceptor TargetCell TypeSource
IC50 34 nMGPR84Human Neutrophils[1]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for GPR84 in neutrophils and the inhibitory action of this compound. Upon activation by its agonists (e.g., medium-chain fatty acids), GPR84 is thought to couple to Gαi/o proteins, leading to downstream signaling cascades that result in ROS production and IL-8 release. This compound acts by blocking this initial receptor activation.

GPR84_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist GPR84 Agonist GPR84 GPR84 Agonist->GPR84 Activates G_protein Gαi/o GPR84->G_protein Activates TUG2181 This compound TUG2181->GPR84 Inhibits Downstream Downstream Signaling G_protein->Downstream ROS ROS Production Downstream->ROS IL8 IL-8 Release Downstream->IL8

Caption: GPR84 signaling in neutrophils and inhibition by this compound.

Experimental Protocols

The following protocols are designed to investigate the antagonistic effects of this compound on GPR84-mediated functions in primary human neutrophils.

Isolation of Primary Human Neutrophils

This protocol describes the isolation of neutrophils from human peripheral blood.

Workflow Diagram:

Neutrophil_Isolation_Workflow start Whole Blood Collection dextran Dextran Sedimentation (RBC aggregation) start->dextran ficoll Ficoll-Paque Gradient (Mononuclear cell removal) dextran->ficoll lysis Hypotonic Lysis (Remaining RBC removal) ficoll->lysis wash Wash and Resuspend lysis->wash end Isolated Neutrophils wash->end

Caption: Workflow for the isolation of primary human neutrophils.

Methodology:

  • Blood Collection: Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., EDTA or heparin).

  • Dextran Sedimentation: Mix the blood with an equal volume of 3% Dextran solution and allow red blood cells (RBCs) to sediment for 30-45 minutes at room temperature.

  • Leukocyte-Rich Plasma Collection: Carefully collect the upper leukocyte-rich plasma layer.

  • Density Gradient Centrifugation: Layer the leukocyte-rich plasma onto a Ficoll-Paque density gradient. Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Mononuclear Cell Removal: Aspirate and discard the upper layers containing plasma and mononuclear cells.

  • Neutrophil Pellet Collection: Collect the neutrophil pellet at the bottom of the tube.

  • Red Blood Cell Lysis: Resuspend the pellet and lyse any remaining RBCs using a hypotonic lysis buffer.

  • Washing: Wash the neutrophil pellet with a suitable buffer (e.g., PBS) and centrifuge at 300 x g for 5 minutes.

  • Cell Counting and Resuspension: Resuspend the final neutrophil pellet in an appropriate buffer for the downstream assay and determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This protocol is to assess the effect of this compound on neutrophil migration towards a GPR84 agonist.

Workflow Diagram:

Chemotaxis_Assay_Workflow start Prepare Boyden Chamber lower Add GPR84 Agonist (Chemoattractant) to Lower Chamber start->lower upper Add Neutrophils +/- this compound to Upper Chamber lower->upper incubate Incubate (e.g., 37°C, 1-2 hours) upper->incubate quantify Quantify Migrated Cells in Lower Chamber incubate->quantify end Data Analysis quantify->end

Caption: Workflow for a neutrophil chemotaxis assay.

Methodology:

  • Chamber Preparation: Use a Boyden chamber or a similar transwell system with a filter membrane (typically 3-5 µm pore size).

  • Chemoattractant Addition: In the lower chamber, add a known GPR84 agonist (e.g., a medium-chain fatty acid) at a concentration determined to induce neutrophil chemotaxis. Include a negative control with buffer only.

  • Neutrophil Preparation: Pre-incubate isolated neutrophils with varying concentrations of this compound or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.

  • Cell Seeding: Add the pre-treated neutrophils to the upper chamber.

  • Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 1-2 hours to allow for cell migration.

  • Quantification of Migration:

    • Remove the upper chamber and wipe the top of the membrane to remove non-migrated cells.

    • Fix and stain the migrated cells on the underside of the membrane.

    • Count the number of migrated cells in several fields of view under a microscope.

    • Alternatively, quantify migrated cells in the lower chamber using a cell viability assay (e.g., CellTiter-Glo).

  • Data Analysis: Express the results as the percentage of inhibition of migration by this compound compared to the vehicle control.

Neutrophil Degranulation Assay

This protocol is to measure the inhibitory effect of this compound on GPR84-agonist induced degranulation.

Workflow Diagram:

Degranulation_Assay_Workflow start Prepare Neutrophils pretreat Pre-treat with this compound or Vehicle start->pretreat stimulate Stimulate with GPR84 Agonist pretreat->stimulate incubate Incubate stimulate->incubate collect Collect Supernatant incubate->collect measure Measure Granule Marker (e.g., MPO, Elastase) collect->measure end Data Analysis measure->end

Caption: Workflow for a neutrophil degranulation assay.

Methodology:

  • Neutrophil Preparation: Resuspend isolated neutrophils in a suitable buffer.

  • Pre-treatment: Pre-incubate the neutrophils with different concentrations of this compound or vehicle control for 15-30 minutes at 37°C.

  • Stimulation: Add a GPR84 agonist to stimulate degranulation. Include a positive control (e.g., fMLP or PMA) and a negative control (unstimulated cells).

  • Incubation: Incubate the cells for an appropriate time (e.g., 30-60 minutes) at 37°C.

  • Supernatant Collection: Centrifuge the cell suspension at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatant.

  • Measurement of Granule Markers:

    • Myeloperoxidase (MPO) Activity: Measure the enzymatic activity of MPO in the supernatant using a colorimetric assay with a suitable substrate (e.g., TMB).

    • Elastase Activity: Measure elastase activity using a specific fluorogenic or colorimetric substrate.

    • ELISA: Quantify the amount of released granule proteins (e.g., MPO, elastase) using specific ELISA kits.

  • Data Analysis: Calculate the percentage of inhibition of degranulation by this compound compared to the vehicle control.

References

TUG-2181: A GPR84 Antagonist for Preclinical Evaluation in Lung Fibrosis Models

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals in the fields of pulmonology, fibrosis, and pharmacology.

Introduction: Idiopathic Pulmonary Fibrosis (IPF) is a devastating chronic lung disease with a poor prognosis, characterized by progressive scarring of the lung tissue. The underlying mechanisms of IPF are complex and involve a cycle of lung injury, inflammation, and aberrant tissue repair. A growing body of evidence points to the involvement of the G protein-coupled receptor 84 (GPR84) in inflammatory and fibrotic diseases.[1][2][3] TUG-2181 is a potent and selective antagonist of GPR84, a receptor activated by medium-chain fatty acids. This document provides detailed application notes and protocols for the use of this compound in preclinical models of lung fibrosis, specifically the bleomycin-induced mouse model, a widely used and well-characterized model that mimics many features of human IPF.[2][4][5]

Mechanism of Action: GPR84 is predominantly expressed on immune cells, including neutrophils and macrophages.[6][7] Its expression is significantly upregulated in response to inflammatory stimuli.[5][6] Activation of GPR84 is known to trigger pro-inflammatory signaling cascades, leading to the production of inflammatory mediators and the recruitment of immune cells.[4][5][8] In the context of lung fibrosis, this sustained inflammation contributes to tissue damage and the activation of fibroblasts, which are responsible for the excessive deposition of extracellular matrix and scar formation.[1] this compound, by antagonizing GPR84, is hypothesized to interrupt this inflammatory cascade, thereby reducing neutrophil and macrophage infiltration, diminishing the production of pro-inflammatory cytokines, and ultimately attenuating the fibrotic process in the lungs.

GPR84 Signaling Pathway in Lung Fibrosis

The following diagram illustrates the proposed signaling pathway of GPR84 in the context of lung inflammation and fibrosis, and the inhibitory action of this compound.

GPR84_Signaling cluster_cell Immune Cell (Macrophage/Neutrophil) MCFA Medium-Chain Fatty Acids GPR84 GPR84 MCFA->GPR84 Activates Gi Gαi GPR84->Gi Activates TUG2181 This compound TUG2181->GPR84 Antagonizes Signaling Downstream Signaling (e.g., p-Akt, p-ERK, NF-κB) Gi->Signaling Initiates Inflammation Pro-inflammatory Mediators (TNF-α, IL-6, Chemokines) Signaling->Inflammation Leads to Fibrosis Fibroblast Activation & Collagen Deposition Inflammation->Fibrosis Promotes

Caption: Proposed GPR84 signaling in lung fibrosis and this compound's point of intervention.

Preclinical Evaluation of this compound in a Bleomycin-Induced Lung Fibrosis Model

The bleomycin-induced lung fibrosis model in mice is the most common and well-characterized preclinical model for studying IPF.[2][4][5] This model involves the intratracheal administration of the chemotherapeutic agent bleomycin (B88199), which causes initial lung inflammation followed by the development of fibrosis.

Experimental Workflow

The following diagram outlines the typical experimental workflow for evaluating the efficacy of this compound in the bleomycin-induced lung fibrosis model.

Experimental_Workflow cluster_treatment Treatment Groups cluster_analysis Endpoint Analysis Day0 Day 0: Bleomycin Instillation Day7 Day 7: Start this compound Treatment Day0->Day7 Fibrosis Induction Day21 Day 21: Endpoint Analysis Day7->Day21 Therapeutic Intervention BALF BALF Analysis (Cell Counts, Cytokines) Day21->BALF Histology Histopathology (H&E, Masson's Trichrome) Day21->Histology Hydroxyproline (B1673980) Hydroxyproline Assay Day21->Hydroxyproline Gene_Expression Gene Expression (Collagen, α-SMA) Day21->Gene_Expression Vehicle Vehicle Control Bleo_Vehicle Bleomycin + Vehicle Bleo_TUG2181 Bleomycin + this compound

Caption: Experimental workflow for testing this compound in the bleomycin-induced lung fibrosis model.

Detailed Experimental Protocols

Animals
  • Species: C57BL/6 mice (male or female, 8-10 weeks old).

Bleomycin-Induced Lung Fibrosis Model
  • Anesthetize mice using an appropriate anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine).

  • Intratracheally instill a single dose of bleomycin sulfate (B86663) (1.5 - 3.0 U/kg) in 50 µL of sterile saline.

  • The control group should receive 50 µL of sterile saline only.

This compound Administration
  • Treatment Groups:

    • Vehicle Control (Saline + Vehicle)

    • Bleomycin Control (Bleomycin + Vehicle)

    • This compound Treatment (Bleomycin + this compound)

  • Dosage and Administration: The optimal dose of this compound should be determined by dose-ranging studies. Based on typical preclinical studies with small molecule inhibitors, a starting dose could be in the range of 10-50 mg/kg, administered once or twice daily via oral gavage or intraperitoneal injection.

  • Treatment Schedule: Begin this compound administration on day 7 post-bleomycin instillation to model a therapeutic intervention scenario, and continue until the end of the study (typically day 21 or 28).

Endpoint Analysis (Day 21 or 28)
  • Bronchoalveolar Lavage Fluid (BALF) Analysis:

    • Euthanize mice and perform bronchoalveolar lavage with sterile PBS.

    • Determine total and differential cell counts (macrophages, neutrophils, lymphocytes) in the BALF.

    • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and pro-fibrotic mediators (e.g., TGF-β) in the BALF supernatant using ELISA or multiplex assays.

  • Histopathological Analysis:

    • Perfuse the lungs and fix them in 10% neutral buffered formalin.

    • Embed the lung tissue in paraffin (B1166041) and prepare 5 µm sections.

    • Stain sections with Hematoxylin and Eosin (H&E) to assess inflammation and lung injury, and with Masson's Trichrome to visualize collagen deposition.

    • Quantify the severity of fibrosis using the Ashcroft scoring method.[4][5]

  • Hydroxyproline Assay:

    • Harvest a portion of the lung tissue and hydrolyze it.

    • Quantify the hydroxyproline content, a major component of collagen, using a colorimetric assay. This provides a quantitative measure of total lung collagen.

  • Gene Expression Analysis:

    • Isolate RNA from a portion of the lung tissue.

    • Perform quantitative real-time PCR (qRT-PCR) to measure the expression of fibrotic markers such as collagen type I (Col1a1), alpha-smooth muscle actin (α-SMA), and inflammatory markers.

Data Presentation: Expected Outcomes

The following tables summarize the expected quantitative data from a study evaluating this compound in a bleomycin-induced lung fibrosis model. The values are hypothetical and intended for illustrative purposes.

Table 1: Effects of this compound on BALF Cellularity and Cytokines

ParameterVehicle ControlBleomycin + VehicleBleomycin + this compound
Total Cells (x10⁵) 1.2 ± 0.38.5 ± 1.54.2 ± 0.8
Neutrophils (x10⁴) 0.5 ± 0.115.2 ± 3.16.8 ± 1.9
Macrophages (x10⁵) 1.1 ± 0.26.8 ± 1.23.5 ± 0.7
TNF-α (pg/mL) 25 ± 8250 ± 45110 ± 25
IL-6 (pg/mL) 15 ± 5180 ± 3075 ± 18
TGF-β (pg/mL) 50 ± 10350 ± 60180 ± 40
*p < 0.05 compared to Bleomycin + Vehicle

Table 2: Effects of this compound on Fibrotic Endpoints

ParameterVehicle ControlBleomycin + VehicleBleomycin + this compound
Ashcroft Score 0.5 ± 0.25.8 ± 0.92.5 ± 0.6
Hydroxyproline (µ g/lung ) 150 ± 20450 ± 50250 ± 35
Col1a1 (relative expression) 1.0 ± 0.212.5 ± 2.55.5 ± 1.2
α-SMA (relative expression) 1.0 ± 0.38.0 ± 1.83.2 ± 0.9
*p < 0.05 compared to Bleomycin + Vehicle

References

Application Notes and Protocols for Studying Macrophage Polarization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying macrophage polarization, with a focus on two key modulatory pathways: the Free Fatty Acid Receptor 4 (FFAR4) using the selective agonist TUG-891 , and the G-protein coupled receptor 183 (GPR183) pathway, which is modulated by oxysterols and its antagonists. While the initial query mentioned "TUG-2181," our research indicates a likely reference to the widely studied FFAR4 agonist, TUG-891.

Section 1: TUG-891 in Promoting M2 Macrophage Polarization

Application Note:

TUG-891 is a potent and selective agonist for Free Fatty Acid Receptor 4 (FFAR4), also known as GPR120.[1] Activation of FFAR4 in macrophages has been demonstrated to suppress pro-inflammatory responses and promote polarization towards an anti-inflammatory M2 phenotype. This is achieved through the inhibition of inflammatory signaling pathways such as those mediated by NF-κB and JNK.[2] The anti-inflammatory effects of FFAR4 activation are linked to the recruitment of β-arrestin-2, which can inhibit the TAK1 signaling complex.[3][4] Consequently, TUG-891 is a valuable tool for investigating the therapeutic potential of modulating macrophage polarization in inflammatory diseases like atherosclerosis.[2] Studies have shown that GPR120 activation in mouse alveolar macrophages by TUG-891 can inhibit their motility and phagocytic activity.[5]

Quantitative Data Summary:

Table 1: Effects of TUG-891 on Macrophage Phenotype and Function

ParameterCell TypeTreatmentResultReference
Macrophage MotilityMouse Alveolar MacrophagesTUG-891Significant restraint of movement[5]
PhagocytosisMouse Alveolar MacrophagesTUG-891Inhibition of fluorescent microsphere phagocytosis[5]
Intracellular Ca2+Mouse Alveolar MacrophagesTUG-891Quick increase in [Ca2+]i[5]
M1 Marker ExpressionRat MacrophagesTUG-891Down-regulationNot directly in results
M2 Marker ExpressionRat MacrophagesTUG-891Up-regulationNot directly in results

Experimental Protocols:

Protocol 1: In Vitro Macrophage Polarization with TUG-891

This protocol describes the differentiation of bone marrow-derived macrophages (BMDMs) and their subsequent polarization to M1 and M2 phenotypes, with the intervention of TUG-891 to assess its effect on M2 polarization.

Materials:

  • Bone marrow cells from mice

  • DMEM (high glucose) with 10% FBS and 1% Penicillin/Streptomycin

  • Macrophage Colony-Stimulating Factor (M-CSF)

  • Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for M1 polarization

  • Interleukin-4 (IL-4) for M2 polarization

  • TUG-891 (solubilized in DMSO)[1]

  • Phosphate Buffered Saline (PBS)

  • ACK lysis buffer

Procedure:

  • Isolation of Bone Marrow Cells:

    • Euthanize a 6-12 week old mouse and sterilize the hind legs with 70% ethanol.

    • Isolate the femur and tibia and place them in sterile PBS.

    • Cut the ends of the bones and flush the marrow with DMEM using a syringe.

    • Filter the cell suspension through a 70-μm cell strainer.

    • Centrifuge the cells, discard the supernatant, and resuspend the pellet in ACK buffer for 5 minutes to lyse red blood cells.

    • Wash the cells with PBS and resuspend in DMEM.

  • Differentiation of BMDMs:

    • Plate the bone marrow cells in petri dishes at a density of 1x10^6 cells/mL in DMEM supplemented with 20 ng/mL M-CSF.

    • Incubate at 37°C in a 5% CO2 incubator for 7 days, adding fresh media with M-CSF on day 3.

  • Macrophage Polarization and TUG-891 Treatment:

    • After 7 days, harvest the differentiated macrophages (M0).

    • Seed the M0 macrophages in appropriate culture plates.

    • For M2 polarization, treat the cells with 20 ng/mL IL-4.

    • To test the effect of TUG-891, add it at the desired concentration (e.g., 1-10 µM) along with the IL-4.

    • For M1 polarization (control), treat a separate set of cells with 100 ng/mL LPS and 20 ng/mL IFN-γ.

    • Include an untreated M0 control group.

    • Incubate for 24-48 hours.

  • Analysis of Macrophage Polarization:

    • Gene Expression (qPCR): Extract RNA from the cells and perform reverse transcription followed by quantitative PCR to analyze the expression of M1 markers (e.g., Nos2, Tnf, Il6) and M2 markers (e.g., Arg1, Mrc1, Ym1).

    • Protein Expression (Flow Cytometry/Western Blot): Analyze the surface expression of M1 markers (e.g., CD86) and M2 markers (e.g., CD206, CD163) by flow cytometry.[6][7] Western blotting can be used to detect intracellular markers like iNOS (M1) and Arginase-1 (M2).

    • Cytokine Secretion (ELISA): Collect the culture supernatant and measure the secretion of M1 cytokines (e.g., TNF-α, IL-6, IL-12) and M2 cytokines/chemokines (e.g., IL-10, CCL17, CCL22) using ELISA kits.

Visualization:

FFAR4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular TUG-891 TUG-891 FFAR4 FFAR4 (GPR120) TUG-891->FFAR4 Binds Gq11 Gαq/11 FFAR4->Gq11 Activates beta_arrestin β-Arrestin-2 FFAR4->beta_arrestin Recruits PLC PLC Gq11->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca2+ Release from ER IP3->Ca_release TAK1_complex TAK1-TAB1 Complex beta_arrestin->TAK1_complex Inhibits M2_genes Anti-inflammatory Gene Expression beta_arrestin->M2_genes Promotes (Indirectly) NFkB_JNK NF-κB / JNK Activation TAK1_complex->NFkB_JNK Activates M1_genes Pro-inflammatory Gene Expression NFkB_JNK->M1_genes Promotes

Caption: TUG-891 activates FFAR4 leading to downstream signaling.

Macrophage_Polarization_Workflow cluster_prep Cell Preparation cluster_treatment Experimental Treatment (24-48h) cluster_analysis Analysis BM_isolation Isolate Bone Marrow from Mice BMDM_diff Differentiate into BMDMs (M-CSF, 7 days) BM_isolation->BMDM_diff M0 M0 Macrophages BMDM_diff->M0 M1_stim LPS + IFN-γ M0->M1_stim M2_stim IL-4 M0->M2_stim TUG_treatment IL-4 + TUG-891 M0->TUG_treatment M1_pheno M1 Phenotype M1_stim->M1_pheno M2_pheno M2 Phenotype M2_stim->M2_pheno M2_TUG_pheno M2 Phenotype (Enhanced) TUG_treatment->M2_TUG_pheno qPCR qPCR (Gene Expression) M1_pheno->qPCR Flow_Cytometry Flow Cytometry (Surface Markers) M1_pheno->Flow_Cytometry ELISA ELISA (Cytokine Secretion) M1_pheno->ELISA M2_pheno->qPCR M2_pheno->Flow_Cytometry M2_pheno->ELISA M2_TUG_pheno->qPCR M2_TUG_pheno->Flow_Cytometry M2_TUG_pheno->ELISA

Caption: Workflow for studying TUG-891's effect on macrophage polarization.

Section 2: GPR183 Pathway in Macrophage Chemotaxis and Inflammation

Application Note:

GPR183, also known as Epstein-Barr virus-induced G protein-coupled receptor 2 (EBI2), is an oxysterol receptor that plays a significant role in immune cell trafficking, including that of macrophages.[8][9] Its primary endogenous ligand is 7α,25-dihydroxycholesterol (7α,25-OHC).[8][9] The GPR183 signaling pathway is implicated in driving macrophage infiltration into inflammatory sites.[8][10] Antagonism of GPR183 has been shown to reduce macrophage infiltration and the production of pro-inflammatory cytokines in models of viral infection.[8][11][12] This makes the GPR183 pathway a compelling target for therapeutic intervention in inflammatory conditions characterized by excessive macrophage accumulation.

Quantitative Data Summary:

Table 2: Effects of GPR183 Modulation on Macrophage Function

ParameterModelTreatmentResultReference
Macrophage InfiltrationIAV-infected C57BL/6J miceNIBR189 (GPR183 antagonist)Significantly reduced in the lung at 3 and 7 dpi[8][11]
Macrophage InfiltrationSARS-CoV-2-infected C57BL/6J miceNIBR189Significantly reduced in the lung at 2 and 5 dpi[8][11]
Tnf, Il10, Ifng mRNASARS-CoV-2-infected C57BL/6J miceNIBR189Reduced expression at 2 dpi[8][11]
Tnf, Il1b, Il6 mRNASARS-CoV-2-infected C57BL/6J miceNIBR189Reduced expression at 5 dpi[8][11]
Macrophage MigrationRAW264.7 macrophages7α,25-OHC (GPR183 agonist)Induced migration[10]
Macrophage MigrationRAW264.7 macrophagesNIBR189Attenuated 7α,25-OHC-induced migration[10]

Experimental Protocols:

Protocol 2: In Vitro Macrophage Chemotaxis Assay

This protocol describes how to assess the chemotactic response of macrophages to GPR183 ligands using a transwell migration assay.

Materials:

  • RAW264.7 macrophage cell line or primary macrophages

  • DMEM with 10% FBS

  • Transwell inserts (e.g., 8 µm pore size)

  • 7α,25-dihydroxycholesterol (7α,25-OHC)

  • GPR183 antagonist (e.g., NIBR189)

  • Calcein-AM or other cell viability stain

  • Fluorescence plate reader

Procedure:

  • Cell Preparation:

    • Culture RAW264.7 cells or primary macrophages in DMEM.

    • On the day of the assay, harvest the cells and resuspend them in serum-free DMEM at a concentration of 1x10^6 cells/mL.

  • Chemotaxis Assay:

    • In the lower chamber of the transwell plate, add DMEM containing the chemoattractant (7α,25-OHC, e.g., 100 nM).

    • For antagonist studies, pre-incubate the cells with the GPR183 antagonist (e.g., NIBR189, 1 µM) for 30 minutes before adding them to the upper chamber. Also, add the antagonist to the lower chamber along with the agonist.

    • Include a control well with serum-free DMEM only in the lower chamber.

    • Add 100 µL of the cell suspension to the upper chamber of the transwell insert.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.

  • Quantification of Migration:

    • After incubation, carefully remove the non-migrated cells from the top of the insert with a cotton swab.

    • Stain the migrated cells on the bottom of the insert with Calcein-AM for 30 minutes.

    • Measure the fluorescence using a plate reader. The fluorescence intensity is proportional to the number of migrated cells.

Visualization:

GPR183_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Oxysterol 7α,25-OHC GPR183 GPR183 Oxysterol->GPR183 Binds G_protein G-protein GPR183->G_protein Activates Downstream_effectors Downstream Effectors G_protein->Downstream_effectors Activates Actin_remodeling Actin Cytoskeleton Remodeling Downstream_effectors->Actin_remodeling Inflammatory_response Pro-inflammatory Cytokine Production Downstream_effectors->Inflammatory_response Chemotaxis Macrophage Chemotaxis Actin_remodeling->Chemotaxis

Caption: GPR183 signaling pathway in macrophage chemotaxis.

Chemotaxis_Assay_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_quantification Quantification Prepare_cells Prepare Macrophage Suspension Load_upper Load Upper Chamber: - Macrophages - Macrophages + Antagonist Prepare_cells->Load_upper Load_lower Load Lower Chamber: - Control (Medium) - Agonist (7α,25-OHC) - Agonist + Antagonist Incubate Incubate for 2-4 hours at 37°C Load_lower->Incubate Load_upper->Incubate Remove_nonmigrated Remove Non-migrated Cells Incubate->Remove_nonmigrated Stain_migrated Stain Migrated Cells (Calcein-AM) Remove_nonmigrated->Stain_migrated Measure_fluorescence Measure Fluorescence Stain_migrated->Measure_fluorescence

Caption: Workflow for an in vitro macrophage chemotaxis assay.

References

Troubleshooting & Optimization

Optimizing TUG-2181 Concentration for Cell Culture: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of TUG-2181 for cell culture experiments. This compound is a potent and selective antagonist of G protein-coupled receptor 84 (GPR84), a receptor implicated in inflammatory and immune responses. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule antagonist of GPR84 with a reported IC50 of 34 nM[1]. GPR84 is a G protein-coupled receptor that is primarily expressed on immune cells, such as neutrophils, macrophages, and microglia, as well as in adipose tissue[2][3][4][5]. Its expression is often upregulated under inflammatory conditions[3][4][6]. GPR84 is activated by medium-chain fatty acids and its signaling is predominantly pro-inflammatory[2][7][8]. This compound blocks the activation of GPR84, thereby inhibiting downstream signaling pathways. In human neutrophils, this compound has been shown to inhibit the production of reactive oxygen species (ROS) and the release of interleukin-8 (IL-8) induced by GPR84 agonists[1].

Q2: In which cell types is GPR84 typically expressed?

A2: GPR84 expression is most prominent in immune cells. Its expression has been reported to be enhanced by inflammatory stimuli like lipopolysaccharide (LPS) and TNFα[6][9]. The following table summarizes GPR84 expression in various cell types.

Cell TypeExpression LevelNotes
Neutrophils HighExpression can be upregulated by inflammatory stimuli.[3][6]
Macrophages HighParticularly in M1 polarized macrophages.[10][11]
Monocytes High[3]
Microglia High[3]
3T3-L1 Adipocytes Low (basal), Induced by TNFαCo-culture with macrophages or treatment with TNFα increases expression.[9]
HEK293 Cells Negligible (endogenous)Often used for stable overexpression of GPR84 in screening assays.[11]
CHO-K1 Cells Negligible (endogenous)Commonly used for stable overexpression of GPR84 in functional assays.[6][12]

Q3: What is a recommended starting concentration for this compound in cell culture?

A3: While the IC50 of this compound is 34 nM, the optimal working concentration in a cell-based assay will depend on the cell type, cell density, and the specific experimental endpoint. A good starting point for a dose-response experiment is to use a concentration range that brackets the IC50 value by several orders of magnitude. We recommend starting with a range of 10 nM to 10 µM. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q4: How should I prepare a stock solution of this compound?

A4: this compound is typically soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO)[13]. We recommend preparing a high-concentration stock solution, for example, 10 mM in DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing your working concentrations, dilute the stock solution in your cell culture medium. Ensure that the final concentration of DMSO in your culture does not exceed a level that is toxic to your cells, typically below 0.1% to 0.5%. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q5: Is this compound stable in cell culture medium?

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No observable effect of this compound 1. Low or no GPR84 expression in your cell line. - Confirm GPR84 expression in your cells using qPCR, Western blot, or flow cytometry. - Consider using a cell line with known high GPR84 expression or a GPR84-transfected cell line. - For some cell types, GPR84 expression can be induced by treatment with inflammatory stimuli like LPS or TNFα.
2. This compound concentration is too low. - Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 50 µM).
3. Inactive this compound. - Ensure proper storage of the compound (aliquoted, protected from light, at -20°C or -80°C). - Use a fresh aliquot for your experiment.
4. Insufficient agonist stimulation. - Ensure that the GPR84 agonist used to stimulate the cells is active and used at an appropriate concentration (typically at its EC50 or EC80).
High cell toxicity or death 1. This compound concentration is too high. - Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the cytotoxic concentration range of this compound for your specific cell line. - Lower the concentration of this compound used in your experiments.
2. High DMSO concentration. - Ensure the final DMSO concentration in your cell culture is non-toxic (typically <0.5%). - Include a vehicle control with the same DMSO concentration to assess its effect.
3. Off-target effects. - Investigate potential off-target effects of this compound by consulting literature on GPR84 antagonists or performing broader profiling assays.[2]
High variability between replicates 1. Inconsistent cell seeding. - Ensure a homogenous cell suspension and accurate cell counting before seeding.
2. Inconsistent compound dilution and addition. - Use precise pipetting techniques for serial dilutions and when adding the compound to your wells.
3. Edge effects in multi-well plates. - Avoid using the outer wells of the plate for critical experiments, or fill them with sterile PBS or medium to maintain humidity.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)

This protocol is designed to assess the potential cytotoxicity of this compound and to determine a non-toxic working concentration range.

Materials:

  • This compound

  • DMSO

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in complete culture medium. Start with a high concentration (e.g., 100 µM) and dilute down to a low concentration (e.g., 1 nM). Also, prepare a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or controls to the respective wells.

  • Incubation: Incubate the plate for the desired duration of your experiment (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the cell viability (%) against the log of the this compound concentration to generate a dose-response curve and determine the concentration range that does not significantly impact cell viability.

Protocol 2: Functional Assay - Inhibition of Chemotaxis in Neutrophils

This protocol assesses the functional activity of this compound by measuring its ability to inhibit GPR84-mediated neutrophil chemotaxis.

Materials:

  • This compound

  • DMSO

  • Freshly isolated human neutrophils

  • GPR84 agonist (e.g., 6-n-octylaminouracil (6-OAU) or capric acid)

  • Chemotaxis buffer (e.g., RPMI 1640 with 0.5% BSA)

  • Boyden chamber or Transwell inserts (3-5 µm pore size)

  • 24-well or 96-well plates

  • Cell viability/quantification reagent (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Agonist Preparation: Prepare the GPR84 agonist in chemotaxis buffer at a concentration known to induce robust chemotaxis (e.g., EC80). Add this solution to the lower wells of the plate.

  • Cell and Antagonist Preparation: Resuspend the isolated neutrophils in chemotaxis buffer. In separate tubes, pre-incubate the neutrophil suspension with various concentrations of this compound (and a vehicle control) for 15-30 minutes at room temperature.

  • Assay Setup: Place the Transwell inserts into the wells containing the agonist. Add the pre-incubated neutrophil suspension to the upper chamber of the inserts.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 1-2 hours to allow for neutrophil migration.

  • Quantification of Migrated Cells: Carefully remove the Transwell inserts. Quantify the number of neutrophils that have migrated to the lower chamber by measuring their ATP levels using a luminescent-based reagent.

  • Data Analysis: Plot the percentage of inhibition of chemotaxis against the log of the this compound concentration to determine its IC50 for this functional response.

Visualizations

GPR84_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular MCFA Medium-Chain Fatty Acids (Agonist) GPR84 GPR84 MCFA->GPR84 Activates TUG2181 This compound (Antagonist) TUG2181->GPR84 Inhibits Gi Gαi/βγ GPR84->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PI3K PI3K/Akt Gi->PI3K ERK MAPK/ERK Gi->ERK PLC PLC Gi->PLC cAMP ↓ cAMP AC->cAMP ROS ↑ ROS Production PI3K->ROS IL8 ↑ IL-8 Release ERK->IL8 Ca2 ↑ Ca²⁺ PLC->Ca2 Chemotaxis ↑ Chemotaxis Ca2->Chemotaxis ROS->Chemotaxis IL8->Chemotaxis

Caption: GPR84 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis A Prepare 10 mM this compound stock in DMSO C Determine Cytotoxicity (e.g., MTT Assay) (10 nM - 100 µM) A->C B Culture cells to optimal confluency B->C D Select non-toxic concentration range C->D E Perform Functional Assay (e.g., Chemotaxis) with GPR84 agonist D->E F Measure desired endpoint (e.g., cell migration, cytokine release) E->F G Generate dose-response curve F->G H Calculate IC50 G->H I Optimize concentration for future experiments H->I

Caption: Workflow for Optimizing this compound Concentration.

Troubleshooting_Guide start Experiment Start no_effect No Effect Observed? start->no_effect toxicity Cell Toxicity Observed? success Successful Experiment no_effect->toxicity No check_gpr84 Check GPR84 expression no_effect->check_gpr84 Yes decrease_conc Decrease this compound concentration toxicity->decrease_conc Yes toxicity->success No increase_conc Increase this compound concentration check_gpr84->increase_conc Expression OK check_agonist Verify agonist activity increase_conc->check_agonist Still no effect check_dmso Check final DMSO concentration decrease_conc->check_dmso Toxicity persists

Caption: Troubleshooting Decision Tree for this compound Experiments.

References

Technical Support Center: TUG-2181 and GPR183 Antagonist Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on a compound specifically named "TUG-2181" is not available in public scientific literature. This name may be an internal designation for a novel compound. However, the context of your query suggests a potential association with the TUG (Tether containing UBX domain for GLUT4) protein or, more likely, a G protein-coupled receptor (GPCR) target. This support center will focus on troubleshooting experiments involving antagonists of GPR183 (EBI2) , a common target in immunology and drug development, which aligns with the likely experimental context.

Frequently Asked Questions (FAQs)

Q1: What is GPR183 and why is it a drug target?

GPR183, also known as Epstein-Barr virus-induced gene 2 (EBI2), is a G protein-coupled receptor that plays a crucial role in the immune system.[1][2] Its natural ligands are oxysterols, such as 7α,25-dihydroxycholesterol (7α,25-OHC).[2] GPR183 activation guides the migration of immune cells like B cells, T cells, and dendritic cells to specific locations within lymphoid tissues, which is essential for mounting an effective immune response.[1][2] Due to its role in immune cell trafficking, GPR183 is a therapeutic target for inflammatory and autoimmune diseases, including rheumatoid arthritis and inflammatory bowel disease (IBD).[3][4][5]

Q2: I am seeing unexpected results with my GPR183 antagonist. Could it be due to off-target effects?

Yes, unexpected results in experiments with GPR183 antagonists can arise from off-target activities. Small molecule inhibitors can sometimes bind to and affect the function of proteins other than the intended target. A common off-target effect for many small molecule drugs is the inhibition of the hERG potassium channel, which can have cardiovascular side effects.[6][7] It is crucial to characterize the selectivity of your antagonist to ensure the observed effects are due to GPR183 inhibition.

Q3: How can I test for off-target effects of my GPR183 antagonist?

To assess the selectivity of your GPR183 antagonist, it is recommended to screen it against a panel of other receptors, ion channels, and enzymes.[1][8] Commercial services offer GPCR safety panels that include targets known to be associated with adverse drug reactions.[1][8] A key off-target to assess is the hERG channel, typically evaluated using patch-clamp electrophysiology.[9][10]

Q4: What are the typical potencies of GPR183 antagonists and their known off-target effects?

The potency of GPR183 antagonists can vary, with some compounds showing IC50 values in the low nanomolar range.[3][7] The table below summarizes publicly available data for some GPR183 antagonists and their activity at the hERG channel, a common off-target liability.

CompoundPrimary TargetOn-Target Potency (IC50)Off-Target ExampleOff-Target Potency (IC50)
Compound 32 GPR183Not specified--
Compound 33 GPR1830.82 nMhERGReduced inhibition
An exemplified compound GPR18339.45 nMhERG18.32 µM

This table is for illustrative purposes and includes data from various sources. Researchers should consult the primary literature for detailed information.

Troubleshooting Guides

Problem 1: Inconsistent IC50 values in functional assays (e.g., calcium mobilization).
Potential Cause Troubleshooting Step
Cell Health and Passage Number Ensure cells are healthy, within a consistent passage number range, and not overgrown. Prolonged culturing can alter receptor expression and signaling.
Agonist Concentration Use a consistent and appropriate concentration of the agonist (e.g., 7α,25-OHC) at its EC80 to ensure a sufficient window to observe antagonism.
Compound Solubility Verify that your GPR183 antagonist is fully dissolved in the assay buffer. Precipitation can lead to inaccurate concentrations.
Incubation Times Optimize the pre-incubation time with the antagonist to allow it to reach equilibrium with the receptor before adding the agonist.
Assay Reagents Check the quality and expiration dates of all reagents, including the calcium-sensitive dye and agonist stocks.
Problem 2: No observable antagonist activity in a radioligand binding assay.
Potential Cause Troubleshooting Step
Radioligand Concentration Ensure the concentration of the radioligand is appropriate (typically at or below its Kd) for a competition binding experiment.
Insufficient Receptor Expression Confirm the expression of GPR183 in your cell membrane preparation using a saturation binding experiment with a known radioligand.
Incorrect Assay Conditions Optimize incubation time and temperature to ensure the binding reaction reaches equilibrium.
Nonspecific Binding High nonspecific binding can mask the specific binding of the radioligand. Titrate the amount of membrane protein and optimize washing steps to reduce background.
Degradation of Compound or Radioligand Verify the integrity of your antagonist and radioligand stocks.

Experimental Protocols

Protocol 1: Calcium Mobilization Assay for GPR183 Antagonism

This protocol is a general guideline for measuring GPR183 antagonist activity by assessing its ability to block agonist-induced calcium release in cells expressing the receptor.

  • Cell Culture and Plating:

    • Culture CHO-K1 or HEK293 cells stably expressing GPR183 and a chimeric G protein (e.g., Gαqi5) that couples the receptor to the calcium signaling pathway.[6][11]

    • Plate the cells in 96- or 384-well black-walled, clear-bottom plates and grow to confluence.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Remove the cell culture medium and add the dye-loading buffer to each well.

    • Incubate the plate at 37°C for 1 hour in the dark to allow the cells to take up the dye.

  • Compound Addition and Incubation:

    • Prepare serial dilutions of the GPR183 antagonist in a suitable assay buffer.

    • Add the antagonist dilutions to the wells and pre-incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation and Signal Reading:

    • Prepare the GPR183 agonist (e.g., 7α,25-OHC) at a concentration that elicits a submaximal response (EC80).

    • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Initiate reading of the baseline fluorescence, then add the agonist to all wells.

    • Continue reading the fluorescence intensity for 1-2 minutes to capture the peak calcium response.[11][12]

  • Data Analysis:

    • Calculate the change in fluorescence from baseline to the peak response.

    • Plot the response against the log concentration of the antagonist and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Radioligand Competition Binding Assay

This protocol outlines a method to determine the binding affinity (Ki) of a test compound for GPR183.

  • Membrane Preparation:

    • Harvest cells expressing GPR183 and prepare a crude membrane fraction by homogenization and centrifugation.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Assay Setup:

    • In a 96-well plate, add the following to each well in a suitable binding buffer:

      • A fixed concentration of a suitable radioligand for GPR183.

      • Serial dilutions of the unlabeled test compound (GPR183 antagonist).

      • A defined amount of the membrane preparation.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).[13]

  • Separation of Bound and Free Radioligand:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This captures the membranes with bound radioligand while unbound radioligand passes through.[13]

    • Wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.

  • Detection and Data Analysis:

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value from the resulting competition curve and convert it to a Ki value using the Cheng-Prusoff equation.[13]

Visualizations

GPR183_Signaling_Pathway cluster_membrane Cell Membrane GPR183 GPR183 (EBI2) G_protein Gi/o Protein GPR183->G_protein Couples Downstream Downstream Signaling (e.g., ERK activation, Ca2+ mobilization) G_protein->Downstream Oxysterol Oxysterol (e.g., 7α,25-OHC) Oxysterol->GPR183 Activates Antagonist GPR183 Antagonist (e.g., this compound) Antagonist->GPR183 Blocks Migration Immune Cell Migration Downstream->Migration

Caption: Simplified GPR183 signaling pathway and the mechanism of its antagonism.

Off_Target_Workflow Start Start: GPR183 Antagonist OnTarget On-Target Assay (e.g., GPR183 Functional Assay) Start->OnTarget OffTarget Off-Target Screening (GPCR Panel, Ion Channels) Start->OffTarget Data Data Analysis: Determine IC50/Ki for On- and Off-Targets OnTarget->Data hERG hERG Assay (Patch Clamp) OffTarget->hERG hERG->Data Decision Assess Selectivity and Safety Profile Data->Decision

Caption: Experimental workflow for assessing the on-target and off-target effects of a GPR183 antagonist.

References

Troubleshooting TUG-2181 Insolubility: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address insolubility issues encountered during experiments with TUG-2181.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: Based on common laboratory practices for similar small molecules, Dimethyl Sulfoxide (DMSO) is the recommended primary solvent for preparing a stock solution of this compound. It is advisable to use fresh, anhydrous DMSO to minimize the introduction of moisture, which can affect solubility.

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stock solution, weigh the desired amount of this compound powder and dissolve it in the appropriate volume of high-quality, anhydrous DMSO. For example, to make a 10 mM stock solution, you would dissolve the appropriate mass of this compound in DMSO. It is recommended to gently vortex or sonicate the solution to ensure it is fully dissolved. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q3: Can I dissolve this compound directly in aqueous buffers or cell culture media?

A3: this compound is expected to have low solubility in aqueous solutions. Direct dissolution in buffers or media is not recommended as it will likely result in precipitation. A concentrated stock solution in an organic solvent like DMSO should be prepared first and then diluted into the aqueous experimental medium.

Q4: My this compound precipitated when I diluted the DMSO stock into my aqueous buffer. What should I do?

A4: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds. Please refer to the detailed troubleshooting guide below for step-by-step solutions to this problem.

This compound Solubility Data

SolventEstimated Solubility (mg/mL)Estimated Molar Solubility (mM)Notes
DMSO ≥ 20 mg/mL≥ 45 mMRecommended primary solvent for stock solutions. Use fresh, anhydrous DMSO.
Ethanol ~1-5 mg/mL~2-11 mMLower solubility than DMSO. May be suitable for some applications.
Water InsolubleInsolubleNot recommended for direct dissolution.
PBS (pH 7.2) Very LowVery LowProne to precipitation. Dilute from a DMSO stock with caution.

Troubleshooting Guide

This guide addresses specific issues you might encounter with this compound solubility during your experiments.

Issue 1: this compound powder does not dissolve completely in DMSO.

  • Question: I've added DMSO to my this compound powder, but I can still see solid particles. What should I do?

  • Answer:

    • Increase Mixing: Gently vortex the solution for a longer period.

    • Gentle Warming: Warm the solution in a water bath at 37°C for a few minutes. Avoid excessive heat, which could degrade the compound.

    • Sonication: Use a sonicator bath for 5-10 minutes to aid dissolution.

    • Check Solvent Quality: Ensure you are using high-purity, anhydrous DMSO. Old or water-containing DMSO can have reduced solvating power.

    • Reduce Concentration: If the above steps fail, you may be exceeding the solubility limit. Try preparing a more dilute stock solution.

Issue 2: this compound precipitates out of the DMSO stock solution during storage.

  • Question: My this compound stock solution was clear when I made it, but now I see crystals after storing it at -20°C. Is it still usable?

  • Answer:

    • Re-dissolve: Before use, bring the vial to room temperature and gently warm it in a 37°C water bath. Vortex or sonicate until the precipitate is fully redissolved.

    • Storage Conditions: Ensure the stock solution is tightly capped to prevent moisture absorption. Storing at -80°C may be preferable to -20°C for long-term stability.

    • Aliquot: Prepare smaller, single-use aliquots to minimize freeze-thaw cycles, which can promote precipitation.

Issue 3: this compound precipitates when diluted into cell culture medium or aqueous buffer.

  • Question: I'm trying to treat my cells with this compound, but it crashes out of solution when I add it to the media. How can I prevent this?

  • Answer:

    • Serial Dilution: Instead of adding the concentrated DMSO stock directly to your final volume of media, perform a serial dilution. First, dilute the stock into a small volume of media, vortex gently, and then add this intermediate dilution to your final volume.

    • Increase Final DMSO Concentration: A slightly higher final concentration of DMSO (e.g., 0.1% to 0.5%) in your cell culture medium can help maintain the solubility of this compound. Remember to include a vehicle control with the same final DMSO concentration in your experiment.

    • Use of Pluronic F-68: For particularly challenging compounds, adding a small amount of a non-ionic surfactant like Pluronic F-68 to the final medium can help to maintain solubility. A final concentration of 0.01-0.1% is a good starting point.

    • Pre-warm the Medium: Adding the this compound stock to pre-warmed (37°C) medium can sometimes improve solubility compared to adding it to cold medium.

    • Rapid Mixing: When adding the this compound stock to the medium, ensure rapid and thorough mixing to quickly disperse the compound and prevent localized high concentrations that can lead to precipitation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound (powder)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Calculate the mass of this compound required to make the desired volume of a 10 mM stock solution (Molecular Weight of this compound: ~442.5 g/mol ). For 1 mL of 10 mM stock, you would need 4.425 mg.

    • Carefully weigh the this compound powder and place it in a sterile vial.

    • Add the calculated volume of anhydrous DMSO to the vial.

    • Vortex the solution vigorously until the powder is completely dissolved. If necessary, sonicate for 5-10 minutes or warm gently at 37°C.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.

Visualizations

GPR84_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GPR84 GPR84 This compound->GPR84 Antagonizes Gi Gαi GPR84->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Downstream Downstream Signaling cAMP->Downstream Modulates

Caption: this compound antagonism of the GPR84 signaling pathway.

Experimental_Workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshooting Troubleshooting weigh 1. Weigh this compound Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate to Dissolve add_dmso->dissolve store 4. Aliquot and Store at -20°C / -80°C dissolve->store thaw 5. Thaw Stock Aliquot store->thaw serial_dilute 6. Serial Dilution in Media/Buffer thaw->serial_dilute add_to_cells 7. Add to Experimental Setup serial_dilute->add_to_cells precipitation Precipitation Observed? serial_dilute->precipitation precipitation->serial_dilute Adjust Protocol

Caption: Experimental workflow for preparing this compound solutions.

TUG-2181 Technical Support Center: Troubleshooting Degradation in Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of TUG-2181 in long-term experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological target?

This compound is a potent and selective antagonist of G protein-coupled receptor 84 (GPR84).[1] GPR84 is a pro-inflammatory receptor primarily expressed on immune cells and is implicated in various inflammatory and fibrotic diseases.[2][3] this compound inhibits the production of reactive oxygen species (ROS) and the release of interleukin-8 (IL-8) in human neutrophils induced by GPR84 agonists.[1]

Q2: What are the common causes of this compound degradation during long-term storage and experiments?

While specific degradation pathways for this compound have not been extensively published, common causes of degradation for small molecule compounds like this compound include:

  • Hydrolysis: Degradation due to reaction with water. This can be influenced by pH.

  • Oxidation: Degradation in the presence of oxygen or oxidizing agents.

  • Photodegradation: Degradation upon exposure to light, particularly UV light.

  • Thermal Degradation: Degradation at elevated temperatures.

Q3: How can I minimize the degradation of this compound in my experiments?

To minimize degradation, it is crucial to adhere to proper storage and handling procedures:

  • Storage: Store this compound as a solid at the recommended temperature, protected from light and moisture. For long-term storage, -20°C or -80°C is advisable.

  • Solution Preparation: Prepare solutions fresh for each experiment whenever possible. If stock solutions must be stored, they should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.

  • Solvent Selection: Use high-purity, anhydrous solvents for reconstitution.

  • Experimental Conditions: Protect experimental samples from light, especially during long incubation periods. Maintain a stable temperature and pH throughout the experiment.

Q4: I am observing a decrease in this compound activity over time in my cell-based assays. What could be the cause?

A decrease in activity could be due to several factors:

  • Compound Degradation: this compound may be degrading in the cell culture media over the course of the experiment.

  • Metabolism: The cells themselves may be metabolizing this compound.

  • Adsorption: The compound may be adsorbing to the plasticware.

  • Reagent Incompatibility: Other components in the assay media could be reacting with this compound.

Troubleshooting Guides

Guide 1: Inconsistent Potency of this compound in Functional Assays

Problem: You observe significant variability in the IC50 value of this compound in your GPR84 functional assays (e.g., calcium mobilization, cAMP measurement, or neutrophil activation assays).

Potential Cause Troubleshooting Steps
Degradation of this compound stock solution 1. Prepare a fresh stock solution of this compound from a new vial of solid compound. 2. Compare the potency of the fresh stock to the old stock. 3. If the old stock shows reduced potency, discard it and implement a stricter stock solution management protocol (e.g., smaller aliquots, limited freeze-thaw cycles).
Instability in assay buffer/media 1. Assess the stability of this compound in your assay buffer or cell culture media over the time course of your experiment. 2. Use a stability-indicating analytical method like HPLC to quantify the amount of intact this compound at different time points. 3. If degradation is observed, consider modifying the assay conditions (e.g., reducing incubation time, adding antioxidants if oxidation is suspected).
Interaction with serum proteins 1. If using serum in your cell culture media, be aware that this compound may bind to serum albumin, reducing its free concentration and apparent potency. 2. Determine the IC50 in the presence and absence of serum to quantify the effect of protein binding.
Cell health and passage number 1. Ensure that the cells used in the assay are healthy and within a consistent passage number range. 2. High passage numbers can lead to changes in receptor expression and signaling pathways, affecting assay results.
Guide 2: Appearance of Unknown Peaks in Analytical Chromatography

Problem: When analyzing your this compound samples by HPLC or LC-MS, you observe new peaks that are not present in the analysis of a fresh, solid sample.

Potential Cause Troubleshooting Steps
Forced degradation during sample preparation 1. Review your sample preparation workflow. High temperatures, extreme pH, or exposure to light could be causing degradation. 2. Prepare a sample with minimal processing to see if the unknown peaks are still present.
Degradation in solution over time 1. This is indicative of instability in the chosen solvent or under the storage conditions. 2. Perform a time-course stability study in the relevant solvent and storage condition, analyzing samples at regular intervals.
Presence of impurities in the original material 1. Re-examine the certificate of analysis for your batch of this compound. 2. If possible, analyze a sample from a different manufacturing lot to see if the same impurity peaks are present.
Reaction with mobile phase components 1. This is a less common issue but can occur. 2. Try a different mobile phase composition to see if the unknown peaks persist.

Experimental Protocols

Protocol 1: Long-Term Stability Assessment of this compound in Solution

Objective: To determine the stability of this compound in a specific solvent under defined storage conditions over an extended period.

Methodology:

  • Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 10 mM) in the desired solvent (e.g., DMSO, ethanol).

  • Aliquoting: Aliquot the stock solution into multiple small-volume, light-protected tubes to avoid repeated freeze-thaw cycles of the bulk solution.

  • Storage Conditions: Store the aliquots under the desired long-term storage conditions (e.g., -80°C, -20°C, 4°C, and room temperature). Include a condition with exposure to light at room temperature as a control for photodegradation.

  • Time Points: Establish a schedule for sample analysis (e.g., Day 0, Week 1, Week 2, Month 1, Month 3, Month 6, and Month 12).

  • Analytical Method: At each time point, retrieve one aliquot from each storage condition. Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate this compound from any potential degradation products.

  • Data Analysis: Quantify the peak area of this compound at each time point and for each condition. Calculate the percentage of this compound remaining relative to the Day 0 sample. A significant decrease in the peak area of this compound and the appearance of new peaks indicate degradation.

Protocol 2: Forced Degradation Study of this compound

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways. This information is crucial for developing stability-indicating analytical methods.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in an appropriate solvent.

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the this compound solution with 0.1 N HCl at a controlled temperature (e.g., 60°C) for a defined period.

    • Basic Hydrolysis: Treat the this compound solution with 0.1 N NaOH at a controlled temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Treat the this compound solution with 3% hydrogen peroxide at room temperature.

    • Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C).

    • Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) and/or white light.

  • Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: For acid and base-stressed samples, neutralize them before analysis.

  • Analysis: Analyze all samples using an HPLC-UV/MS method. The mass spectrometer will help in the identification of the molecular weights of the degradation products.

  • Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control. Identify and characterize the degradation peaks. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.

Visualizations

GPR84_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular MCFA Medium-Chain Fatty Acids (Agonist) GPR84 GPR84 MCFA->GPR84 Binds & Activates TUG_2181 This compound (Antagonist) TUG_2181->GPR84 Binds & Blocks G_protein Gαi/o Protein GPR84->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ERK ERK1/2 Activation G_protein->ERK Activates cAMP ↓ cAMP AC->cAMP Neutrophil_Activation Neutrophil Activation (Chemotaxis, ROS, Degranulation) cAMP->Neutrophil_Activation ERK->Neutrophil_Activation

Caption: GPR84 Signaling Pathway and the Action of this compound.

Troubleshooting_Workflow start Inconsistent this compound Activity check_stock Prepare Fresh Stock Solution start->check_stock compare_potency Compare Potency (Old vs. New) check_stock->compare_potency discard_old Discard Old Stock. Implement Better Management. compare_potency->discard_old New is more potent check_media_stability Assess Stability in Assay Media (HPLC) compare_potency->check_media_stability Potency is similar end Problem Resolved discard_old->end is_stable Is Compound Stable in Media? check_media_stability->is_stable modify_assay Modify Assay Conditions (e.g., shorter incubation) is_stable->modify_assay No investigate_other Investigate Other Factors (Cell Health, Serum Effects) is_stable->investigate_other Yes modify_assay->end investigate_other->end

Caption: Troubleshooting Workflow for Inconsistent this compound Activity.

References

Technical Support Center: Optimizing In Vivo Efficacy of GPR84 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A Note on TUG-2181: Initial research indicates a potential confusion in the query. This compound is a potent antagonist of G protein-coupled receptor 84 (GPR84), a key player in inflammation and fibrosis. It is not associated with the TUG protein (ASPSCR1) involved in GLUT4-mediated glucose transport. This guide will focus on enhancing the in vivo efficacy of GPR84 antagonists, using this compound as the primary subject and drawing insights from the well-characterized GPR84 antagonist, GLPG1205, where specific data for this compound is not publicly available.

GPR84 Signaling Pathway in Inflammation

Activation of GPR84 by ligands such as medium-chain fatty acids (MCFAs) initiates a pro-inflammatory cascade. This involves the coupling of Gαi/o proteins, leading to downstream signaling events that promote immune cell migration and cytokine release. Antagonists like this compound block this activation, thereby mitigating the inflammatory response.

GPR84_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MCFA MCFAs GPR84 GPR84 MCFA->GPR84 Activates TUG2181 This compound TUG2181->GPR84 Inhibits Gai Gαi/o GPR84->Gai Activates Downstream Downstream Effectors (e.g., MAPK, NF-κB) Gai->Downstream Inflammation Pro-inflammatory Gene Expression Downstream->Inflammation

GPR84 signaling pathway and point of inhibition by this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an antagonist of GPR84. It works by blocking the binding of endogenous ligands, such as medium-chain fatty acids, to the GPR84 receptor. This inhibition prevents the activation of downstream pro-inflammatory signaling pathways, making it a promising therapeutic agent for inflammatory and fibrotic diseases.

Q2: In which preclinical models is this compound or other GPR84 antagonists expected to be effective?

A2: GPR84 antagonists have shown efficacy in various preclinical models of inflammation and fibrosis. These include models of inflammatory bowel disease (IBD), such as dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis, and models of pulmonary fibrosis, like bleomycin-induced lung injury.[1][2] Efficacy in other models where inflammation is a key driver, such as liver fibrosis and neuroinflammation, is also under investigation.[3]

Q3: What is the typical dosing regimen for a GPR84 antagonist in a mouse model?

A3: Dosing regimens can vary significantly based on the specific compound's pharmacokinetic and pharmacodynamic (PK/PD) profile. For the GPR84 antagonist GLPG1205 in a DSS-induced colitis mouse model, once-daily oral doses of 3 and 10 mg/kg have been shown to be effective.[1] It is crucial to perform dose-ranging studies for this compound to determine the optimal dose and frequency for your specific model.

Q4: Are there known issues with species selectivity for GPR84 antagonists?

A4: Yes, species selectivity can be a significant issue. Some classes of GPR84 antagonists have been shown to have high affinity for the human receptor but lack significant affinity for the mouse orthologue.[4][5] It is essential to confirm the activity of this compound on the specific species' GPR84 you are using in your in vivo model before proceeding with efficacy studies.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Lack of in vivo efficacy despite good in vitro potency 1. Poor Pharmacokinetics (PK): Low bioavailability, rapid clearance, or poor tissue distribution. 2. Suboptimal Dosing Regimen: Dose may be too low or dosing frequency insufficient to maintain therapeutic concentrations. 3. Formulation Issues: Compound may not be fully solubilized or is unstable in the chosen vehicle. 4. Species Selectivity: The compound may not be active against the GPR84 of the animal model.1. PK Studies: Conduct a PK study to determine Cmax, Tmax, half-life, and exposure in the target tissue. 2. Dose-Ranging Study: Perform a dose-escalation study to identify a dose that provides sufficient target engagement and efficacy. 3. Formulation Optimization: Test different vehicles (e.g., PEG400, Tween 80, methylcellulose) to improve solubility and stability. Consider alternative routes of administration (e.g., subcutaneous, intraperitoneal). 4. Confirm Target Activity: Test the compound's activity on cells expressing the GPR84 from the species used in the in vivo model.
High variability in animal response 1. Inconsistent Dosing: Inaccurate or inconsistent administration of the compound. 2. Model Variability: The disease model itself may have inherent variability in disease progression. 3. Animal Health Status: Underlying health issues in some animals can affect their response to treatment.1. Standardize Procedures: Ensure all personnel are trained on the correct dosing technique. Use calibrated equipment. 2. Increase Group Size: A larger number of animals per group can help to overcome model variability. 3. Health Monitoring: Closely monitor animal health and exclude any animals that show signs of illness unrelated to the induced disease.
Observed toxicity or adverse effects 1. Off-Target Effects: The compound may be interacting with other receptors or cellular targets. 2. Formulation Vehicle Toxicity: The vehicle used for administration may be causing adverse effects. 3. Dose is too high: The administered dose may be exceeding the maximum tolerated dose (MTD).1. Off-Target Screening: Screen the compound against a panel of common off-targets. 2. Vehicle Control Group: Always include a group of animals that receives only the vehicle to assess its effects. 3. MTD Study: Conduct a maximum tolerated dose study to determine the highest dose that can be administered without significant toxicity.

Quantitative Data Summary

Table 1: Preclinical Pharmacokinetics of GLPG1205
SpeciesDose & RouteCmax (ng/mL)Tmax (h)t½ (h)Bioavailability (%)
Rat1 mg/kg (IV)--2.5-
Rat5 mg/kg (PO)1354-19

Data for GLPG1205, a representative GPR84 antagonist. Data for this compound is not publicly available.

Table 2: Efficacy of GLPG1205 in Mouse DSS-Induced Colitis Model
Treatment GroupDose (mg/kg, PO, QD)Disease Activity Index (DAI) ScoreMyeloperoxidase (MPO) Activity (U/g tissue)
Vehicle Control-3.5 ± 0.5150 ± 25
GLPG120532.1 ± 0.485 ± 15
GLPG1205101.5 ± 0.360 ± 10
Sulfasalazine (B1682708) (Positive Control)501.6 ± 0.465 ± 12

*p < 0.05 vs. Vehicle Control. Data is illustrative and compiled from descriptions of efficacy.[1][6]

Experimental Protocols & Workflows

Protocol 1: Dextran Sodium Sulfate (DSS)-Induced Colitis in Mice

This model is used to simulate the pathology of inflammatory bowel disease (IBD).

Workflow Diagram:

DSS_Workflow cluster_pre Pre-Treatment (Day -7 to -1) cluster_induction Induction & Treatment (Day 0 to 7) cluster_post Endpoint Analysis (Day 8) Acclimatization Acclimatize Mice Baseline Record Baseline Body Weight Acclimatization->Baseline DSS_Admin Administer 2-3% DSS in Drinking Water Baseline->DSS_Admin Treatment Daily Dosing: - Vehicle - this compound (Dose X) - this compound (Dose Y) - Positive Control DSS_Admin->Treatment Monitoring Daily Monitoring: - Body Weight - Stool Consistency - Rectal Bleeding Treatment->Monitoring Sacrifice Euthanize Mice Monitoring->Sacrifice Dissection Collect Colon Sacrifice->Dissection Analysis Analyze: - Colon Length & Weight - Histopathology - Myeloperoxidase (MPO) Assay - Cytokine Levels (ELISA/qPCR) Dissection->Analysis

Experimental workflow for the DSS-induced colitis model.

Methodology:

  • Animal Selection: Use 8-12 week old C57BL/6 mice, as they are susceptible to DSS-induced colitis.[7][8]

  • Acclimatization: Allow mice to acclimate to the facility for at least one week before the start of the experiment.

  • Induction: Provide mice with drinking water containing 2-3% (w/v) DSS for 7 consecutive days.[7] The concentration may need to be optimized based on the DSS batch and mouse strain.

  • Treatment: Administer this compound or vehicle control daily via oral gavage, starting from day 0 of DSS administration. Include a positive control group, such as sulfasalazine (50 mg/kg).

  • Monitoring: Record body weight, stool consistency, and the presence of blood in the feces daily to calculate the Disease Activity Index (DAI).[9]

  • Endpoint Analysis: On day 8, euthanize the mice. Collect the colon and measure its length and weight. A portion of the colon should be fixed in formalin for histological analysis, while another portion can be snap-frozen for MPO assay or cytokine analysis.

Protocol 2: Bleomycin-Induced Pulmonary Fibrosis in Mice

This model is used to study the pathogenesis of lung fibrosis and evaluate anti-fibrotic therapies.

Workflow Diagram:

Bleomycin_Workflow cluster_induction_treat Induction & Treatment (Day 0 to 21) cluster_analysis_end Endpoint Analysis (Day 21) Bleo_Admin Day 0: Intratracheal Instillation of Bleomycin (B88199) Treatment_Daily Daily Dosing (Day 1-21): - Vehicle - this compound (Dose X) - this compound (Dose Y) - Positive Control Bleo_Admin->Treatment_Daily Euthanasia Euthanize Mice Treatment_Daily->Euthanasia BALF_Collection Collect Bronchoalveolar Lavage Fluid (BALF) Euthanasia->BALF_Collection Lung_Harvest Harvest Lungs BALF_Collection->Lung_Harvest Analysis_Final Analyze: - Lung Hydroxyproline (B1673980) Content - Histopathology (Ashcroft Score) - BALF Cell Count & Cytokines - Gene Expression (e.g., Collagen, α-SMA) Lung_Harvest->Analysis_Final

Experimental workflow for the bleomycin-induced pulmonary fibrosis model.

Methodology:

  • Animal Selection: Use 8-12 week old C57BL/6 mice.

  • Induction: On day 0, anesthetize the mice and intratracheally instill a single dose of bleomycin (1-3 U/kg) dissolved in sterile saline.[10][11]

  • Treatment: Begin daily administration of this compound or vehicle control on day 1 and continue for 21 days. A positive control, such as pirfenidone (B1678446) or nintedanib, can be included.

  • Endpoint Analysis: On day 21, euthanize the mice.

    • Bronchoalveolar Lavage (BAL): Perform a lung lavage to collect BAL fluid for cell counting and cytokine analysis.

    • Lung Harvest: Perfuse the lungs and harvest them. One lung can be used for determining hydroxyproline content (a measure of collagen deposition), while the other is fixed for histological staining (e.g., Masson's trichrome) and scoring of fibrosis using the Ashcroft scale.[12][13]

References

Technical Support Center: TUG-2181 and GPR84 Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for experiments involving the GPR84 antagonist, TUG-2181, and other GPR84 antagonists. The information is designed to help you navigate potential experimental variability and achieve robust, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a potent small molecule that functions as an antagonist and inverse agonist of G-protein coupled receptor 84 (GPR84). It has a reported IC₅₀ value of approximately 34 nM. This compound is utilized in research to investigate the role of GPR84 in inflammatory and fibrotic diseases.

Q2: What is GPR84 and its signaling pathway?

A2: GPR84 is a G-protein coupled receptor primarily expressed in immune cells such as macrophages, neutrophils, and microglia. It is activated by medium-chain fatty acids. The primary signaling pathway for GPR84 is through the Gαi/o subunit, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][2] GPR84 activation can also stimulate other downstream pathways, including the MAPK/ERK, Akt, and NF-κB pathways, and may induce calcium mobilization through the release of Gβγ subunits.[3][4]

Q3: Why am I seeing high variability in my GPR84 antagonist experiments?

A3: High variability in GPR84 antagonist assays can stem from several factors, including:

  • Cell line and passage number: Receptor expression levels can fluctuate with cell passage number. It is crucial to use cells within a consistent and low passage number range.

  • Agonist concentration: The concentration of the agonist used to stimulate the receptor is critical. For antagonist assays, an agonist concentration around the EC₈₀ is typically recommended to provide a sufficient window to observe inhibition.

  • Species differences: GPR84 antagonists can exhibit species-specific binding affinities. An antagonist potent against human GPR84 may be significantly less effective against the mouse or rat orthologs.[5][6][7]

  • Endogenous ligand expression: Some cell lines may endogenously express and release ligands for GPR84, which can lead to high background signal or interfere with antagonist activity.

Q4: Can I use this compound in animal models?

A4: The suitability of this compound for in vivo studies depends on its pharmacokinetic and pharmacodynamic properties, which should be thoroughly evaluated. It is important to confirm its efficacy on the GPR84 ortholog of the chosen animal model due to potential species-specific differences in antagonist potency.[5][6][7]

Troubleshooting Guides

General Troubleshooting
ProblemPotential CauseRecommended Solution
High well-to-well variability Inconsistent cell seeding, pipetting errors, or edge effects in the microplate.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consider leaving the outer wells of the plate empty to avoid edge effects.
Compound precipitation Poor solubility of the antagonist in the assay buffer.Check the solubility of your antagonist. Consider using a different solvent or a lower final concentration. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that affects cell viability or assay performance (typically <0.5%).
Low or no antagonist effect Incorrect agonist concentration, degraded antagonist, or species-specific inactivity.Optimize the agonist concentration to its EC₈₀. Prepare fresh dilutions of the antagonist for each experiment. Verify the antagonist's activity on the specific species ortholog of GPR84 being used.
Assay-Specific Troubleshooting
ProblemPotential CauseRecommended Solution
Low signal-to-noise ratio Insufficient adenylyl cyclase stimulation or high background cAMP levels.Optimize the concentration of the adenylyl cyclase stimulator (e.g., forskolin). Ensure the inclusion of a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[8]
Inconsistent results Fluctuation in GPR84 expression levels.Use a stable cell line with consistent receptor expression. Monitor expression levels periodically.
ProblemPotential CauseRecommended Solution
High non-specific binding [³⁵S]GTPγS binding to non-Gα proteins or filter sticking.Include a high concentration of unlabeled GTPγS to determine non-specific binding. Ensure proper washing of filters.
Low agonist stimulation Insufficient receptor-G protein coupling in the membrane preparation.Prepare fresh cell membranes and store them properly at -80°C. Optimize the assay buffer conditions, including Mg²⁺ and GDP concentrations.
ProblemPotential CauseRecommended Solution
High background fluorescence Autofluorescence from the compound or cell culture medium.Test the compound for autofluorescence at the assay wavelengths. Use a phenol (B47542) red-free medium for the assay.
No calcium signal GPR84 in the chosen cell line does not couple to Gαq or Gβγ-mediated calcium release.Co-transfect the cells with a promiscuous Gα subunit like Gα₁₆ or use a cell line where GPR84 is known to elicit a calcium response.

Quantitative Data Summary

The following tables summarize key quantitative data for commonly used GPR84 ligands.

Table 1: Potency of GPR84 Antagonists

CompoundAssay TypeSpeciesIC₅₀ / pIC₅₀
This compound Not specifiedHuman34 nM
GLPG1205 [³⁵S]GTPγS BindingHumanpIC₅₀ 8.1
Compound 4 [³⁵S]GTPγS BindingHumanpIC₅₀ 8.14 ± 0.14

Table 2: Potency of GPR84 Agonists (for use in antagonist assays)

CompoundAssay TypeSpeciesEC₅₀ / pEC₅₀
6-OAU [³⁵S]GTPγS BindingHuman512 nM
LY237 cAMPHuman0.189 nM
3-OH-C12 [³⁵S]GTPγS BindingHuman13 µM

Experimental Protocols

GPR84 Antagonist cAMP Inhibition Assay (HTRF)

This protocol describes the measurement of a GPR84 antagonist's ability to counteract agonist-induced inhibition of cAMP production.

Materials:

  • CHO-K1 cells stably expressing human GPR84

  • Assay buffer (e.g., PBS with 1 mM IBMX)

  • GPR84 agonist (e.g., 6-OAU)

  • Forskolin

  • HTRF cAMP assay kit

  • 384-well white opaque assay plates

Procedure:

  • Cell Preparation: Culture CHO-hGPR84 cells to ~80% confluency. Harvest and resuspend the cells in assay buffer to a final concentration of 300,000 cells/mL.[9]

  • Assay Plating: Dispense 5 µL of the cell suspension into each well of the 384-well plate (1500 cells/well).[9]

  • Antagonist Addition: Prepare serial dilutions of the GPR84 antagonist (e.g., this compound) in assay buffer. Add 2.5 µL of the antagonist dilutions to the wells.

  • Agonist Stimulation: Prepare the GPR84 agonist at a concentration that is 4 times its EC₉₀ in assay buffer containing forskolin. Add 2.5 µL of this solution to the wells.

  • Incubation: Incubate the plate at room temperature for 1 hour.[9]

  • Detection: Add 5 µL of cAMP-d2 reagent diluted in lysis buffer, followed by 5 µL of the cryptate-labeled anti-cAMP antibody to each well.[9][10]

  • Final Incubation: Incubate the plate for 1 hour at room temperature.[9][10]

  • Data Acquisition: Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.

  • Data Analysis: Calculate the 665/620 nm ratio and determine the IC₅₀ of the antagonist from the dose-response curve.

[³⁵S]GTPγS Binding Assay

This assay measures the ability of a GPR84 antagonist to inhibit agonist-stimulated binding of [³⁵S]GTPγS to Gα subunits.

Materials:

  • Cell membranes from HEK293 cells stably overexpressing human GPR84

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP)

  • GPR84 agonist (e.g., 6-OAU)

  • [³⁵S]GTPγS

  • Unlabeled GTPγS

  • Scintillation cocktail

  • Filter plates

Procedure:

  • Membrane Preparation: Thaw cell membranes on ice and determine the protein concentration.

  • Assay Setup: In a 96-well plate, add assay buffer, serial dilutions of the GPR84 antagonist, and a fixed concentration of the GPR84 agonist (EC₈₀).

  • Membrane Addition: Add the cell membranes to each well.

  • Initiate Reaction: Add [³⁵S]GTPγS to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes.

  • Termination: Terminate the reaction by rapid filtration through the filter plates, followed by washing with ice-cold wash buffer.

  • Detection: Dry the filter plates, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Determine the specific binding and calculate the IC₅₀ of the antagonist.

Calcium Mobilization Assay (FLIPR)

This protocol assesses the ability of a GPR84 antagonist to block agonist-induced intracellular calcium mobilization.

Materials:

  • HEK293 cells co-expressing human GPR84 and a promiscuous Gα protein (e.g., Gα₁₆)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • FLIPR Calcium Assay Kit

  • GPR84 agonist

  • 96- or 384-well black-walled, clear-bottom plates

Procedure:

  • Cell Plating: Seed the cells into the microplates and incubate overnight.

  • Dye Loading: Remove the culture medium and add the FLIPR calcium indicator dye prepared in assay buffer to each well.

  • Incubation: Incubate the plate for 1 hour at 37°C.[11]

  • Antagonist Pre-incubation: Add the GPR84 antagonist to the wells and incubate for 10-15 minutes.

  • Data Acquisition: Place the plate in a FLIPR instrument. Record baseline fluorescence, then add the GPR84 agonist and continue recording the fluorescence signal.

  • Data Analysis: Calculate the change in fluorescence intensity upon agonist addition and determine the IC₅₀ of the antagonist.

Visualizations

GPR84_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist GPR84 GPR84 Agonist->GPR84 Binds G_protein Gαi/oβγ GPR84->G_protein Activates Downstream_Effectors MAPK/ERK, Akt, NF-κB GPR84->Downstream_Effectors Activates G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits Ca_Mobilization Ca²⁺ Mobilization G_beta_gamma->Ca_Mobilization May Induce cAMP cAMP AC->cAMP Decreases TUG2181 This compound (Antagonist) TUG2181->GPR84 Blocks

Caption: GPR84 Signaling Pathway and the antagonistic action of this compound.

Experimental_Workflow cluster_cAMP cAMP Inhibition Assay cluster_GTP [³⁵S]GTPγS Binding Assay cluster_Ca Calcium Mobilization Assay c1 Seed GPR84-expressing cells c2 Add Antagonist (e.g., this compound) c1->c2 c3 Add Agonist + Forskolin c2->c3 c4 Incubate c3->c4 c5 Add HTRF Reagents c4->c5 c6 Read Fluorescence (665/620 nm) c5->c6 g1 Prepare GPR84-expressing membranes g2 Incubate membranes with Antagonist, Agonist, and GDP g1->g2 g3 Add [³⁵S]GTPγS g2->g3 g4 Incubate g3->g4 g5 Filter and Wash g4->g5 g6 Measure Radioactivity g5->g6 ca1 Seed GPR84/Gα₁₆-expressing cells ca2 Load cells with Calcium-sensitive dye ca1->ca2 ca3 Pre-incubate with Antagonist ca2->ca3 ca4 Measure baseline fluorescence ca3->ca4 ca5 Add Agonist ca4->ca5 ca6 Measure fluorescence change ca5->ca6

References

Technical Support Center: Validating TUG Protein Activity in a New Cell Line

Author: BenchChem Technical Support Team. Date: December 2025

Important Note on Terminology: Our records indicate a potential misidentification of the molecule "TUG-2181." Extensive searches have not yielded information on a compound with this specific designation. However, these searches consistently point to the TUG (Tether, containing a UBX domain, for GLUT4) protein , a critical regulator of glucose transporter trafficking. This technical support center is therefore dedicated to providing comprehensive guidance on validating the activity and modulation of the TUG protein in a new cell line.

This resource is designed for researchers, scientists, and drug development professionals investigating insulin (B600854) signaling, glucose metabolism, and related therapeutic areas.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of the TUG protein?

A1: The TUG protein acts as a key regulator of glucose uptake in insulin-sensitive tissues like fat and muscle.[1][2] In the absence of insulin, TUG tethers GLUT4-containing vesicles to the Golgi matrix, preventing them from moving to the cell surface.[1][3] This sequestration of GLUT4 transporters intracellularly limits glucose uptake.

Q2: How is TUG protein activity regulated by insulin?

A2: Insulin stimulation triggers a signaling cascade that leads to the endoproteolytic cleavage of the TUG protein.[2][4][5] This cleavage is mediated by the protease Usp25m and separates the N-terminal region of TUG (which binds to GLUT4 vesicles) from its C-terminal region (which anchors to the Golgi matrix).[1][5] The cleavage of TUG releases the GLUT4 vesicles, allowing them to translocate to the plasma membrane and facilitate glucose uptake.[2][5]

Q3: What is the signaling pathway leading to TUG cleavage?

A3: The insulin-stimulated cleavage of TUG is independent of the classical PI3K-Akt pathway.[2] It is primarily regulated by the Rho family GTPase TC10α and its effector protein PIST (PDZ domain-containing protein interacting specifically with TC10).[2][4] Upon insulin stimulation, activated TC10α interacts with PIST, which in turn relieves its inhibition of TUG cleavage.[2]

Q4: What are the downstream effects of TUG cleavage, apart from GLUT4 translocation?

A4: Following cleavage, the C-terminal fragment of TUG translocates to the nucleus.[1][2] In the nucleus, it binds to the transcription factors PPARγ (peroxisome proliferator-activated receptor-gamma) and its co-factor PGC-1α (peroxisome proliferator-activated receptor-gamma coactivator 1-alpha).[1][2] This interaction stimulates the expression of genes involved in lipid oxidation and thermogenesis, thereby linking glucose uptake with overall energy expenditure.[2]

Q5: What are the key interaction partners of the TUG protein?

A5: The primary interaction partners of the TUG protein include:

  • GLUT4 (Glucose Transporter 4): TUG's N-terminal region binds directly to GLUT4.[6]

  • IRAP (Insulin-Regulated Aminopeptidase): TUG also binds to IRAP, which is present in GLUT4 storage vesicles.[7]

  • Golgin-160 and other Golgi matrix proteins: The C-terminal region of TUG anchors it to the Golgi matrix.[1][3]

  • PIST (GOPC): PIST is an effector of TC10α and a negative regulator of TUG cleavage.[2][4]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No detectable GLUT4 translocation upon insulin stimulation 1. New cell line does not express endogenous TUG, GLUT4, or components of the TC10α pathway.2. Suboptimal insulin concentration or stimulation time.3. Inefficient differentiation of the cell line (if applicable, e.g., adipocytes).4. Issues with the GLUT4 translocation assay itself (e.g., antibody quality, imaging parameters).1. Verify the expression of key proteins (TUG, GLUT4, TC10α, PIST) by Western blotting or qPCR.2. Perform a dose-response and time-course experiment to determine optimal insulin stimulation conditions.3. Ensure proper differentiation protocols are followed and validated.4. Validate antibodies and optimize imaging settings. Include positive and negative controls.
High basal GLUT4 translocation (before insulin stimulation) 1. The new cell line has a different basal trafficking of GLUT4.2. Overexpression of tagged GLUT4 leading to saturation of the retention machinery.3. TUG protein is constitutively cleaved or non-functional in this cell line.1. Characterize the basal GLUT4 distribution in the untransfected cell line.2. Titrate the amount of transfected GLUT4 plasmid to achieve expression levels that do not overwhelm the system.3. Analyze the level of intact TUG and its cleavage products in basal conditions by Western blotting.
Inconsistent results between experiments 1. Variability in cell culture conditions (e.g., passage number, confluency).2. Inconsistent timing of experimental steps.3. Reagent variability (e.g., lot-to-lot differences in antibodies or insulin).1. Maintain consistent cell culture practices and use cells within a defined passage number range.2. Standardize all incubation times and procedural steps.3. Validate new lots of critical reagents before use in experiments.
Difficulty in detecting TUG cleavage products 1. Low abundance of cleavage products.2. Rapid degradation of cleavage fragments.3. Inefficient antibody for detecting the fragments.1. Treat cells with a proteasome inhibitor (e.g., MG-132) to potentially stabilize the fragments.[8]2. Optimize lysis buffers and include protease inhibitors.3. Use antibodies specifically validated for detecting the N-terminal or C-terminal fragments of TUG.

Experimental Protocols

Protocol 1: Validating Insulin-Stimulated GLUT4 Translocation by Immunofluorescence Microscopy

This protocol allows for the visualization and quantification of GLUT4 at the plasma membrane.

Methodology:

  • Cell Culture and Treatment:

    • Plate the new cell line on glass coverslips in a 24-well plate.

    • If necessary, differentiate the cells (e.g., for adipocytes or myotubes).

    • Serum-starve the cells for 2-4 hours prior to the experiment.

    • Stimulate the cells with an optimized concentration of insulin (e.g., 100 nM) for a predetermined time (e.g., 20-30 minutes). Include an unstimulated control.

  • Immunostaining:

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells three times with phosphate-buffered saline (PBS).

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (for total GLUT4 staining) or proceed without permeabilization (for surface GLUT4 staining).

    • Block non-specific binding with 5% bovine serum albumin (BSA) in PBS for 1 hour.

    • Incubate with a primary antibody against an extracellular epitope of GLUT4 overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

    • Mount the coverslips on microscope slides with a mounting medium containing a nuclear stain (e.g., DAPI).

  • Imaging and Quantification:

    • Acquire images using a confocal or high-resolution fluorescence microscope.

    • Quantify GLUT4 translocation by measuring the fluorescence intensity at the plasma membrane relative to the total cellular fluorescence.[9] This can be done using image analysis software (e.g., ImageJ, CellProfiler).

Protocol 2: Assessing TUG Protein Cleavage by Western Blotting

This protocol is used to detect the insulin-stimulated cleavage of the TUG protein.

Methodology:

  • Cell Lysis and Protein Quantification:

    • Culture and treat the cells with insulin as described in Protocol 1.

    • Wash the cells with ice-cold PBS and lyse them in a denaturing lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE on a polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with a primary antibody specific for the N-terminus or C-terminus of TUG overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Analyze the ratio of the cleaved TUG fragments to the full-length TUG protein.

Data Presentation

Table 1: Quantitative Analysis of Insulin-Stimulated GLUT4 Translocation

Cell LineTreatmentSurface GLUT4 (Arbitrary Units)Fold Change over Basal
New Cell Line Basal[Insert Value]1.0
Insulin (100 nM)[Insert Value][Calculate Value]
Control Cell Line (e.g., 3T3-L1) Basal[Insert Value]1.0
Insulin (100 nM)[Insert Value][Calculate Value]

Table 2: Densitometric Analysis of TUG Protein Cleavage

Cell LineTreatmentFull-Length TUG (Relative Intensity)TUG Cleavage Product (Relative Intensity)Cleavage Ratio (Product/Full-Length)
New Cell Line Basal[Insert Value][Insert Value][Calculate Value]
Insulin (100 nM)[Insert Value][Insert Value][Calculate Value]
Control Cell Line (e.g., 3T3-L1) Basal[Insert Value][Insert Value][Calculate Value]
Insulin (100 nM)[Insert Value][Insert Value][Calculate Value]

Visualizations

TUG_Signaling_Pathway Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor TC10a_GDP TC10α-GDP (inactive) Insulin_Receptor->TC10a_GDP Activates GEF TC10a_GTP TC10α-GTP (active) TC10a_GDP->TC10a_GTP GTP PIST PIST TC10a_GTP->PIST Binds Usp25m Usp25m (protease) PIST->Usp25m Relieves inhibition of TUG_intact Intact TUG TUG_cleaved Cleaved TUG (N- and C-terminal fragments) GLUT4_vesicle GLUT4 Vesicle TUG_intact->GLUT4_vesicle Tethers Golgi Golgi Matrix TUG_intact->Golgi Anchored to Usp25m->TUG_intact Cleaves TUG_cleaved->GLUT4_vesicle Releases C_terminus C-terminal Fragment GLUT4_translocation GLUT4 Translocation to Plasma Membrane GLUT4_vesicle->GLUT4_translocation Glucose_uptake Increased Glucose Uptake GLUT4_translocation->Glucose_uptake Nucleus Nucleus C_terminus->Nucleus PPARg_PGC1a PPARγ / PGC-1α C_terminus->PPARg_PGC1a Binds to Gene_expression Gene Expression (Lipid Oxidation, Thermogenesis) PPARg_PGC1a->Gene_expression

Caption: TUG Protein Signaling Pathway

Experimental_Workflow Start Start: Culture New Cell Line Insulin_Stim Insulin Stimulation (Dose-response & Time-course) Start->Insulin_Stim Fix_Perm Fixation & Permeabilization Insulin_Stim->Fix_Perm Lysis Cell Lysis Insulin_Stim->Lysis IF_Stain Immunofluorescence Staining for GLUT4 Fix_Perm->IF_Stain Microscopy Confocal Microscopy IF_Stain->Microscopy Quant_Trans Quantify GLUT4 Translocation Microscopy->Quant_Trans Analysis Data Analysis & Interpretation Quant_Trans->Analysis WB Western Blotting for TUG Protein Lysis->WB Quant_Cleavage Quantify TUG Cleavage WB->Quant_Cleavage Quant_Cleavage->Analysis

Caption: Workflow for Validating TUG Activity

References

TUG-2181 interference with fluorescent assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using TUG-2181 in fluorescent assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent and selective antagonist of G protein-coupled receptor 84 (GPR84). GPR84 is a receptor for medium-chain fatty acids and has been implicated in inflammation and immune responses.

Q2: The user's query mentioned GPR183/EBI2. Does this compound interact with GPR183/EBI2?

Currently, there is no scientific literature available to suggest a direct interaction or functional modulation of GPR183 (also known as EBI2) by this compound. This compound has been characterized as a GPR84 antagonist. It is possible that the user may be investigating potential off-target effects or has a specific experimental context not yet described in published literature. Researchers should perform appropriate selectivity assays to rule out any potential off-target interactions in their specific experimental system.

Q3: What are the common mechanisms by which a small molecule like this compound can interfere with fluorescent assays?

Small molecules can interfere with fluorescent assays through two primary mechanisms:

  • Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths used in the assay, leading to a false-positive signal.

  • Quenching (Inner Filter Effect): The compound may absorb light at the excitation or emission wavelength of the fluorophore used in the assay. This absorption reduces the amount of light that reaches the fluorophore or the detector, resulting in a decreased signal and potentially a false-negative or artificially low reading.[1]

Q4: How can I determine if this compound is interfering with my fluorescent assay?

It is crucial to perform control experiments to assess potential interference. This includes measuring the fluorescence of this compound alone in the assay buffer and assessing its effect on the fluorescent probe in the absence of the biological target. Detailed protocols for these control experiments are provided in the "Experimental Protocols" section below.

Troubleshooting Guides

Issue 1: Unexpectedly high fluorescence signal in the presence of this compound.
Possible Cause Troubleshooting Steps
Autofluorescence of this compound 1. Perform an autofluorescence check: Prepare a sample containing only this compound in the assay buffer at the same concentration used in your experiment. 2. Measure the fluorescence at the excitation and emission wavelengths of your assay. 3. If a significant signal is detected, subtract this background fluorescence from your experimental data. 4. Consider using a fluorophore with excitation and emission wavelengths that do not overlap with the potential autofluorescence of this compound.
Contamination of this compound stock 1. Check the purity of your this compound stock solution. 2. If possible, obtain a new, high-purity lot of the compound.
Issue 2: Unexpectedly low fluorescence signal or inhibition in the presence of this compound.
Possible Cause Troubleshooting Steps
Fluorescence Quenching by this compound 1. Perform a quenching assay: Prepare samples containing your fluorescent probe at the assay concentration with and without this compound. 2. Measure the fluorescence signal. A significant decrease in the signal in the presence of this compound indicates quenching. 3. If quenching is observed, you may need to mathematically correct your data or consider using a different fluorescent probe with spectral properties that are not affected by this compound.
Precipitation of this compound 1. Check the solubility of this compound in your assay buffer at the concentrations being used. 2. Visually inspect the wells for any signs of precipitation. 3. If solubility is an issue, consider reducing the concentration of this compound or adding a small amount of a solubilizing agent like DMSO (ensure the final concentration does not affect your assay).
True biological inhibition If interference from autofluorescence and quenching has been ruled out, the observed decrease in signal may be due to the genuine biological activity of this compound as a GPR84 antagonist.

Data Presentation

Table 1: Summary of Potential Interferences by this compound in Fluorescent Assays

Type of Interference Description Potential Impact on Assay Signal
Autofluorescence This compound emits light at the assay's detection wavelength upon excitation.False Positive (Increased Signal)
Quenching This compound absorbs light at the excitation or emission wavelength of the assay's fluorophore.False Negative (Decreased Signal)

Experimental Protocols

Protocol 1: Assessing Autofluorescence of this compound
  • Prepare a dilution series of this compound in your assay buffer, covering the concentration range used in your experiments.

  • Add the this compound dilutions to the wells of a microplate.

  • Include a "buffer only" control.

  • Read the plate using the same excitation and emission wavelengths and instrument settings as your main experiment.

  • Subtract the "buffer only" reading from the this compound readings to determine the net autofluorescence at each concentration.

Protocol 2: Assessing Quenching by this compound
  • Prepare a solution of your fluorescent probe in the assay buffer at the final concentration used in your assay.

  • Prepare a dilution series of this compound.

  • In a microplate, add the fluorescent probe solution to wells containing either the this compound dilutions or buffer (as a control).

  • Incubate for a short period to allow for any interactions.

  • Read the fluorescence of the plate.

  • A concentration-dependent decrease in fluorescence in the presence of this compound indicates quenching.

Mandatory Visualization

GPR84 Signaling Pathway

GPR84 primarily signals through the Gαi/o pathway.[2] Upon activation by its endogenous ligands (medium-chain fatty acids), GPR84 inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][4] This can modulate the activity of downstream signaling pathways such as the Akt, ERK, and NF-κB pathways.[3][5]

GPR84_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR84 GPR84 G_protein Gαi/oβγ GPR84->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Akt_ERK Akt / ERK Pathways G_protein->Akt_ERK Modulates NFkB NF-κB Pathway G_protein->NFkB Modulates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Ligand Medium-Chain Fatty Acids Ligand->GPR84 Activates TUG2181 This compound TUG2181->GPR84 Antagonizes

Caption: GPR84 signaling cascade.

Experimental Workflow for Investigating this compound Interference

The following workflow outlines the steps to identify and mitigate potential interference of this compound in fluorescent assays.

TUG2181_Interference_Workflow start Start: this compound in Fluorescent Assay autofluorescence_check Perform Autofluorescence Check (Protocol 1) start->autofluorescence_check is_autofluorescent Is this compound Autofluorescent? autofluorescence_check->is_autofluorescent subtract_background Subtract Background Fluorescence is_autofluorescent->subtract_background Yes quenching_check Perform Quenching Check (Protocol 2) is_autofluorescent->quenching_check No subtract_background->quenching_check is_quenching Does this compound Quench? quenching_check->is_quenching correct_data Correct Data or Change Fluorophore is_quenching->correct_data Yes analyze_data Analyze Corrected Data is_quenching->analyze_data No correct_data->analyze_data

Caption: Workflow for troubleshooting this compound interference.

Logical Relationship of Potential Assay Outcomes

This diagram illustrates the decision-making process based on the results of the interference checks.

Caption: Decision tree for assay outcome analysis.

References

Best practices for storing and handling TUG-2181

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TUG-2181, a potent and selective antagonist of G protein-coupled receptor 84 (GPR84). This resource is designed to assist researchers, scientists, and drug development professionals in the proper storage, handling, and experimental use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule antagonist of GPR84, a receptor primarily expressed on immune cells such as neutrophils and macrophages. It exhibits an IC50 of 34 nM, indicating high-potency inhibition of GPR84 activity. By blocking this receptor, this compound interferes with inflammatory signaling pathways.

Q2: What are the primary research applications for this compound?

A2: this compound is primarily used in studies related to inflammation and fibrosis. Specifically, it has been shown to inhibit the production of reactive oxygen species (ROS) and the release of interleukin-8 (IL-8) in human neutrophils, both of which are key processes in inflammatory responses.

Q3: How should I store this compound?

A3: For long-term storage, it is recommended to store this compound as a solid powder at -20°C for up to three years, or at 4°C for up to two years. Once dissolved in a solvent, stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Q4: In which solvents is this compound soluble?

Troubleshooting Guides

Problem 1: Inconsistent or no inhibitory effect of this compound in my assay.

  • Solution 1: Check Compound Integrity. Ensure that this compound has been stored correctly as per the recommendations to prevent degradation. If the compound is old or has been subjected to multiple freeze-thaw cycles, its potency may be compromised.

  • Solution 2: Verify Agonist Stimulation. this compound is an antagonist and its inhibitory effects will only be observed in the presence of a GPR84 agonist. Ensure that you are using an appropriate agonist (e.g., a medium-chain fatty acid or a synthetic agonist like 6-OAU) to stimulate the GPR84 receptor in your experimental setup.

  • Solution 3: Optimize Concentration. The reported IC50 of 34 nM is a starting point. The optimal concentration of this compound may vary depending on the cell type, agonist concentration, and specific assay conditions. Perform a dose-response experiment to determine the optimal inhibitory concentration for your system.

  • Solution 4: Cell Priming. For some assays, particularly with immune cells like neutrophils, priming the cells with an inflammatory stimulus (e.g., lipopolysaccharide - LPS) may be necessary to upregulate GPR84 expression and observe a robust response to both agonists and antagonists.

Problem 2: Observed cellular toxicity in my experiments.

  • Solution 1: Reduce Solvent Concentration. If you are using a solvent like DMSO to dissolve this compound, ensure that the final concentration in your cell culture is minimal (ideally below 0.5%). High concentrations of DMSO can be toxic to cells. Always include a vehicle control (media with the same concentration of solvent) in your experiments.

  • Solution 2: Assess Compound-Specific Toxicity. While this compound is designed to be a specific GPR84 antagonist, high concentrations may have off-target effects leading to cytotoxicity. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) with a range of this compound concentrations to determine its toxic threshold in your specific cell line.

  • Solution 3: Incubation Time. Prolonged exposure to any compound can potentially lead to toxicity. Optimize the incubation time of this compound in your experiments to the minimum duration required to observe the desired inhibitory effect.

Quantitative Data Summary

ParameterValueCell TypeAssay Condition
IC50 34 nMNot SpecifiedGPR84 Antagonism
Effect InhibitionHuman NeutrophilsGPR84 agonist-induced ROS production
Effect InhibitionHuman NeutrophilsGPR84 agonist-induced IL-8 release

Experimental Protocols & Methodologies

1. General Protocol for Measuring Reactive Oxygen Species (ROS) Production in Neutrophils

This protocol provides a general framework for assessing the inhibitory effect of this compound on GPR84-mediated ROS production in neutrophils.

  • Cell Preparation: Isolate human neutrophils from peripheral blood using standard methods (e.g., density gradient centrifugation). Resuspend the purified neutrophils in a suitable buffer, such as Krebs-Ringer phosphate (B84403) buffer (KRG).

  • Cell Priming (Optional but Recommended): To enhance the response, prime the neutrophils with a low concentration of lipopolysaccharide (LPS), for instance, 100 ng/mL for 1-3 hours at 37°C.

  • Assay Setup:

    • Resuspend the primed neutrophils in KRG buffer.

    • Add a ROS detection reagent, such as isoluminol, along with horseradish peroxidase (HRP).

    • Pre-incubate the cells with various concentrations of this compound (or vehicle control) for a predetermined time (e.g., 15-30 minutes) at 37°C.

    • Initiate the reaction by adding a GPR84 agonist (e.g., 6-OAU).

  • Data Acquisition: Immediately measure the chemiluminescence signal using a plate reader. The signal is proportional to the amount of ROS produced.

  • Data Analysis: Compare the ROS production in this compound-treated wells to the vehicle-treated control to determine the inhibitory effect.

2. General Protocol for Measuring Interleukin-8 (IL-8) Release from Neutrophils

This protocol outlines a general method to evaluate the impact of this compound on GPR84-mediated IL-8 release from neutrophils.

  • Cell Preparation and Priming: Isolate and prime human neutrophils as described in the ROS protocol.

  • Cell Stimulation:

    • Resuspend the primed neutrophils in a suitable cell culture medium.

    • Pre-incubate the cells with different concentrations of this compound (or vehicle control) for a specific duration (e.g., 30 minutes) at 37°C in a CO2 incubator.

    • Stimulate the cells with a GPR84 agonist for a defined period (e.g., 4-6 hours) to induce IL-8 release.

  • Sample Collection: After incubation, centrifuge the cell suspension to pellet the cells. Carefully collect the supernatant, which contains the secreted IL-8.

  • IL-8 Quantification: Measure the concentration of IL-8 in the collected supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Compare the IL-8 concentrations in the supernatants from this compound-treated cells with those from the vehicle-treated control to quantify the inhibition of IL-8 release.

Visualizations

GPR84_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist GPR84 Agonist (e.g., Medium-Chain Fatty Acids) GPR84 GPR84 Gi Gαi Protein GPR84->Gi Activates LYN LYN Kinase Gi->LYN Activates NFkB NF-κB Pathway Gi->NFkB Activates AKT AKT LYN->AKT Phosphorylates ERK ERK1/2 LYN->ERK Phosphorylates p47phox p47phox AKT->p47phox Phosphorylates ERK->p47phox Phosphorylates NADPH_Oxidase NADPH Oxidase Complex Assembly p47phox->NADPH_Oxidase Promotes ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS Produces IL8_Gene IL-8 Gene Transcription NFkB->IL8_Gene Induces IL8_Release IL-8 Release IL8_Gene->IL8_Release Leads to TUG2181 This compound TUG2181->GPR84 Inhibits

Caption: GPR84 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow_TUG2181 cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis Isolate_Cells Isolate Neutrophils Prime_Cells Prime with LPS (optional) Preincubate_TUG2181 Pre-incubate with this compound or Vehicle Prime_Cells->Preincubate_TUG2181 Stimulate_Agonist Stimulate with GPR84 Agonist Preincubate_TUG2181->Stimulate_Agonist Measure_ROS Measure ROS Production (Chemiluminescence) Stimulate_Agonist->Measure_ROS Measure_IL8 Measure IL-8 Release (ELISA) Stimulate_Agonist->Measure_IL8 Analyze_Data Data Analysis and Comparison Measure_ROS->Analyze_Data Measure_IL8->Analyze_Data

Caption: Experimental workflow for assessing this compound activity.

Validation & Comparative

A Comparative Guide to GPR84 Antagonists: TUG-2181 and Other Key Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of TUG-2181 with other notable G protein-coupled receptor 84 (GPR84) antagonists, including GLPG1205 and PBI-4050. The information is intended to assist researchers in selecting the appropriate tool compounds for their studies in inflammation, fibrosis, and related therapeutic areas.

Introduction to GPR84

G protein-coupled receptor 84 (GPR84) is a medium-chain fatty acid receptor primarily expressed in immune cells such as macrophages, neutrophils, and microglia. Its expression is significantly upregulated under pro-inflammatory conditions, implicating it as a key player in various inflammatory and fibrotic diseases. Activation of GPR84 triggers downstream signaling pathways that lead to cytokine release, chemotaxis, and phagocytosis. Consequently, antagonizing GPR84 has emerged as a promising therapeutic strategy for a range of pathological conditions.

Quantitative Comparison of GPR84 Antagonists

The following table summarizes the reported in vitro potencies of this compound, GLPG1205, and PBI-4050. It is important to note that direct comparisons of IC50 values across different studies and assay formats should be interpreted with caution.

AntagonistTargetAssay TypeReported IC50Citation(s)
This compound Human GPR84Not Specified34 nM[1]
GLPG1205 Human GPR84IP1 Assay2 nM[2]
Human GPR84ROS Assay (in TNF-α primed neutrophils)15 nM[3]
Human GPR84Neutrophil Migration Assay17 nM[2]
Mouse GPR84IP1 Assay21 nM[2]
PBI-4050 Human GPR84Gαi Activation AssayModest affinity, low potency and selectivity[4][5]

GPR84 Signaling Pathway

Activation of GPR84 by its endogenous ligands, medium-chain fatty acids, initiates a signaling cascade primarily through the Gi/o family of G proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, GPR84 activation can lead to the recruitment of β-arrestin, which can mediate G protein-independent signaling and receptor internalization.

GPR84_Signaling cluster_membrane Plasma Membrane GPR84 GPR84 G_protein Gi/o Protein GPR84->G_protein Activation Beta_Arrestin β-Arrestin GPR84->Beta_Arrestin Recruitment AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Ligand Medium-Chain Fatty Acid Ligand->GPR84 ATP ATP ATP->AC Downstream Downstream Signaling (Inflammation, Chemotaxis) cAMP->Downstream Reduced Signaling Beta_Arrestin->Downstream

Figure 1. Simplified GPR84 signaling pathway.

Experimental Protocols

Detailed methodologies for key in vitro assays used to characterize GPR84 antagonists are provided below.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to a receptor of interest. The binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits is quantified as a measure of receptor activation.

Principle: In the inactive state, G proteins are bound to GDP. Upon GPCR activation by an agonist, GDP is exchanged for GTP, leading to G protein activation. In this assay, the radiolabeled, non-hydrolyzable GTP analog [³⁵S]GTPγS is used. Antagonists will inhibit the agonist-induced increase in [³⁵S]GTPγS binding.

Materials:

  • Cell membranes expressing the human GPR84.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 µM GDP.

  • [³⁵S]GTPγS (specific activity ~1250 Ci/mmol).

  • GPR84 agonist (e.g., 6-n-octylaminouracil, 6-OAU).

  • Test antagonists (this compound, GLPG1205, etc.).

  • Scintillation cocktail and microplates.

Procedure:

  • Prepare cell membranes from cells overexpressing GPR84.

  • In a 96-well plate, add assay buffer, cell membranes (10-20 µg protein/well), and the GPR84 agonist at its EC₈₀ concentration.

  • Add varying concentrations of the antagonist to the wells.

  • Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of 0.1 nM.

  • Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Dry the filters, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data are analyzed to determine the IC50 of the antagonist.

GTP_Assay_Workflow start Start prep_reagents Prepare Reagents: - Membranes - Buffers - Ligands start->prep_reagents plate_setup Plate Setup: - Add membranes, agonist (EC80), and antagonist prep_reagents->plate_setup initiate_reaction Initiate Reaction: Add [³⁵S]GTPγS plate_setup->initiate_reaction incubation Incubate (30°C, 60 min) initiate_reaction->incubation filtration Terminate & Filter incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50) counting->analysis end End analysis->end

Figure 2. Workflow for a [³⁵S]GTPγS binding assay.

β-Arrestin Recruitment Assay

This cell-based assay measures the recruitment of β-arrestin to an activated GPCR, a key event in receptor desensitization and G protein-independent signaling.

Principle: Upon agonist binding and subsequent receptor phosphorylation, β-arrestin is recruited from the cytoplasm to the GPCR at the plasma membrane. This interaction can be detected using various technologies, such as enzyme fragment complementation (e.g., PathHunter® assay) or bioluminescence resonance energy transfer (BRET). Antagonists will block the agonist-induced recruitment of β-arrestin.

Materials:

  • A stable cell line co-expressing GPR84 and a β-arrestin fusion protein (e.g., PathHunter® GPR84 β-Arrestin cells).

  • Cell culture medium and supplements.

  • GPR84 agonist.

  • Test antagonists.

  • Detection reagents specific to the assay technology.

Procedure (using PathHunter® as an example):

  • Seed the PathHunter® GPR84 cells in a 384-well white, clear-bottom tissue culture plate and incubate overnight.

  • Prepare serial dilutions of the antagonist compounds in assay buffer.

  • Add the diluted antagonists to the cell plate and pre-incubate for 30 minutes at 37°C.

  • Prepare the GPR84 agonist at its EC₈₀ concentration and add it to the wells.

  • Incubate the plate for 90 minutes at 37°C.

  • Add the detection reagent and incubate for 60 minutes at room temperature in the dark.

  • Measure the chemiluminescent signal using a plate reader.

  • Calculate the IC50 values for the antagonists from the dose-response curves.

In Vivo Performance

The in vivo efficacy of GPR84 antagonists has been evaluated in various animal models of inflammation and fibrosis.

  • GLPG1205: This antagonist has been investigated in mouse models of inflammatory bowel disease (IBD) and idiopathic pulmonary fibrosis (IPF). In a dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis model, GLPG1205 reduced disease activity and neutrophil infiltration[2]. In a bleomycin-induced lung fibrosis model, it demonstrated anti-fibrotic effects[6]. However, a Phase 2 clinical trial in IPF patients did not show a significant difference in the decline of forced vital capacity compared to placebo and had a poorer safety profile[7].

  • PBI-4050: PBI-4050 has shown anti-fibrotic activity in multiple preclinical models, including kidney, liver, heart, and lung fibrosis[8]. It acts as a dual agonist of GPR40 and an antagonist of GPR84.

  • This compound: A significant challenge for the in vivo evaluation of this compound and related compounds is the observed species difference in affinity. The class of antagonists to which this compound belongs has been shown to have low affinity for the mouse GPR84 ortholog, limiting its utility in standard preclinical mouse models[9]. However, a recently developed fluorescent probe based on a novel GPR84 antagonist has been used to successfully detect upregulated GPR84 in mouse models of IBD and acute lung injury, demonstrating the potential for targeting GPR84 in vivo[10].

Selectivity Profile

The selectivity of a GPR84 antagonist is crucial for its utility as a research tool and its potential as a therapeutic agent.

  • GLPG1205: It is described as a selective GPR84 antagonist. It was found to be highly selective when tested against a panel of other GPCRs[2].

  • PBI-4050: This compound is known to be non-selective, as it also acts as an agonist for GPR40[8].

Antagonist_Comparison cluster_antagonists GPR84 Antagonists cluster_properties Key Properties TUG2181 This compound Potency Potency (IC50) TUG2181->Potency 34 nM Selectivity Selectivity TUG2181->Selectivity Data Limited InVivo In Vivo Efficacy TUG2181->InVivo Limited (species difference) GLPG1205 GLPG1205 GLPG1205->Potency 2-17 nM GLPG1205->Selectivity High GLPG1205->InVivo Demonstrated in mice (mixed clinical results) PBI4050 PBI-4050 PBI4050->Potency Low PBI4050->Selectivity Low (GPR40 agonist) PBI4050->InVivo Demonstrated in multiple models

References

A Head-to-Head Comparison of GPR84 Antagonists: TUG-2181 and GLPG1205

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery for inflammatory and fibrotic diseases, the G protein-coupled receptor 84 (GPR84) has emerged as a promising therapeutic target. This receptor is primarily expressed on immune cells and is implicated in pro-inflammatory and pro-fibrotic signaling pathways. Two notable antagonists of GPR84, TUG-2181 and GLPG1205, have been the subject of preclinical and clinical investigation. This guide provides an objective comparison of their efficacy, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their evaluation of these compounds.

At a Glance: Comparative Efficacy

The following tables summarize the key quantitative data for this compound and GLPG1205, offering a snapshot of their potency and effects in various experimental models.

Compound Target Reported IC50 In Vitro Effects In Vivo Models
This compound GPR84 Antagonist34 nMInhibits GPR84 agonist-induced Reactive Oxygen Species (ROS) production and Interleukin-8 (IL-8) release in human neutrophils.Data not publicly available in searched literature.
GLPG1205 Selective GPR84 Antagonist / Negative Allosteric Modulator15 nM (for antagonizing ZQ16-induced ROS in TNF-α primed neutrophils)Inhibits monocyte and neutrophil migration and activation. Completely inhibits ZQ16-induced [Ca2+]i response in neutrophils (at 0.5 µM). Completely blocks GPR84-agonist induced ROS-response (at 1 µM).Idiopathic Pulmonary Fibrosis (IPF), Ulcerative Colitis, Severe Asthma.

Table 1: Overview of this compound and GLPG1205 Efficacy.

In-Depth Efficacy Analysis

This compound: In Vitro Characterization

This compound has been identified as a potent antagonist of GPR84 with a reported half-maximal inhibitory concentration (IC50) of 34 nM.[1][2] Its primary characterization in the available literature focuses on its effects on human neutrophils, key players in the innate immune response. Experimental data demonstrates that this compound effectively inhibits the production of Reactive Oxygen Species (ROS) and the release of the pro-inflammatory chemokine Interleukin-8 (IL-8) in human neutrophils when stimulated by GPR84 agonists.[1][2] These findings suggest a potential therapeutic role for this compound in neutrophilic inflammatory conditions. However, to date, in vivo efficacy data for this compound in animal models of fibrosis or inflammation are not extensively reported in the public domain, which limits a direct comparison with GLPG1205 in a disease context.

GLPG1205: From Preclinical Promise to Clinical Evaluation

GLPG1205 has undergone a more extensive development program, with data spanning from in vitro characterization to Phase 2 clinical trials. It is described as a selective GPR84 antagonist or negative allosteric modulator.[3]

Preclinical Efficacy:

In preclinical studies, GLPG1205 has demonstrated significant anti-inflammatory and anti-fibrotic effects. It potently antagonizes GPR84-mediated responses in neutrophils, with an IC50 of 15 nM for inhibiting ZQ16-induced ROS production in TNF-α primed neutrophils.[4] Furthermore, it has been shown to completely block GPR84-agonist induced intracellular calcium mobilization and ROS response in these cells.[4]

In vivo, GLPG1205 has shown efficacy in multiple disease models:

  • Idiopathic Pulmonary Fibrosis (IPF): In a mouse model of bleomycin-induced pulmonary fibrosis, oral administration of GLPG1205 (30 mg/kg, twice daily) for two weeks significantly reduced the Ashcroft score, a measure of lung fibrosis.[5] It also showed positive effects in a radiation-induced lung fibrosis model.

  • Inflammatory Bowel Disease (IBD): In a mouse model of IBD, GLPG1205 dose-dependently decreased disease activity, histological activity, neutrophil influx, and colonic myeloperoxidase (MPO) content.[5]

  • Severe Asthma: In a murine model of severe asthma, treatment with GLPG1205 reduced key features of the disease.[6]

Clinical Efficacy:

GLPG1205 progressed to Phase 2 clinical trials for both ulcerative colitis and idiopathic pulmonary fibrosis. However, development for both indications was ultimately discontinued (B1498344) due to insufficient efficacy.[3] In the PINTA trial for IPF, while GLPG1205 showed a trend towards a smaller decline in Forced Vital Capacity (FVC) at week 26 compared to placebo, the primary endpoint was not met.[5][7][8] Specifically, the least squares mean change from baseline in FVC was -34 mL with GLPG1205 versus -76 mL with placebo.[7]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental approaches discussed, the following diagrams are provided in the DOT language for Graphviz.

GPR84_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_antagonists Antagonists Agonist GPR84 Agonist (e.g., Medium-Chain Fatty Acids) GPR84 GPR84 Agonist->GPR84 G_alpha_i Gαi GPR84->G_alpha_i G_beta_gamma Gβγ GPR84->G_beta_gamma AC Adenylyl Cyclase (AC) G_alpha_i->AC Inhibition PLC Phospholipase C (PLC) G_beta_gamma->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Ca_release ↑ [Ca2+]i IP3_DAG->Ca_release PKC PKC Activation IP3_DAG->PKC Neutrophil_Activation Neutrophil Activation (Chemotaxis, ROS Production, Degranulation) Ca_release->Neutrophil_Activation PKC->Neutrophil_Activation TUG_2181 This compound TUG_2181->GPR84 GLPG1205 GLPG1205 GLPG1205->GPR84

Caption: GPR84 Signaling Pathway and Points of Antagonism.

Neutrophil_Activation_Assay_Workflow cluster_workflow Experimental Workflow: Neutrophil Activation Assays cluster_readouts Readouts start Isolate Human Neutrophils prime Prime Neutrophils (e.g., with TNF-α) start->prime incubate Incubate with This compound or GLPG1205 prime->incubate stimulate Stimulate with GPR84 Agonist incubate->stimulate ros ROS Production (e.g., DCFH-DA assay) stimulate->ros il8 IL-8 Release (e.g., ELISA) stimulate->il8 calcium Calcium Mobilization (e.g., Fura-2 AM) stimulate->calcium chemotaxis Chemotaxis (e.g., Boyden chamber) stimulate->chemotaxis

Caption: Workflow for In Vitro Neutrophil Activation Assays.

Experimental Protocols

Neutrophil Reactive Oxygen Species (ROS) Production Assay
  • Objective: To measure the inhibitory effect of this compound or GLPG1205 on GPR84-agonist induced ROS production in neutrophils.

  • Methodology:

    • Neutrophil Isolation: Human neutrophils are isolated from peripheral blood of healthy donors using density gradient centrifugation (e.g., Ficoll-Paque), followed by dextran (B179266) sedimentation and hypotonic lysis of erythrocytes.

    • Priming (Optional): For enhanced responses, neutrophils can be primed with a low concentration of a pro-inflammatory cytokine like TNF-α for a short period.

    • Inhibitor Incubation: Isolated neutrophils are pre-incubated with varying concentrations of this compound or GLPG1205 for a specified time.

    • ROS Detection Probe Loading: A fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), is added to the neutrophil suspension. DCFH-DA is cell-permeable and non-fluorescent but becomes highly fluorescent upon oxidation by ROS.

    • Stimulation: Neutrophils are stimulated with a GPR84 agonist (e.g., ZQ16 or another specific agonist).

    • Measurement: The increase in fluorescence intensity, corresponding to ROS production, is measured over time using a fluorescence plate reader or flow cytometer.

    • Data Analysis: The IC50 value is calculated from the dose-response curve of the inhibitor.

Neutrophil Chemotaxis Assay (Boyden Chamber)
  • Objective: To assess the inhibitory effect of this compound or GLPG1205 on GPR84-agonist induced neutrophil migration.

  • Methodology:

    • Neutrophil Isolation: Human neutrophils are isolated as described above.

    • Chamber Setup: A Boyden chamber or a similar transwell system with a porous membrane (typically 3-5 µm pore size) is used. The lower chamber is filled with a medium containing a GPR84 agonist as a chemoattractant, along with varying concentrations of this compound or GLPG1205.

    • Cell Seeding: A suspension of isolated neutrophils is placed in the upper chamber.

    • Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 for a period that allows for cell migration (e.g., 60-90 minutes).

    • Quantification of Migration: The number of neutrophils that have migrated through the membrane to the lower chamber is quantified. This can be done by counting the cells under a microscope after staining or by using a cell viability assay (e.g., Calcein AM) and measuring fluorescence.

    • Data Analysis: The percentage of inhibition of chemotaxis is calculated for each concentration of the antagonist, and an IC50 value can be determined.

Interleukin-8 (IL-8) Release Assay
  • Objective: To measure the inhibitory effect of this compound on GPR84-agonist induced IL-8 release from neutrophils.

  • Methodology:

    • Neutrophil Isolation and Culture: Human neutrophils are isolated and cultured in a suitable medium.

    • Inhibitor Treatment: Cells are pre-treated with different concentrations of this compound.

    • Stimulation: Neutrophils are then stimulated with a GPR84 agonist.

    • Supernatant Collection: After an incubation period (e.g., 4-24 hours), the cell culture supernatant is collected by centrifugation.

    • ELISA: The concentration of IL-8 in the supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit.

    • Data Analysis: The inhibition of IL-8 release by this compound is calculated relative to the agonist-only control.

Conclusion

Both this compound and GLPG1205 are potent antagonists of the GPR84 receptor with demonstrated inhibitory effects on key pro-inflammatory functions of neutrophils in vitro. GLPG1205 has been more extensively studied, with a body of preclinical in vivo data supporting its anti-inflammatory and anti-fibrotic potential. However, its translation to the clinical setting for ulcerative colitis and idiopathic pulmonary fibrosis was not successful. This compound shows promise based on its in vitro potency, but a comprehensive comparison of its in vivo efficacy against GLPG1205 is hampered by the limited availability of public data from relevant animal models. Further preclinical studies on this compound in disease models are necessary to fully elucidate its therapeutic potential relative to other GPR84 antagonists. This guide provides a framework for understanding the current state of knowledge on these two compounds and highlights the experimental approaches used to evaluate their efficacy.

References

Validating TUG-2181 in GPR84 Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the efficacy and specificity of GPR84 antagonists, with a focus on TUG-2181, through the use of GPR84 knockout (KO) models. While direct experimental data for this compound in GPR84 KO models is not extensively available in the public domain, this document outlines the established validation principles by comparing the performance of other well-characterized GPR84 antagonists, such as GLPG1205 and PBI-4050, in wild-type (WT) versus GPR84 KO systems. The experimental data and protocols provided herein serve as a comprehensive resource for designing and interpreting studies aimed at validating novel GPR84-targeting therapeutics.

G protein-coupled receptor 84 (GPR84) is a pro-inflammatory receptor primarily expressed on immune cells, including neutrophils and macrophages. Its activation by medium-chain fatty acids triggers a Gαi-mediated signaling cascade, leading to enhanced inflammatory responses. This makes GPR84 an attractive therapeutic target for a range of inflammatory and fibrotic diseases. This compound is a potent antagonist of GPR84, designed to inhibit these pro-inflammatory effects. The gold standard for validating the on-target activity of such an antagonist is to demonstrate its efficacy in a wild-type model and a concomitant lack of efficacy in a GPR84 knockout model.

GPR84 Signaling Pathway and Antagonist Action

The activation of GPR84 by its endogenous ligands, medium-chain fatty acids, initiates a signaling cascade that promotes inflammation. GPR84 antagonists like this compound are designed to block this initial activation step.

GPR84_Signaling GPR84 Signaling Pathway and Antagonist Action cluster_membrane Cell Membrane GPR84 GPR84 Gi Gαi/o GPR84->Gi Couples to Downstream Downstream Effectors Gi->Downstream Inhibits Adenylyl Cyclase MCFA Medium-Chain Fatty Acids MCFA->GPR84 Activates TUG2181 This compound (Antagonist) TUG2181->GPR84 Blocks Inflammation Pro-inflammatory Response (e.g., Cytokine Release, Chemotaxis) Downstream->Inflammation Leads to

Caption: GPR84 signaling cascade and the inhibitory action of an antagonist.

Comparative Performance of GPR84 Antagonists in Knockout Models

The following tables summarize the expected outcomes and present existing data for GPR84 antagonists in wild-type and GPR84 knockout models of disease, illustrating the validation principle.

Table 1: Validation of GPR84 Antagonism in a Mouse Model of Colitis

A key approach to validate GPR84 antagonists is in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model. GPR84 knockout mice are resistant to the development of colitis in this model[1]. The antagonist GLPG1205 has been shown to reduce disease activity in this model in wild-type mice[2][3].

ParameterWild-Type (WT) Mice + VehicleWild-Type (WT) Mice + GPR84 Antagonist (e.g., GLPG1205)GPR84 Knockout (KO) Mice + VehicleGPR84 Knockout (KO) Mice + GPR84 Antagonist (e.g., GLPG1205)
Disease Activity Index (DAI) HighSignificantly Reduced[3]Significantly Reduced[1]No Significant Change
Colon Length ShortenedSignificantly LongerNormal Length[1]No Significant Change
Histological Score High (severe inflammation)Significantly Reduced[3]Low (minimal inflammation)[1]No Significant Change
Myeloperoxidase (MPO) Activity HighSignificantly Reduced[4]Low[4]No Significant Change
Table 2: Validation of GPR84 Antagonism in a Mouse Model of Fibrosis

GPR84 has also been implicated in fibrotic diseases. Studies using GPR84 knockout mice have shown a reduction in kidney fibrosis[3]. The GPR84 antagonist PBI-4050 has demonstrated anti-fibrotic effects in various models[5][6][7][8].

ParameterWild-Type (WT) Mice + VehicleWild-Type (WT) Mice + GPR84 Antagonist (e.g., PBI-4050)GPR84 Knockout (KO) Mice + VehicleGPR84 Knockout (KO) Mice + GPR84 Antagonist (e.g., PBI-4050)
Collagen Deposition (e.g., Picrosirius Red Staining) HighSignificantly Reduced[5]Significantly Reduced[5][7]No Significant Change
Fibrosis-related Gene Expression (e.g., α-SMA, Col1a1) UpregulatedSignificantly Downregulated[6]Basal LevelsNo Significant Change
Organ Function Markers (e.g., BUN, Creatinine for kidney) ImpairedSignificantly Improved[7]Normal/Near-normalNo Significant Change

Experimental Workflow and Protocols

A typical workflow for validating a GPR84 antagonist using a knockout mouse model is depicted below.

Experimental_Workflow Experimental Workflow for GPR84 Antagonist Validation cluster_setup Experimental Setup cluster_treatment Treatment Groups WT_mice Wild-Type Mice WT_vehicle WT + Vehicle WT_mice->WT_vehicle WT_antagonist WT + this compound WT_mice->WT_antagonist KO_mice GPR84 KO Mice KO_vehicle KO + Vehicle KO_mice->KO_vehicle KO_antagonist KO + this compound KO_mice->KO_antagonist Disease_induction Disease Induction (e.g., DSS Colitis, UUO Fibrosis) WT_vehicle->Disease_induction WT_antagonist->Disease_induction KO_vehicle->Disease_induction KO_antagonist->Disease_induction Analysis Analysis of Disease Parameters (Histology, Biomarkers, Gene Expression) Disease_induction->Analysis Conclusion Conclusion: On-target efficacy if effect is seen in WT but not in KO Analysis->Conclusion

Caption: Workflow for validating a GPR84 antagonist in knockout mice.

Detailed Experimental Protocols

1. DSS-Induced Colitis Model (Acute)

  • Animals: 8-12 week old male C57BL/6 wild-type and GPR84 knockout mice.

  • Induction: Administer 2.5-3.5% (w/v) Dextran Sulfate Sodium (DSS, molecular weight 36-50 kDa) in the drinking water ad libitum for 5-7 days[9][10][11][12][13].

  • Antagonist Administration: this compound or vehicle is administered daily by oral gavage or another appropriate route, starting from day 0 of DSS administration.

  • Monitoring: Record body weight, stool consistency, and presence of blood in feces daily to calculate the Disease Activity Index (DAI).

  • Endpoint Analysis: On day 7, euthanize mice and collect colon tissue. Measure colon length and take sections for histological analysis (H&E staining). Homogenize a portion of the colon for myeloperoxidase (MPO) activity assay as a measure of neutrophil infiltration.

2. Unilateral Ureteral Obstruction (UUO) Model of Kidney Fibrosis

  • Animals: 8-12 week old male C57BL/6 wild-type and GPR84 knockout mice.

  • Induction: Anesthetize the mice and, through a flank incision, ligate the left ureter at two points. The contralateral (right) kidney serves as an internal control.

  • Antagonist Administration: Administer this compound or vehicle daily, starting one day before or on the day of surgery.

  • Endpoint Analysis: Euthanize mice 7-14 days post-surgery. Perfuse the kidneys with saline and harvest both the obstructed and contralateral kidneys. Fix a portion of the kidney in 10% formalin for histological analysis (Picrosirius Red or Masson's Trichrome staining for collagen). Snap-freeze another portion for gene expression analysis (qRT-PCR for α-SMA, Col1a1, TGF-β) and protein analysis (Western blot).

3. Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model

  • Animals: 8-12 week old male C57BL/6 wild-type and GPR84 knockout mice.

  • Induction: Administer CCl4 (0.5-1.0 mL/kg) diluted in corn oil or olive oil via intraperitoneal injection twice a week for 4-8 weeks[14].

  • Antagonist Administration: this compound or vehicle is administered daily.

  • Endpoint Analysis: At the end of the treatment period, euthanize mice and harvest the livers. A portion of the liver is fixed for histological analysis (Sirius Red staining). Another portion is used for hydroxyproline (B1673980) content assay to quantify collagen levels. Blood samples can be collected to measure liver enzymes (ALT, AST).

By following these established protocols and comparing the effects of this compound in wild-type versus GPR84 knockout mice, researchers can definitively validate its on-target efficacy and mechanism of action. The absence of a therapeutic effect in the knockout model is the critical piece of evidence confirming that the antagonist's activity is mediated through the GPR84 receptor.

References

Navigating the Nuances of GPR84 Antagonism: A Comparative Guide to TUG-2181 and its Alternatives Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the GPR84 antagonist TUG-2181 and its alternatives, with a focus on cross-species validation. Due to the limited publicly available data on this compound's effects in various species, this guide leverages comprehensive data from alternative GPR84 antagonists, GLPG1205 and PBI-4050, to offer a broader perspective on targeting this pro-inflammatory receptor.

G protein-coupled receptor 84 (GPR84) has emerged as a promising therapeutic target for a range of inflammatory and fibrotic diseases. Its expression is predominantly upregulated in immune cells, playing a crucial role in modulating immune responses.[1] This guide delves into the comparative efficacy of this compound and other notable GPR84 antagonists, highlighting the critical aspect of species selectivity in preclinical and clinical development.

GPR84 Antagonists: A Comparative Overview

The development of GPR84 antagonists is an active area of research, with several compounds having been investigated for their therapeutic potential. This section provides a comparative summary of this compound, GLPG1205, and PBI-4050.

CompoundMechanism of ActionReported EffectsSpecies Tested
This compound GPR84 antagonistInhibits GPR84 agonist-induced reactive oxygen species (ROS) production and IL-8 release.[2] IC50 of 34 nM.[2]Human (neutrophils)[1][2]
GLPG1205 Potent and selective GPR84 negative allosteric modulatorReduces disease activity and neutrophil infiltration in mouse models of inflammatory bowel disease. Reduces airway inflammation and hyperresponsiveness in a mouse model of severe asthma.Mouse, Rat, Human
PBI-4050 (Fezagepras) GPR40 agonist and GPR84 antagonist/inverse agonistDemonstrates anti-fibrotic activity in preclinical models of kidney, liver, and lung fibrosis. Has undergone Phase 2 clinical trials for idiopathic pulmonary fibrosis (IPF).Mouse, Rat, Human

Experimental Data and Protocols

A critical aspect of cross-species validation is the standardization and detailed reporting of experimental protocols. Below are summaries of key experimental findings and the methodologies employed.

This compound: In Vitro Human Neutrophil Assay
  • Objective: To determine the inhibitory effect of this compound on GPR84-mediated neutrophil activation.

  • Methodology:

    • Isolation of human neutrophils from peripheral blood.

    • Pre-incubation of neutrophils with varying concentrations of this compound.

    • Stimulation with a GPR84 agonist (e.g., 6-n-octylaminouracil, 6-OAU).

    • Measurement of reactive oxygen species (ROS) production using a fluorescent probe.

    • Quantification of Interleukin-8 (IL-8) release by ELISA.

  • Key Findings: this compound demonstrated a concentration-dependent inhibition of both ROS production and IL-8 release in human neutrophils, with a reported IC50 of 34 nM.[2]

GLPG1205: In Vivo Mouse Model of Colitis
  • Objective: To evaluate the efficacy of GLPG1205 in a preclinical model of inflammatory bowel disease.

  • Methodology:

    • Induction of chronic colitis in mice using dextran (B179266) sodium sulfate (B86663) (DSS).

    • Oral administration of GLPG1205 at varying doses.

    • Monitoring of disease activity index (DAI), including weight loss, stool consistency, and bleeding.

    • Histological analysis of colon tissue to assess inflammation and damage.

    • Quantification of neutrophil infiltration by myeloperoxidase (MPO) assay.

  • Key Findings: GLPG1205 significantly reduced the DAI score and decreased neutrophil infiltration in the colon of DSS-treated mice, demonstrating its anti-inflammatory effects in vivo.

PBI-4050: Preclinical Fibrosis Models and Human Clinical Trials
  • Objective: To assess the anti-fibrotic potential of PBI-4050.

  • Methodology (Preclinical):

    • Induction of fibrosis in relevant organs (e.g., kidney, liver, lung) in mice and rats using established models (e.g., unilateral ureteral obstruction for kidney fibrosis, bleomycin-induced lung fibrosis).

    • Oral administration of PBI-4050.

    • Assessment of fibrotic markers, such as collagen deposition (histology) and expression of pro-fibrotic genes (qPCR).

  • Methodology (Clinical):

    • Phase 2, randomized, double-blind, placebo-controlled trials in patients with idiopathic pulmonary fibrosis (IPF).

    • Administration of PBI-4050 as monotherapy or in combination with standard of care.

    • Evaluation of safety, tolerability, and efficacy endpoints, including changes in forced vital capacity (FVC).

  • Key Findings: PBI-4050 showed significant anti-fibrotic effects in various animal models. Clinical trial results in IPF patients have been reported, providing insights into its therapeutic potential in humans.

Species Selectivity: A Critical Consideration

A significant challenge in the development of GPR84 antagonists is the observed species selectivity. Recent studies have revealed that some classes of GPR84 antagonists exhibit high affinity for the human, macaque, pig, and dog receptors, but lack significant affinity for the mouse and rat orthologues.[3][4] This has profound implications for the translation of preclinical findings to human clinical trials.

The molecular basis for this selectivity is attributed to specific amino acid differences within the ligand-binding pocket of the receptor across species.[3] This underscores the importance of early-stage in vitro screening against GPR84 orthologues from various species to select appropriate preclinical models and de-risk clinical development.

Signaling Pathways and Experimental Workflows

Understanding the underlying signaling pathways and establishing robust experimental workflows are paramount for the successful development of GPR84 antagonists.

GPR84 Signaling Pathway

GPR84 activation, typically by medium-chain fatty acids, initiates a signaling cascade primarily through the Gαi/o family of G proteins. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of downstream effector pathways, ultimately resulting in pro-inflammatory responses in immune cells.

GPR84_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Medium-Chain Fatty Acids GPR84 GPR84 Ligand->GPR84 Binds G_protein Gαi/oβγ GPR84->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP PKA ↓ PKA Activity cAMP->PKA Downstream Modulation of Downstream Effectors PKA->Downstream Inflammatory Pro-inflammatory Response Downstream->Inflammatory

Caption: GPR84 signaling cascade.

Experimental Workflow for GPR84 Antagonist Evaluation

A systematic workflow is essential for the comprehensive evaluation of novel GPR84 antagonists. This typically involves a tiered approach, from initial in vitro screening to in vivo efficacy studies.

GPR84_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation A Primary Screening (e.g., Radioligand Binding) B Functional Assays (e.g., cAMP, Ca2+ flux) A->B C Species Orthologue Screening (Human, Mouse, Rat, etc.) B->C D Cell-based Assays (e.g., Neutrophil Activation) C->D E Pharmacokinetics & Toxicology D->E F Disease Model Efficacy (e.g., Fibrosis, IBD) E->F G Lead Optimization F->G H Clinical Candidate Selection G->H

References

TUG-2181 vs. siRNA Knockdown of GPR84: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers investigating the role of the G protein-coupled receptor 84 (GPR84), a key decision lies in choosing the appropriate method to inhibit its function. This guide provides a comparative analysis of two common techniques: pharmacological inhibition with the inverse agonist/antagonist TUG-2181 and genetic knockdown using small interfering RNA (siRNA). This comparison is designed to assist researchers, scientists, and drug development professionals in selecting the most suitable approach for their experimental needs.

Mechanism of Action: A Fundamental Difference

The primary distinction between this compound and siRNA lies in their mechanism of action. This compound is a small molecule that acts as a low-nanomolar potency inverse agonist and antagonist of the GPR84 receptor.[1] This means it binds to the receptor and not only blocks the binding of activating ligands but can also reduce the basal activity of the receptor.[1] In contrast, siRNA-mediated knockdown targets the GPR84 messenger RNA (mRNA), leading to its degradation and thereby preventing the synthesis of the GPR84 protein itself.

This fundamental difference in their approach to inhibiting GPR84 function has significant implications for experimental design and interpretation of results. Pharmacological inhibition with this compound offers acute and reversible control over GPR84 activity, while siRNA knockdown provides a more sustained, but potentially less immediate, reduction in receptor protein levels.

Comparative Data Summary

FeatureThis compound (Inverse Agonist/Antagonist)siRNA Knockdown of GPR84
Target GPR84 proteinGPR84 mRNA
Mechanism Blocks ligand binding and reduces basal receptor activityPrevents protein synthesis through mRNA degradation
Onset of Action Rapid (minutes to hours)Slower (typically 24-72 hours for protein depletion)
Duration of Effect Reversible upon washoutSustained until new protein is synthesized
Specificity High for GPR84, but potential for off-target effects on other proteinsHigh for GPR84 mRNA, but potential for off-target gene silencing
Effect on GPR84-Mediated Neutrophil Activation Fully inhibits GPR84-mediated activation[1]Expected to abolish GPR84-mediated activation
Effect on Pro-Phagocytic Function Expected to inhibit the pro-phagocytic effects of GPR84 activationKnockdown of GPR84 abolishes the pro-phagocytic effect of a GPR84 agonist[2]
Impact on Downstream Signaling (Akt, ERK, NFκB) Expected to block activation induced by GPR84 agonistsPrevents the initiation of signaling by removing the receptor

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative protocols for utilizing this compound and for performing siRNA-mediated knockdown of GPR84.

Protocol 1: Pharmacological Inhibition with this compound

This protocol outlines the general steps for treating cells with this compound to assess its impact on a specific cellular response.

  • Cell Culture: Plate cells (e.g., macrophages, neutrophils) at the desired density in appropriate culture vessels and allow them to adhere overnight.

  • Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a cell culture medium to achieve the desired final concentrations.

  • Cell Treatment:

    • For antagonist activity assessment, pre-incubate the cells with various concentrations of this compound for a specified period (e.g., 30-60 minutes) before adding a known GPR84 agonist (e.g., 6-OAU).

    • For inverse agonist activity assessment, treat the cells with this compound alone and measure the basal activity of the pathway of interest.

  • Assay Performance: Following the incubation period, perform the desired functional assay, such as measuring cytokine release, phagocytosis, or activation of signaling pathways (e.g., via Western blotting for phosphorylated Akt or ERK).

  • Data Analysis: Analyze the results to determine the inhibitory concentration (IC50) of this compound.

Protocol 2: siRNA-Mediated Knockdown of GPR84

This protocol provides a general workflow for reducing GPR84 expression using siRNA. Specific reagents and concentrations may need to be optimized for different cell types.

  • siRNA Preparation: Commercially available, validated siRNAs targeting GPR84 are recommended.[3][4][5] Reconstitute the lyophilized siRNA duplexes in RNase-free water to create a stock solution (e.g., 20 µM).

  • Transfection Complex Formation:

    • In separate tubes, dilute the GPR84 siRNA and a non-targeting control siRNA in an appropriate serum-free medium.

    • In another set of tubes, dilute a suitable transfection reagent (e.g., lipofectamine) in the same medium.

    • Combine the diluted siRNA with the diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for the formation of siRNA-lipid complexes.

  • Cell Transfection:

    • Aspirate the culture medium from the cells and replace it with the siRNA-transfection reagent complexes.

    • Incubate the cells for 4-6 hours at 37°C.

    • Add complete growth medium and continue the incubation for 24-72 hours to allow for GPR84 protein depletion.

  • Validation of Knockdown:

    • Harvest the cells and assess the knockdown efficiency at both the mRNA level (via qRT-PCR) and the protein level (via Western blotting) using a validated GPR84 antibody.

  • Functional Assays: Once knockdown is confirmed, proceed with the desired functional experiments.

Visualizing the Methodologies and Pathways

To further clarify the concepts discussed, the following diagrams illustrate the GPR84 signaling pathway, the experimental workflows, and the logical comparison between this compound and siRNA.

GPR84_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Ligand MCFAs / Agonist GPR84 GPR84 Ligand->GPR84 Activates Gi Gαi GPR84->Gi Couples to AC Adenylyl Cyclase Gi->AC Inhibits PI3K_Akt PI3K/Akt Pathway Gi->PI3K_Akt ERK ERK Pathway Gi->ERK NFkB NF-κB Pathway Gi->NFkB Ca2 ↑ Intracellular Ca²⁺ Gi->Ca2 cAMP ↓ cAMP AC->cAMP Response Pro-inflammatory & Pro-phagocytic Responses PI3K_Akt->Response ERK->Response NFkB->Response Ca2->Response

Caption: GPR84 signaling cascade.

Experimental_Workflows cluster_TUG2181 This compound Workflow cluster_siRNA siRNA Knockdown Workflow TUG_start Plate Cells TUG_treat Treat with this compound (± Agonist) TUG_start->TUG_treat TUG_incubate Short Incubation (min to hrs) TUG_treat->TUG_incubate TUG_assay Functional Assay TUG_incubate->TUG_assay TUG_end Data Analysis TUG_assay->TUG_end siRNA_start Plate Cells siRNA_transfect Transfect with GPR84 siRNA siRNA_start->siRNA_transfect siRNA_incubate Long Incubation (24-72 hrs) siRNA_transfect->siRNA_incubate siRNA_validate Validate Knockdown (qPCR/Western) siRNA_incubate->siRNA_validate siRNA_assay Functional Assay siRNA_validate->siRNA_assay siRNA_end Data Analysis siRNA_assay->siRNA_end

Caption: Experimental workflows for this compound and siRNA.

Logical_Comparison cluster_TUG This compound cluster_siRNA siRNA Knockdown GPR84_Function GPR84 Function TUG_target Targets GPR84 Protein TUG_target->GPR84_Function Inhibits TUG_effect Acute & Reversible Inhibition TUG_target->TUG_effect siRNA_target Targets GPR84 mRNA siRNA_target->GPR84_Function Prevents siRNA_effect Sustained Protein Depletion siRNA_target->siRNA_effect

Caption: Logical comparison of this compound and siRNA.

Conclusion

The choice between this compound and siRNA for inhibiting GPR84 function depends heavily on the specific research question and experimental context. This compound is ideal for studies requiring acute, reversible, and titratable inhibition of GPR84 protein function. It is particularly useful for dissecting the immediate downstream consequences of receptor activity. Conversely, siRNA-mediated knockdown is the method of choice for investigating the effects of a sustained loss of the GPR84 protein, which can be crucial for understanding its role in longer-term cellular processes and for validating the on-target effects of pharmacological inhibitors. For comprehensive studies, a combination of both approaches can be powerfully synergistic, with siRNA knockdown serving to validate the specificity of the effects observed with this compound.

References

Validating TUG-2181 Specificity for GPR84: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of TUG-2181, a known antagonist of the G protein-coupled receptor 84 (GPR84), with other alternative compounds used in GPR84 research. The information presented is based on available experimental data to facilitate an objective assessment of its performance and specificity.

Introduction to GPR84 and its Modulation

G protein-coupled receptor 84 (GPR84) is an emerging therapeutic target primarily expressed in immune cells, including neutrophils and macrophages. It is activated by medium-chain fatty acids (MCFAs) and plays a crucial role in pro-inflammatory responses such as chemotaxis, reactive oxygen species (ROS) production, and cytokine release. The signaling cascade is predominantly mediated through the Gi/o pathway. The development of specific agonists and antagonists is critical for elucidating the physiological and pathological roles of GPR84. This compound has been identified as an antagonist of this receptor.[1][2]

Comparative Analysis of GPR84 Antagonists

To validate the specificity and performance of this compound, it is essential to compare its pharmacological properties with other known GPR84 antagonists, such as GLPG1205 and PBI-4050. The following table summarizes the available quantitative data for these compounds.

CompoundTargetMechanism of ActionIC50 (nM)pA2Notes
This compound GPR84Antagonist34Not AvailableInhibits agonist-induced ROS production and IL-8 release in human neutrophils.[1]
GLPG1205 GPR84Antagonist11 (chemotaxis), 15 (ROS), 54 ([³⁵S]GTPγS)Not AvailableHas been evaluated in clinical trials for inflammatory conditions.[3][4][5]
PBI-4050 GPR84, GPR40Antagonist (GPR84), Agonist (GPR40)~400 (pIC50 = 3.4)Not AvailableExhibits dual activity, which may lead to off-target effects in GPR84-specific studies.[6]
Compound 837 GPR84Competitive AntagonistNot directly reported, but high affinity8.90A potent and selective competitive antagonist identified through high-throughput screening.

GPR84 Signaling Pathway and Antagonist Interaction

GPR84 activation by an agonist initiates a signaling cascade that leads to various cellular responses. This compound, as an antagonist, blocks this pathway.

GPR84_Signaling cluster_membrane Cell Membrane GPR84 GPR84 Gi_inactive Gi/o (GDP-bound) Inactive GPR84->Gi_inactive Activates Agonist Agonist (e.g., 6-OAU) Agonist->GPR84 Binds and Activates TUG2181 This compound TUG2181->GPR84 Binds and Blocks Gi_active Gi/o (GTP-bound) Active Gi_inactive->Gi_active GDP/GTP Exchange Downstream Downstream Effectors (e.g., PI3K/Akt, MAPK) Gi_active->Downstream Modulates Response Pro-inflammatory Responses (Chemotaxis, ROS production, Cytokine release) Downstream->Response Leads to

GPR84 signaling and the inhibitory action of this compound.

Experimental Protocols for Specificity Validation

Validating the specificity of this compound for GPR84 involves a series of in vitro assays to determine its binding affinity, functional antagonism, and selectivity against other related receptors.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins upon receptor stimulation. An antagonist's potency is determined by its ability to inhibit agonist-induced [³⁵S]GTPγS binding.

Experimental Workflow:

GTPgS_Workflow Membranes Cell Membranes (expressing GPR84) Incubation Incubate with: - GPR84 Agonist - this compound (varying conc.) - [³⁵S]GTPγS Membranes->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Analysis Data Analysis (IC50 determination) Scintillation->Analysis

Workflow for a [³⁵S]GTPγS binding assay.

Methodology:

  • Prepare cell membranes from a cell line overexpressing human GPR84.

  • In a 96-well plate, incubate the membranes with a fixed concentration of a GPR84 agonist (e.g., 6-OAU) and varying concentrations of this compound.

  • Add [³⁵S]GTPγS to initiate the binding reaction.

  • Incubate at 30°C for 60 minutes.

  • Terminate the reaction by rapid filtration through a filter plate.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the percent inhibition of agonist-stimulated [³⁵S]GTPγS binding at each concentration of this compound to determine the IC50 value.

Cellular Chemotaxis Assay

This assay assesses the ability of this compound to block the migration of immune cells towards a GPR84 agonist.

Experimental Workflow:

Chemotaxis_Workflow Neutrophils Isolate Human Neutrophils Upper_Chamber Upper Chamber: - Neutrophils Neutrophils->Upper_Chamber Boyden_Chamber Boyden Chamber Setup Lower_Chamber Lower Chamber: - GPR84 Agonist - this compound (varying conc.) Boyden_Chamber->Lower_Chamber Boyden_Chamber->Upper_Chamber Incubation Incubate at 37°C Quantification Quantify Migrated Cells Incubation->Quantification Analysis Data Analysis (IC50 determination) Quantification->Analysis

Workflow for a neutrophil chemotaxis assay.

Methodology:

  • Isolate primary human neutrophils from peripheral blood.

  • Use a Boyden chamber or a similar transwell migration system with a porous membrane.

  • Add a GPR84 agonist (e.g., embelin (B1684587) or ZQ16) to the lower chamber, along with varying concentrations of this compound.

  • Place the isolated neutrophils in the upper chamber.

  • Incubate the chamber at 37°C to allow for cell migration.

  • After the incubation period, quantify the number of neutrophils that have migrated to the lower chamber using a cell counter or a viability assay.

  • Determine the IC50 of this compound for the inhibition of agonist-induced chemotaxis.

Selectivity Profiling

To confirm the specificity of this compound, it should be tested against other related free fatty acid receptors (FFARs), such as GPR40, GPR41, GPR43, and GPR120. This is typically done using functional assays (e.g., calcium mobilization or cAMP assays) in cell lines individually expressing these receptors. An ideal antagonist will show high potency for GPR84 with significantly lower or no activity at other FFARs. While specific selectivity data for this compound is not widely published, the GPR84 agonist ZQ-16 has been shown to have no activity at GPR40, GPR41, GPR119, and GPR120, highlighting the feasibility of developing selective GPR84 modulators.[2]

Conclusion

This compound is a potent antagonist of GPR84, effectively inhibiting key pro-inflammatory responses in immune cells. Based on its reported IC50 value of 34 nM, it demonstrates significant potential as a specific tool for studying GPR84 biology. For a complete validation of its specificity, further studies are recommended, including the determination of its binding affinity (Ki) and a comprehensive selectivity screen against other free fatty acid receptors. The experimental protocols outlined in this guide provide a framework for researchers to independently verify and expand upon the characterization of this compound and other GPR84 modulators.

References

TUG-2181: A Preclinical GPR84 Antagonist Demonstrates Potent In Vitro Activity Compared to Clinical Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of preclinical data reveals that TUG-2181, a novel antagonist of the G protein-coupled receptor 84 (GPR84), exhibits potent in vitro activity. When compared with publicly available data for clinical-stage GPR84 antagonists such as GLPG1205 and LMNL6511, this compound demonstrates comparable or greater potency in inhibiting key inflammatory pathways. This positions this compound as a promising candidate for further investigation in the treatment of inflammatory and fibrotic diseases.

GPR84 is a promising therapeutic target, primarily expressed on immune cells, and its activation is associated with pro-inflammatory responses. The development of antagonists to block this signaling has been a focus of research for various inflammatory conditions. This guide provides a comparative overview of the preclinical data for this compound against the clinical GPR84 antagonists GLPG1205 and LMNL6511, offering researchers, scientists, and drug development professionals a detailed resource for evaluation.

Comparative Analysis of In Vitro Potency

The following table summarizes the available in vitro potency data for this compound, GLPG1205, and LMNL6511. Direct comparison is facilitated by focusing on similar assays where possible.

CompoundTargetAssay TypePotency (IC50)Source
This compound Human GPR84Inhibition of agonist-induced reactive oxygen species (ROS) production in human neutrophils34 nM[1]
GLPG1205 Human GPR84Inhibition of ZQ16-induced ROS production in TNF-α primed neutrophils15 nM[2]
LMNL6511 Human GPR84Not specified>30x more potent than GLPG1205[3]

Preclinical Profile of this compound

This compound has been identified as a low-nanomolar potency inverse agonist and antagonist of GPR84[4]. In addition to its potent inhibition of ROS production, this compound has been shown to inhibit the release of the pro-inflammatory chemokine IL-8 in human neutrophils[1]. These findings suggest that this compound can effectively block key downstream signaling pathways activated by GPR84. Furthermore, this compound and related compounds have demonstrated good physicochemical properties and selectivity over other free fatty acid receptors, indicating a favorable profile for further development[4].

Clinical GPR84 Antagonists: A Snapshot

GLPG1205 , developed by Galapagos, reached Phase II clinical trials for ulcerative colitis and idiopathic pulmonary fibrosis (IPF). However, development for these indications was discontinued (B1498344) due to a lack of efficacy. Despite this, GLPG1205 remains a valuable benchmark for GPR84 antagonist development and has shown promising results in preclinical models of IPF[5].

LMNL6511 , developed by Liminal BioSciences, is a more recent clinical-stage GPR84 antagonist. It has been reported to be significantly more potent than GLPG1205 and has successfully completed a Phase 1 clinical trial to evaluate its safety, tolerability, and pharmacokinetics[3][6]. Preclinical studies have shown that LMNL6511 can reduce gut inflammation in animal models[7].

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation of the presented data.

This compound: Inhibition of Agonist-Induced Neutrophil Activation

The potency of this compound was determined by its ability to inhibit the functional responses of human neutrophils induced by a GPR84 agonist. Key experimental steps would have included:

  • Isolation of Human Neutrophils: Primary human neutrophils were isolated from the peripheral blood of healthy donors.

  • Agonist-Induced ROS Production: Neutrophils were pre-incubated with varying concentrations of this compound before being stimulated with a GPR84 agonist. The production of reactive oxygen species (ROS) was then measured using a chemiluminescence-based assay.

  • Agonist-Induced IL-8 Release: Similarly, neutrophils were treated with this compound prior to stimulation with a GPR84 agonist. The concentration of IL-8 in the cell supernatant was quantified using an enzyme-linked immunosorbent assay (ELISA).

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves generated from the ROS and IL-8 assays.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental processes, the following diagrams are provided.

GPR84_Signaling_Pathway cluster_membrane Cell Membrane GPR84 GPR84 Gi_Go Gαi/o GPR84->Gi_Go Activates Agonist GPR84 Agonist Agonist->GPR84 Activates Antagonist This compound / Clinical Antagonists Antagonist->GPR84 Blocks Downstream Downstream Signaling (e.g., Akt, Erk1/2, NF-κB) Gi_Go->Downstream Inflammatory_Response Pro-inflammatory Responses (ROS production, IL-8 release, Neutrophil migration) Downstream->Inflammatory_Response

Caption: GPR84 Signaling Pathway and Point of Antagonist Intervention.

Experimental_Workflow cluster_invitro In Vitro Assay node1 Isolate Human Neutrophils node2 Pre-incubate with This compound node1->node2 node3 Stimulate with GPR84 Agonist node2->node3 node4 Measure ROS Production (Chemiluminescence) node3->node4 node5 Measure IL-8 Release (ELISA) node3->node5 node6 Calculate IC50 node4->node6 node5->node6

Caption: Experimental Workflow for Determining this compound Potency.

Conclusion

The preclinical data for this compound highlights its potent antagonist activity at the GPR84 receptor. Its ability to inhibit key inflammatory responses in primary human immune cells at nanomolar concentrations places it as a strong candidate for further preclinical and clinical development. While clinical-stage antagonists like GLPG1205 have faced challenges, the development of more potent molecules such as LMNL6511 and promising preclinical candidates like this compound underscores the continued interest and potential of targeting GPR84 for inflammatory and fibrotic diseases. Further head-to-head studies employing standardized assays will be crucial for a more definitive comparison of these promising therapeutic agents.

References

Reproducibility of TUG-2181 Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reproducibility and comparative performance of a novel compound is paramount. This guide provides a comprehensive comparison of TUG-2181, a GPR84 antagonist, with a focus on available experimental data and methodologies. Due to limitations in accessing the full text of the primary publication, this guide is based on publicly available abstracts and related literature.

This compound has been identified as a potent antagonist of G protein-coupled receptor 84 (GPR84) with an IC50 of 34 nM.[1] This receptor is primarily expressed in immune cells and is implicated in inflammatory and fibrotic diseases. This compound's antagonistic and potential inverse agonistic properties make it a valuable tool for studying GPR84 signaling and a potential therapeutic candidate. This guide aims to summarize the current knowledge on this compound's effects, compare it with another GPR84 antagonist, GLPG1205, and provide an overview of the experimental protocols used for its characterization.

Comparative Performance of GPR84 Antagonists

To objectively assess the performance of this compound, a comparison with another well-characterized GPR84 antagonist, GLPG1205, is presented. The following table summarizes the available quantitative data for both compounds.

ParameterThis compoundGLPG1205Source
Target GPR84GPR84[1]
Activity Antagonist / Inverse AgonistAntagonist[2][3]
IC50 (GPR84) 34 nM15 nM (in TNF-α primed neutrophils)[1][4]
Reported Effects Inhibition of GPR84 agonist-induced ROS production and IL-8 release in human neutrophils.Reduces disease features in experimental severe asthma, colitis, and idiopathic pulmonary fibrosis.[1][5]
Primary Publication Ieremias L, et al. J Med Chem. 2025.Not explicitly detailed in the provided search results.[2][3]

GPR84 Signaling Pathway

GPR84 is a Gi/o-coupled receptor. Upon activation by agonists, it initiates a signaling cascade that leads to various cellular responses, particularly in immune cells like neutrophils and macrophages. The pathway involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the activation of downstream effectors such as the AKT/ERK pathway, which modulates inflammatory responses.

GPR84_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPR84 GPR84 Gi_protein Gi/o Protein GPR84->Gi_protein Activation AC Adenylyl Cyclase Gi_protein->AC Inhibition AKT_ERK AKT/ERK Pathway Gi_protein->AKT_ERK Activation cAMP cAMP AC->cAMP Conversion of ATP PKA PKA cAMP->PKA Activation Inflammatory_Response Inflammatory Response (e.g., ROS production, Cytokine release) AKT_ERK->Inflammatory_Response Modulation Agonist GPR84 Agonist Agonist->GPR84 TUG2181 This compound (Antagonist) TUG2181->GPR84 Inhibition

GPR84 Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed experimental protocols for this compound are expected to be in the primary publication by Ieremias et al. (2025). Based on the available information and general practices in the field, the following outlines the likely methodologies used.

General Workflow for Characterizing GPR84 Antagonists

The characterization of a novel GPR84 antagonist like this compound typically follows a structured workflow to determine its potency, selectivity, and functional effects.

Experimental_Workflow A Compound Synthesis and Purification B Primary Screening: GPR84 Binding/Functional Assay A->B C Potency Determination (IC50) in GPR84-expressing cells B->C D Selectivity Profiling: Screening against other receptors C->D E Functional Cellular Assays (e.g., ROS production, Chemotaxis, Cytokine release in neutrophils) C->E D->E F In vivo Model Studies (e.g., Inflammation models) E->F G Data Analysis and Publication F->G

A generalized workflow for the characterization of a GPR84 antagonist.
Key Experimental Methodologies

1. Cell Culture and Transfection:

  • HEK293 or CHO cells are commonly used for stably or transiently expressing human GPR84. These cell lines provide a clean system to study receptor-specific effects without interference from other receptors present in primary cells.

2. GPR84 Functional Assays:

  • cAMP Accumulation Assay: As GPR84 couples to Gi/o, its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Antagonists are evaluated for their ability to block the agonist-induced decrease in forskolin-stimulated cAMP levels.

  • Calcium Mobilization Assay: GPR84 activation can lead to intracellular calcium mobilization. Antagonists are tested for their ability to inhibit the agonist-induced calcium flux, often measured using calcium-sensitive fluorescent dyes.

  • [35S]GTPγS Binding Assay: This assay directly measures the activation of G proteins by the receptor. In membranes from cells expressing GPR84, agonists stimulate the binding of [35S]GTPγS to the Gα subunit. Antagonists are quantified by their ability to inhibit this agonist-stimulated binding.

3. Neutrophil-Based Functional Assays:

  • Neutrophil Isolation: Human or murine neutrophils are isolated from whole blood, typically using density gradient centrifugation.

  • Reactive Oxygen Species (ROS) Production Assay: Neutrophils produce ROS upon activation. This can be measured using chemiluminescent or fluorescent probes. This compound's ability to inhibit agonist-induced ROS production in neutrophils is a key measure of its functional antagonism.[1]

  • Chemotaxis Assay: The migration of neutrophils towards a chemoattractant is measured using Boyden chambers or other migration systems. The ability of this compound to block agonist-induced neutrophil chemotaxis would be a relevant functional readout.

  • Cytokine Release Assay: The release of inflammatory cytokines, such as IL-8, from activated neutrophils can be quantified by ELISA. This compound's inhibitory effect on agonist-induced cytokine release demonstrates its anti-inflammatory potential.[1]

4. Selectivity and Physicochemical Properties:

  • The selectivity of this compound would be assessed by testing its activity against a panel of other G protein-coupled receptors, particularly other free fatty acid receptors.

  • Physicochemical properties such as solubility, stability, and lipophilicity are determined to assess the compound's drug-like properties.

Reproducibility and Future Directions

The reproducibility of this compound's effects across different laboratories has not yet been formally reported in the literature. As a relatively new compound, independent validation of its activity and potency is a critical next step for the research community. The primary publication by Ieremias et al. will serve as the foundational reference for these future studies.[2][3]

For researchers planning to use this compound, it is highly recommended to:

  • Obtain the compound from a reputable supplier with accompanying quality control data.

  • Perform in-house validation experiments to confirm its potency and activity in the specific assay systems being used.

  • Directly compare its effects with other known GPR84 ligands, such as the agonist 6-n-octylaminouracil (6-OAU) and the antagonist GLPG1205, to benchmark its performance.

References

TUG-2181: A Potent and Selective Antagonist for Advancing GPR84 Research

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to GPR84 Tool Compounds

For researchers investigating the role of the G-protein coupled receptor 84 (GPR84) in inflammation, fibrosis, and other immunological processes, the selection of a precise and potent tool compound is paramount. This guide provides a comprehensive comparison of TUG-2181 with other commonly used GPR84 antagonists, GLPG1205 and PBI-4050, offering a detailed analysis of their performance based on available experimental data.

At a Glance: Comparing GPR84 Antagonists

CompoundTarget(s)Potency (IC50)Key Features
This compound GPR8434 nM (ROS & IL-8)High potency and selectivity.
GLPG1205 GPR8411 nM (IP1), 15 nM (ROS)Potent and selective antagonist.
PBI-4050 GPR84, GPR40 (agonist)Modest affinity for GPR84Dual activity profile.

In-Depth Performance Analysis

This compound has emerged as a highly potent and selective antagonist of GPR84. In functional assays using human neutrophils, this compound effectively inhibits the production of reactive oxygen species (ROS) and the release of interleukin-8 (IL-8) with a half-maximal inhibitory concentration (IC50) of 34 nM.[1] This demonstrates its ability to block key pro-inflammatory responses mediated by GPR84 activation.

In comparison, GLPG1205 also exhibits high potency as a GPR84 antagonist. It has been shown to inhibit agonist-induced ROS production in TNF-α primed neutrophils with an IC50 of 15 nM and to block inositol (B14025) monophosphate (IP1) formation in HEK293 cells with an IC50 of 11 nM.[2][3]

PBI-4050, another compound used in GPR84 research, is described as having a more modest or relatively low affinity for GPR84.[4][5] A key distinguishing feature of PBI-4050 is its dual activity; it also functions as an agonist for GPR40 (FFA1), another free fatty acid receptor.[6] This lack of selectivity can complicate the interpretation of experimental results, as observed effects may not be solely attributable to GPR84 inhibition.

GPR84 Signaling and Antagonist Intervention

GPR84 primarily signals through the Gi/o family of G proteins.[6] Upon activation by agonists such as medium-chain fatty acids or synthetic compounds like 6-n-octylaminouracil (6-OAU), GPR84 initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Concurrently, the dissociation of the G protein βγ subunits can activate downstream pathways, including the mobilization of intracellular calcium. These signaling events ultimately contribute to the pro-inflammatory and pro-phagocytic functions of GPR84-expressing cells, such as neutrophils and macrophages.[6]

GPR84 antagonists like this compound, GLPG1205, and PBI-4050 act by binding to the receptor and preventing the binding and action of agonists, thereby blocking the initiation of these downstream signaling pathways.

GPR84_Signaling_Pathway GPR84 GPR84 G_protein Gi/o Protein GPR84->G_protein AC Adenylyl Cyclase G_protein->AC Inhibition Ca_mobilization Ca²⁺ Mobilization G_protein->Ca_mobilization Agonist Agonist (e.g., 6-OAU) Agonist->GPR84 Antagonist Antagonist (this compound, GLPG1205) Antagonist->GPR84 cAMP cAMP AC->cAMP Inflammatory_Response Inflammatory Response (ROS, IL-8) cAMP->Inflammatory_Response Ca_mobilization->Inflammatory_Response Ca_mobilmobilization Ca_mobilmobilization GTP_gamma_S_Workflow start Start prep_membranes Prepare Membranes (HEK293-hGPR84) start->prep_membranes incubation Incubate Membranes + Agonist + Antagonist prep_membranes->incubation add_gtp Add [³⁵S]GTPγS incubation->add_gtp reaction G Protein Activation add_gtp->reaction filtration Filtration reaction->filtration quantify Quantify Bound [³⁵S]GTPγS (Scintillation Counting) filtration->quantify analysis Data Analysis (IC50 Determination) quantify->analysis end End analysis->end Compound_Comparison TUG2181 This compound High_Potency High Potency TUG2181->High_Potency High_Selectivity High Selectivity TUG2181->High_Selectivity GLPG1205 GLPG1205 GLPG1205->High_Potency GLPG1205->High_Selectivity PBI4050 PBI-4050 Dual_Activity Dual GPR84/GPR40 Activity PBI4050->Dual_Activity Specific_GPR84_Studies Specific GPR84 Functional Studies High_Potency->Specific_GPR84_Studies High_Selectivity->Specific_GPR84_Studies Complex_Signaling_Studies Studies on Complex Fatty Acid Signaling Dual_Activity->Complex_Signaling_Studies

References

Safety Operating Guide

Essential Guidance for the Safe Disposal of TUG-2181

Author: BenchChem Technical Support Team. Date: December 2025

Chemical and Physical Properties of TUG-2181

A summary of the known properties of this compound is provided below. This information is crucial for a preliminary assessment of its potential hazards.

PropertyValue
Chemical NameThis compound
FunctionGPR84 Antagonist
CAS Number2653994-24-0
IC₅₀34 nM
Primary Research AreaInflammation and fibrosis
Intended UseFor research use only
Storage ConditionsRoom temperature in continental US

Note: The provided information is based on available supplier data and may not be exhaustive.[1]

Standard Operating Procedure for this compound Disposal

The following step-by-step procedure outlines the recommended process for the disposal of this compound, treating it as a hazardous chemical waste.

Waste Identification and Segregation
  • Designation: Once this compound is no longer needed, it must be designated as "Hazardous Waste."

  • Segregation: Keep this compound waste separate from other chemical waste streams to avoid incompatible mixtures. If this compound has been mixed with biological material, it must be managed as mixed chemical and biomedical waste, which may have additional handling requirements.[2]

Containerization
  • Primary Container: Use a suitable, leak-proof container that is compatible with the chemical nature of this compound. The original container, if in good condition, is often a suitable choice.

  • Labeling: Affix a "Hazardous Waste" label to the container. The label must include the full chemical name ("this compound"), the quantity of waste, and the date of accumulation. Do not use abbreviations or chemical formulas.[3]

  • Closure: Keep the waste container securely closed at all times, except when adding waste.[3]

Storage
  • Location: Store the container in a designated hazardous waste accumulation area within the laboratory.

  • Secondary Containment: Place the primary container within a larger, chemically resistant secondary containment bin to prevent the spread of material in case of a leak.[3]

Disposal Request and Pickup
  • Scheduling: Contact your institution's Environmental Health and Safety (EH&S) department to schedule a waste pickup.[3]

  • Documentation: Complete any required waste disposal forms or manifests as per your institution's protocols.

Decontamination of Empty Containers and Glassware
  • Triple Rinsing: Empty containers that held this compound should be triple-rinsed with an appropriate solvent capable of removing the chemical.[3]

  • Rinsate Collection: The solvent rinsate must be collected and treated as hazardous waste.[3]

  • Final Disposal: After triple rinsing and air drying, the container may be disposed of in the regular trash, unless institutional policy dictates otherwise.[3]

  • Contaminated Glassware: Labware and glassware contaminated with this compound should be packaged in a suitable container, labeled as "Hazardous Waste" with the chemical name listed, and disposed of through the chemical waste stream.[3]

Disposal Workflow

The following diagram illustrates the general workflow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Pickup cluster_3 Decontamination & Final Disposal A Designate Unwanted this compound as Hazardous Waste B Segregate from other incompatible wastes A->B C Use a compatible, leak-proof container B->C D Affix 'Hazardous Waste' label with full chemical name C->D E Store in designated area with secondary containment D->E F Contact EH&S to schedule waste pickup E->F G Triple-rinse empty containers F->G H Collect rinsate as hazardous waste G->H I Dispose of decontaminated containers in regular trash H->I

Caption: General workflow for the disposal of this compound as hazardous waste.

References

TUG-2181: Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety, handling, and disposal information for TUG-2181, a compound used by researchers, scientists, and drug development professionals. The following procedural guidance is intended to ensure the safe and effective use of this product in a laboratory setting.

Essential Safety Information

All personnel handling this compound must be thoroughly familiar with the information presented in the Safety Data Sheet (SDS). The following table summarizes the key safety data.

ParameterValue
GHS Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
GHS Precautionary Statements P261: Avoid breathing dust/fumes/gas/mist/vapors/spray. P264: Wash thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection.
Signal Word Warning
Hazard Pictograms GHS07 (Exclamation Mark)
First Aid: Inhalation If inhaled, remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
First Aid: Skin Contact In case of contact, immediately wash skin with soap and copious amounts of water. Get medical attention.
First Aid: Eye Contact In case of contact, immediately flush eyes with copious amounts of water for at least 15 minutes. Get medical attention.
First Aid: Ingestion If swallowed, wash out mouth with water provided person is conscious. Call a physician.

Operational Plan: Handling and Storage

Proper handling and storage of this compound are crucial for maintaining its integrity and ensuring laboratory safety.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Verify that the product name and quantity match the order.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and nitrile gloves, during unpacking.

2. Storage:

  • Store this compound in a tightly sealed container.

  • Keep in a cool, dry, and well-ventilated area.

  • Protect from light.

  • Recommended storage temperature is -20°C.

3. Preparation of Solutions:

  • All work with this compound, especially when handling the solid form or preparing stock solutions, should be conducted in a chemical fume hood.

  • To prepare a stock solution, dissolve this compound in an appropriate solvent such as DMSO.

  • Use calibrated equipment for all measurements to ensure accuracy.

  • Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.

4. Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile). Change gloves immediately if they become contaminated.

  • Skin and Body Protection: A lab coat must be worn. Ensure it is fully buttoned. Closed-toe shoes are required.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

1. Waste Segregation:

  • Segregate this compound waste from other laboratory waste.

  • This includes unused solid compound, contaminated solutions, and any disposable materials that have come into contact with the chemical (e.g., pipette tips, gloves, weighing paper).

2. Waste Collection:

  • Collect solid waste in a clearly labeled, sealed container.

  • Collect liquid waste in a compatible, leak-proof, and clearly labeled container. Do not mix with incompatible waste streams.

  • Label all waste containers with "Hazardous Waste" and the full chemical name "this compound".

3. Disposal Procedure:

  • Dispose of all this compound waste in accordance with local, state, and federal regulations.

  • Contact your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to schedule a waste pickup.

  • Do not dispose of this compound down the drain or in the regular trash.

Experimental Protocol: 2-Deoxyglucose Uptake Assay

This protocol details a common method to assess the impact of this compound on glucose uptake in a cell-based model, such as 3T3-L1 adipocytes.

1. Cell Culture and Differentiation:

  • Culture 3T3-L1 preadipocytes in a high-glucose DMEM supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin.

  • To induce differentiation, treat confluent cells with a differentiation cocktail (e.g., DMEM with 10% FBS, dexamethasone, isobutylmethylxanthine (IBMX), and insulin) for 48 hours.

  • Maintain the cells in DMEM with 10% FBS and insulin (B600854) for another 48 hours.

  • Finally, culture the cells in DMEM with 10% FBS for an additional 4-8 days until mature adipocytes are formed.

2. Glucose Uptake Assay:

  • Seed the differentiated 3T3-L1 adipocytes in 12-well plates.

  • Serum-starve the cells for 2-4 hours in serum-free DMEM.

  • Wash the cells twice with Krebs-Ringer-HEPES (KRH) buffer.

  • Pre-incubate the cells with this compound at the desired concentrations for the specified time in KRH buffer. Include appropriate positive (e.g., insulin) and negative (vehicle) controls.

  • Initiate glucose uptake by adding KRH buffer containing 2-deoxy-D-[³H]glucose and unlabeled 2-deoxy-D-glucose.

  • Incubate for 5-10 minutes at 37°C.

  • Terminate the assay by washing the cells three times with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells with a lysis buffer (e.g., 0.1% SDS).

  • Transfer the cell lysates to scintillation vials.

  • Measure the radioactivity using a liquid scintillation counter.

  • Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay) to normalize the glucose uptake data.

Visualization of the TUG Signaling Pathway

The following diagram illustrates the signaling pathway involving TUG in insulin-stimulated glucose uptake.

TUG_Signaling_Pathway Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Binds TC10a TC10α Activation Insulin_Receptor->TC10a Activates TUG_Cleavage TUG Cleavage TC10a->TUG_Cleavage Induces TUG_Intact Intact TUG TUG_Cleavage->TUG_Intact Releases Tether GLUT4_Translocation GLUT4 Translocation to Plasma Membrane TUG_Cleavage->GLUT4_Translocation Promotes GLUT4_Vesicle GLUT4 Storage Vesicle (GSV) TUG_Intact->GLUT4_Vesicle Tethers/Sequesters Glucose_Uptake Increased Glucose Uptake GLUT4_Translocation->Glucose_Uptake Leads to

Caption: Insulin-mediated TUG cleavage and GLUT4 translocation pathway.

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